molecular formula C7H9FN2 B057542 (2-Fluorobenzyl)hydrazine CAS No. 51859-98-4

(2-Fluorobenzyl)hydrazine

Cat. No.: B057542
CAS No.: 51859-98-4
M. Wt: 140.16 g/mol
InChI Key: OOMBRKGIWITBLL-UHFFFAOYSA-N
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Description

(2-Fluorobenzyl)hydrazine is a versatile and valuable fluorinated building block in organic synthesis and medicinal chemistry research. Its structure incorporates both a hydrazine functional group, a powerful nitrogen nucleophile, and a 2-fluorobenzyl moiety, which introduces unique electronic and steric properties. This compound is primarily employed as a key precursor for the synthesis of various nitrogen-containing heterocycles, such as indoles, pyrazoles, and phthalazines, which are core scaffolds in numerous pharmacologically active molecules. The presence of the fluorine atom at the ortho position of the benzyl ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity in target interactions, making it a crucial intermediate in the development of new drug candidates and positron emission tomography (PET) tracers. Researchers utilize this compound extensively to construct hydrazone and hydrazide derivatives, which can serve as ligands for metal complexes or as functional linkers in chemical biology probes. Its mechanism of action is that of a bifunctional synthon; the hydrazine group readily undergoes condensation with carbonyls (ketones, aldehydes) and can participate in cyclization reactions, while the benzyl group provides a stable aromatic platform for further functionalization. This reagent is essential for investigating structure-activity relationships (SAR) in lead optimization and for exploring new chemical space in high-throughput screening libraries.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluorophenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c8-7-4-2-1-3-6(7)5-10-9/h1-4,10H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMBRKGIWITBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51859-98-4
Record name [(2-Fluorophenyl)methyl]hydrazine
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Record name (2-fluorobenzyl)hydrazine
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Foundational & Exploratory

An In-depth Technical Guide to (2-Fluorobenzyl)hydrazine: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of (2-Fluorobenzyl)hydrazine. This compound is a key intermediate in medicinal chemistry and drug development, valued for the introduction of the 2-fluorobenzyl moiety into target molecules.

Chemical Identity and Physical Properties

This compound is a substituted hydrazine derivative. Its core structure consists of a hydrazine group attached to a benzyl group, which is in turn substituted with a fluorine atom at the ortho position of the benzene ring.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueCitation(s)
IUPAC Name 1-(2-fluorobenzyl)hydrazine
Synonyms (2-fluorophenyl)methylhydrazine[1][2]
CAS Number 51859-98-4[1][2]
Molecular Formula C₇H₉FN₂[1][2]
Molecular Weight 140.16 g/mol [1][2]
Appearance Clear, colorless to pale yellow liquid[1]
Boiling Point 265.8 °C at 760 mmHg
Density (Predicted) 1.144 g/cm³[1]
pKa (Predicted) 6.74[1]
Flash Point 114.6 ± 22.6 °C

Chemical Structure

The structure of this compound features a flexible benzyl group and a reactive hydrazine moiety. The fluorine atom at the ortho position influences the electronic properties of the aromatic ring and can participate in specific interactions within a biological target.

Structural Formula: C₆H₄F-CH₂-NH-NH₂[3]

Synthesis

This compound is typically synthesized via the nucleophilic substitution of a 2-fluorobenzyl halide with hydrazine. The following protocol is a detailed method for the synthesis of its hydrochloride salt, which is often a more stable and easily handled form.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from a patented procedure for the synthesis of this compound hydrochloride.

Materials:

  • alpha-Chloro-o-fluorotoluene (2-Fluorobenzyl chloride)

  • Hydrazine hydrate

  • Water

  • Dichloromethane

  • Ethyl acetate-hydrochloric acid solution

  • Isopropanol

Procedure:

  • To a pre-cooled solution of water (500 ml) and hydrazine hydrate (301.5 g) at 0-5°C, slowly add 2-Fluorobenzyl chloride (100 g).

  • Raise the temperature of the reaction mixture to 25-30°C and stir for 4 hours.

  • Add dichloromethane to the reaction mixture at 25-30°C and stir for 20 minutes.

  • Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and add ethyl acetate-hydrochloric acid solution (260 ml) at 25-30°C. Stir for 4 hours.

  • Filter the precipitated solid and wash with dichloromethane.

  • To the obtained wet compound, add isopropanol (600 ml) at 25-30°C.

  • Heat the reaction mixture to 60-65°C and stir for 45 minutes.

  • Cool the reaction mixture to 25-30°C and stir for 3 hours.

  • Filter the precipitated solid, wash with isopropanol, and dry to yield this compound hydrochloride.[4]

Preparation of the Free Base: To obtain the free base, the hydrochloride salt can be neutralized with a suitable base, such as an aqueous solution of sodium hydroxide or sodium bicarbonate, followed by extraction with an organic solvent like dichloromethane or ethyl acetate. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. Further purification can be achieved by vacuum distillation.

Analytical Characterization

A comprehensive analysis of this compound is crucial for confirming its identity and purity. The following sections detail the expected outcomes from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydrazine protons. The aromatic protons will appear as a multiplet in the range of δ 7.0-7.5 ppm, with splitting patterns influenced by the fluorine atom. The benzylic protons (CH₂) will likely appear as a singlet around δ 3.9-4.1 ppm. The hydrazine protons (NH and NH₂) will be visible as broad singlets that can exchange with D₂O; their chemical shifts can vary depending on the solvent and concentration.[5]

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the benzylic carbon. The aromatic carbons will resonate in the region of δ 115-165 ppm, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The benzylic carbon (CH₂) is expected to appear around δ 50-60 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H and C-H stretching vibrations.

  • N-H Stretching: Look for medium to weak bands in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching of the hydrazine group.

  • C-H Stretching (Aromatic): Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): The benzylic CH₂ group will show C-H stretching bands just below 3000 cm⁻¹.

  • C=C Stretching (Aromatic): Aromatic ring C=C stretching will be observed in the 1450-1600 cm⁻¹ region.

  • C-F Stretching: A strong absorption band for the C-F stretch is expected in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 140. Common fragmentation patterns for benzylamines include the cleavage of the C-C bond alpha to the nitrogen, leading to the formation of a tropylium ion or a substituted tropylium ion. For this compound, a prominent fragment would be the 2-fluorotropylium cation at m/z 109, resulting from the loss of the NHNH₂ radical. Another possible fragmentation is the loss of NH₂ to give a fragment at m/z 124.

Reactivity and Stability

This compound is a reactive nucleophile due to the lone pairs of electrons on the nitrogen atoms. It readily reacts with electrophiles, particularly carbonyl compounds (aldehydes and ketones), to form the corresponding hydrazones. This reactivity is the basis for its use as a building block in the synthesis of various heterocyclic compounds.

The compound is sensitive to air and light. For long-term storage, it should be kept in a dark place under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (below -20°C) to maintain its stability.[1]

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

start Synthesis of this compound (e.g., from 2-Fluorobenzyl chloride and Hydrazine) purification Purification (e.g., Distillation or conversion to salt and back) start->purification structure_verification Structural Verification purification->structure_verification purity_analysis Purity Assessment (e.g., HPLC, GC, Elemental Analysis) purification->purity_analysis nmr NMR Spectroscopy (1H, 13C) structure_verification->nmr ms Mass Spectrometry structure_verification->ms ir IR Spectroscopy structure_verification->ir final_product Pure this compound nmr->final_product ms->final_product ir->final_product purity_analysis->final_product

Caption: Workflow for the synthesis and characterization of this compound.

References

(2-Fluorobenzyl)hydrazine CAS number 51859-98-4 data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-Fluorobenzyl)hydrazine (CAS 51859-98-4)

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical and chemical synthesis. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a fluorinated aromatic hydrazine derivative. The presence of the fluorine atom can influence the lipophilicity, metabolic stability, and binding affinity of downstream compounds, making it a valuable building block in medicinal chemistry.[1]

PropertyValueSource(s)
CAS Number 51859-98-4[2][3][4]
Molecular Formula C₇H₉FN₂[2][3][5]
Molecular Weight 140.16 g/mol [2][3][5]
IUPAC Name (2-fluorophenyl)methylhydrazine[3][6]
Synonyms 1-[(2-Fluorophenyl)methyl]hydrazine, ((2-Fluorophenyl)methyl)hydrazine[2][3]
Physical Form Liquid[2][4][5]
Color Colorless to pale yellow[5]
Boiling Point ~265.8°C at 760 mmHg[2][4]
Density (Predicted) 1.144 g/cm³[2]
Solubility Soluble in water and organic solvents[5]
Purity ≥95% - 98%[4][5][7]
Storage Conditions -20°C, protect from light, stored under an inert atmosphere[2][4]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, away from ignition sources.[2] Personal protective equipment, including gloves and safety goggles, is mandatory.[2]

Hazard ClassGHS ClassificationSource(s)
Acute Toxicity (Oral) Toxic if swallowed (H301)[3][4]
Acute Toxicity (Dermal) Toxic in contact with skin (H311)[3]
Acute Toxicity (Inhalation) Toxic if inhaled (H331)[3]
Skin Corrosion/Irritation Causes skin irritation (H315)[3][4]
Eye Damage/Irritation Causes serious eye irritation (H319)[3][4]

Synthesis Protocols

The primary synthesis route for this compound involves the reaction of a 2-fluorobenzyl halide with hydrazine hydrate.[2][8] While specific, detailed industrial protocols are proprietary, the general chemical transformation is well-established.

A representative laboratory-scale synthesis for the hydrochloride salt is described as follows: 2-Fluorobenzyl chloride is slowly added to a cooled aqueous solution of hydrazine hydrate. The reaction mixture is then warmed to room temperature and stirred for several hours. After reaction completion, the product is extracted with a solvent like dichloromethane.[9]

Below is a generalized workflow for the synthesis of this compound.

G General Synthesis Workflow for this compound reagents 2-Fluorobenzyl Halide (Chloride or Bromide) + Hydrazine Hydrate reaction Nucleophilic Substitution reagents->reaction Reaction workup Reaction Workup (e.g., Extraction, Washing) reaction->workup Purification product This compound workup->product Isolation

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[2][5] It is a versatile building block for creating nitrogen-containing heterocycles, which are common scaffolds in drug discovery.[1] For instance, it has been used in the production of acylamino substituted benzylbenzohydrazide derivatives, which are of interest in drug development.[2] The hydrazine functional group readily reacts with carbonyl compounds to form hydrazones, which can then be cyclized to form various heterocyclic systems.

G Role of this compound in Synthesis start This compound intermediate Hydrazone Formation (with Aldehydes/Ketones) start->intermediate product Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Indoles) intermediate->product Cyclization application Pharmaceuticals & Research Chemicals product->application

Caption: Synthetic utility of this compound.

Analytical Methods

The analysis of hydrazine compounds, including this compound, typically relies on standard chromatographic and spectroscopic techniques. While specific validated protocols for this compound are not publicly available, general methods for hydrazines can be adapted. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectrophotometry.[10] Furthermore, ¹⁹F NMR spectroscopy has been utilized for the chiral analysis of monosaccharides derivatized with the related compound 2-fluorophenyl hydrazine, suggesting its applicability for fluorine-containing compounds.[11]

A general workflow for the quality control analysis of this compound is outlined below.

G General Analytical Workflow sample Sample of This compound hplc HPLC Analysis (Purity Assessment) sample->hplc gc GC Analysis (Residual Solvents/Impurities) sample->gc nmr NMR Spectroscopy (Structure Confirmation) sample->nmr report Certificate of Analysis hplc->report gc->report nmr->report

Caption: Quality control workflow for this compound.

References

Physical and chemical properties of (2-Fluorobenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-Fluorobenzyl)hydrazine: Physicochemical Properties, Synthesis, and Applications

Introduction

This compound, with the CAS number 51859-98-4, is a fluorinated building block of significant interest in organic synthesis and medicinal chemistry.[1][2] Its structure, which combines a reactive hydrazine moiety with a 2-fluorobenzyl group, makes it a versatile precursor for a wide range of nitrogen-containing heterocyclic compounds, which are core scaffolds in many pharmacologically active molecules.[2] The presence of the ortho-fluorine atom can notably influence the molecule's lipophilicity, metabolic stability, and binding affinity in biological targets.[2] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and a summary of its applications and safety considerations.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[3] Its key physical and chemical properties are summarized in the tables below. Data for the compound and its common dihydrochloride salt are provided for comparison.

This compound (Free Base)
PropertyValueSource(s)
Molecular Formula C₇H₉FN₂[1][3][4]
Molecular Weight 140.16 g/mol [1][4]
Appearance Clear, colorless to pale yellow liquid[1][3]
Boiling Point ~265.8 °C at 760 mmHg[1][5]
Density (Predicted) 1.144 g/cm³[1]
pKa (Predicted) ~6.74[1]
Solubility Soluble in water and organic solvents[3]
Flash Point 114.6 °C[5]
Storage Conditions Store at -20°C, protect from light, under inert gas[1][5]
This compound Dihydrochloride

The dihydrochloride salt form enhances water solubility and thermal stability compared to the free base due to ionic interactions.[6]

PropertyValueSource(s)
Molecular Formula C₇H₁₁Cl₂FN₂[6]
Molecular Weight 213.08 g/mol [6]
Melting Point 132-145 °C (with decomposition, typical for related compounds)[6]
Solubility Enhanced water solubility[6]

Chemical Properties and Reactivity

This compound is a versatile chemical intermediate primarily used in pharmaceutical research and organic synthesis.[1][3]

  • Nucleophilicity : The hydrazine functional group acts as a potent nucleophile, readily participating in condensation reactions with carbonyl compounds like aldehydes and ketones to form hydrazones.[2] This reactivity is fundamental to its role in constructing complex heterocyclic systems.

  • Influence of Fluorine : The electron-withdrawing nature of the fluorine atom at the ortho position influences the electronic properties of the aromatic ring, which can affect the reactivity and selectivity of subsequent reactions.[6] This substitution is also a key strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability.[2]

  • Applications in Synthesis : It serves as a crucial precursor for synthesizing various pharmaceutical intermediates and nitrogen-containing heterocycles, including pyrazoles, indoles, and phthalazines.[1][2] It has been specifically used as a reactant for the synthesis of acylamino substituted benzylbenzohydrazide derivatives.[7]

  • Stability : The compound should be stored under an inert atmosphere and away from light to maintain stability. It is known to be reactive with strong oxidizing agents.[3]

Experimental Protocols

Synthesis of this compound

The primary synthetic route involves the nucleophilic substitution of a 2-fluorobenzyl halide with hydrazine. The reaction proceeds via an SN2 mechanism where the hydrazine nitrogen acts as a strong nucleophile.[6]

Protocol from 2-Fluorobenzyl Bromide: [7]

  • Reaction Setup : To a 2 L ethanol solution, add 250 g (5.0 mol) of hydrazine hydrate and 137 g (1.0 mol) of potassium carbonate.

  • Addition of Reactant : While stirring the mixture, slowly add 190 g (1.0 mol) of 2-fluorobenzyl bromide.

  • Reaction : Continue stirring the reaction mixture at room temperature for 48 hours.

  • Workup : After the reaction is complete, concentrate the mixture by distillation under reduced pressure.

  • Extraction : Extract the resulting residue with ether to isolate the organic phase containing the this compound product. Typical yields for this type of transformation range from 85-95%.[6]

G Synthesis of this compound cluster_reactants Reactants cluster_workup Workup & Purification 2_Fluorobenzyl_Bromide 2-Fluorobenzyl Bromide Reaction_Vessel Reaction at Room Temp (48 hours) 2_Fluorobenzyl_Bromide->Reaction_Vessel Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction_Vessel Potassium_Carbonate Potassium Carbonate Potassium_Carbonate->Reaction_Vessel Ethanol Ethanol (Solvent) Ethanol->Reaction_Vessel Concentration Concentration (Reduced Pressure) Reaction_Vessel->Concentration Extraction Ether Extraction Concentration->Extraction Final_Product This compound Extraction->Final_Product

Synthesis workflow for this compound.
Synthesis of this compound Dihydrochloride

The dihydrochloride salt can be prepared by treating the free base with hydrochloric acid.

General Protocol: [6]

  • Dissolve this compound free base in a suitable solvent, such as ethanol or methanol, at ambient temperature.

  • Under controlled conditions, add a stoichiometric amount of hydrochloric acid.

  • The dihydrochloride salt typically precipitates as a white crystalline solid.

  • Isolate the product via filtration.

Purification by Recrystallization

The dihydrochloride salt is often purified by recrystallization to achieve high purity (>98%).[6]

Protocol: [6]

  • Dissolve the crude this compound dihydrochloride in a minimal amount of hot ethanol or an ethanol-water mixture.

  • Allow the solution to cool gradually to room temperature to induce crystallization.

  • Collect the purified crystals by filtration and dry them under vacuum.

G Purification by Recrystallization Crude_Product Crude Product Dissolution Dissolve in Hot Ethanol Crude_Product->Dissolution Cooling Gradual Cooling Dissolution->Cooling Crystallization Crystallization Cooling->Crystallization Filtration Filtration Crystallization->Filtration Pure_Crystals Purified Crystals Filtration->Pure_Crystals

Experimental workflow for purification.

Spectroscopic Data

Spectroscopic analysis confirms the structure of this compound and its salts.

  • Infrared (IR) Spectroscopy (Dihydrochloride Salt) : The IR spectrum shows characteristic broad N-H stretching vibrations between 3000-3500 cm⁻¹, which are broadened due to ionic hydrogen bonding. Aromatic C-H stretches appear around 3000 cm⁻¹.[6]

  • Mass Spectrometry (Dihydrochloride Salt) : In mass spectrometry, the molecular ion of the free base is commonly observed at m/z 140 due to the loss of two HCl molecules. A characteristic fragmentation pattern includes the loss of the hydrazine group, resulting in the fluorobenzyl cation at m/z 110.[6]

  • NMR Spectroscopy : ¹H and ¹³C NMR data are available for the free base, confirming its chemical structure.[8]

Safety and Handling

This compound and its salts are hazardous chemicals that require strict safety protocols.

  • GHS Classification : The compound is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3), harmful if inhaled (Acute Toxicity, Inhalation, Category 4), causes skin irritation (Category 2), and causes serious eye damage (Category 1).[9] It may also cause respiratory irritation.[9]

  • Handling Precautions : Always handle this compound in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid all contact with skin and eyes. Do not eat, drink, or smoke in the handling area.[9]

  • Storage : Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[3] It is incompatible with strong oxidizing agents.[3]

  • First Aid :

    • If Swallowed : Immediately call a poison center or doctor. Rinse mouth.[9]

    • If Inhaled : Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

    • If on Skin : Wash with plenty of soap and water. If irritation occurs, seek medical attention.[9]

    • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[9]

References

(2-Fluorobenzyl)hydrazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-Fluorobenzyl)hydrazine for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and pharmaceutical research. It details the compound's physicochemical properties, synthesis protocols, and its role as a precursor to a wide range of biologically active molecules.

Core Properties of this compound

This compound, with the molecular formula C₇H₉FN₂ and a molecular weight of 140.16 g/mol , is a versatile reagent in organic synthesis.[1][2] Its utility is primarily derived from the reactive hydrazine moiety, which can be readily derivatized, and the fluorinated benzyl group, which can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₇H₉FN₂[1][2]
Molecular Weight 140.16 g/mol [1][2]
Boiling Point ~265.8°C[2]
Density ~1.144 g/cm³[2]
pKa ~6.74[2]
Purity ≥98% (typical)
GHS Hazard Statements H301, H311, H315, H319, H331[3]

Synthesis and Experimental Protocols

This compound is primarily synthesized through the nucleophilic substitution of a 2-fluorobenzyl halide with hydrazine. The following protocols provide detailed methodologies for its synthesis and subsequent use in the preparation of a bioactive derivative.

Experimental Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from 2-fluorobenzyl bromide and hydrazine hydrate.

Materials:

  • 2-Fluorobenzyl bromide (1.0 mol, 190 g)

  • Hydrazine hydrate (5.0 mol, 250 g)

  • Potassium carbonate (1.0 mol, 138 g)

  • Ethanol (2 L)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 2 L solution of ethanol containing hydrazine hydrate and potassium carbonate, slowly add 2-fluorobenzyl bromide under constant stirring.

  • Continue stirring the reaction mixture at room temperature for 48 hours.

  • After the reaction is complete, concentrate the mixture by distillation under reduced pressure.

  • Extract the organic phase from the residue using diethyl ether.

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Concentrate the dried organic phase under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography to yield this compound (109 g, 76% yield).

G cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification 2-Fluorobenzyl bromide 2-Fluorobenzyl bromide Reaction Mixture Reaction Mixture 2-Fluorobenzyl bromide->Reaction Mixture Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Reaction Mixture Potassium carbonate Potassium carbonate Potassium carbonate->Reaction Mixture Ethanol (2L) Ethanol (2L) Ethanol (2L)->Reaction Mixture Stirring (48h, RT) Stirring (48h, RT) Reaction Mixture->Stirring (48h, RT) Concentration (Reduced Pressure) Concentration (Reduced Pressure) Stirring (48h, RT)->Concentration (Reduced Pressure) Extraction (Ether) Extraction (Ether) Concentration (Reduced Pressure)->Extraction (Ether) Drying (Na2SO4) Drying (Na2SO4) Extraction (Ether)->Drying (Na2SO4) Final Concentration Final Concentration Drying (Na2SO4)->Final Concentration Column Chromatography Column Chromatography Final Concentration->Column Chromatography Final Product This compound Column Chromatography->Final Product 76% Yield

Synthesis workflow for this compound.
Experimental Protocol 2: Synthesis of 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate

This protocol demonstrates the use of a this compound derivative in the synthesis of a more complex heterocyclic compound.[4]

Part A: Synthesis of the Dithiocarbazate Precursor

  • Dissolve potassium hydroxide (11.2 g, 0.2 mol) in 70 ml of 90% ethanol and add hydrazine hydrate (10.0 g, 0.2 mol). Stir the solution at 0°C.

  • To the cooled solution, add carbon disulfide (15.2 g, 0.2 mol) dropwise, maintaining the temperature below 0°C.

  • Separate the lower brown layer that forms and add 60 ml of 40% ethanol.

  • Cool the mixture in an ice bath and add 2-fluorobenzyl chloride (28.9 g, 0.2 mol) dropwise with vigorous stirring.

  • Filter the resulting white product and use it directly in the next step.

Part B: Synthesis of the Final Compound

  • Add a solution of 5-chloroisatin (1.82 g, 10.0 mmol) in 40 ml of hot ethanol to a solution of the dithiocarbazate precursor from Part A (2.16 g, 10.0 mmol) in 40 ml of hot ethanol.

  • Heat the mixture at 80°C with continuous stirring for 15 minutes.

  • Allow the mixture to cool to room temperature and stand for approximately 20 minutes until a precipitate forms.

  • Collect the precipitate by filtration and dry it over silica gel.

  • Purify the crude solid by recrystallization from ethanol to yield the final product as a light-yellow solid (yield: 3.23 g, 85%).[4]

Role in Drug Discovery and Development

This compound serves as a critical starting material for the synthesis of a diverse array of nitrogen-containing heterocycles, which are prominent scaffolds in many pharmacologically active molecules.[5] Its derivatives have been investigated for a wide range of biological activities.

G cluster_0 Key Intermediates cluster_1 Heterocyclic Scaffolds cluster_2 Biological Activities FBH This compound Hydrazones Hydrazones FBH->Hydrazones Hydrazides Hydrazides FBH->Hydrazides Pyrazoles Pyrazoles Hydrazones->Pyrazoles Indoles Indoles Hydrazones->Indoles Phthalazines Phthalazines Hydrazides->Phthalazines Triazoles Triazoles Hydrazides->Triazoles Antimicrobial Antimicrobial Pyrazoles->Antimicrobial Anticancer Anticancer Indoles->Anticancer Anticonvulsant Anticonvulsant Phthalazines->Anticonvulsant MAO Inhibition MAO Inhibition Triazoles->MAO Inhibition

Role of this compound as a versatile building block.
Mechanism of Action: Monoamine Oxidase (MAO) Inhibition

A significant body of research has focused on hydrazine derivatives as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters. The inhibition of MAO is a key therapeutic strategy for depression and neurodegenerative diseases.

The proposed mechanism for irreversible inhibition by arylalkylhydrazines involves the following steps:

  • The hydrazine derivative binds to the active site of the MAO enzyme.

  • The enzyme catalyzes the conversion of the hydrazine to a diazene intermediate.

  • Molecular oxygen reacts with the enzyme-bound diazene to form an arylalkyl radical, nitrogen gas (N₂), and a superoxide anion.

  • The highly reactive arylalkyl radical then forms a covalent bond with the N(5) position of the flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inhibition of the enzyme.[1]

G cluster_0 MAO Inhibition Pathway Arylalkylhydrazine Arylalkylhydrazine Enzyme_Complex Enzyme-Inhibitor Complex Arylalkylhydrazine->Enzyme_Complex MAO_Enzyme MAO Enzyme (with FAD cofactor) MAO_Enzyme->Enzyme_Complex Diazene Diazene Intermediate (Enzyme-bound) Enzyme_Complex->Diazene Enzymatic Oxidation Radical_Formation Arylalkyl Radical Formation Diazene->Radical_Formation + O2 Irreversible_Inhibition Irreversibly Inhibited MAO (Alkylated FAD at N5) Radical_Formation->Irreversible_Inhibition Covalent Bond Formation N2 N2 Radical_Formation->N2 releases Superoxide Superoxide Radical_Formation->Superoxide releases

Proposed mechanism of MAO inhibition by arylalkylhydrazines.

References

Solubility and stability of (2-Fluorobenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of (2-Fluorobenzyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated building block of significant interest in medicinal chemistry and organic synthesis.[1] Its utility as a precursor for various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmacologically active molecules, underscores the importance of understanding its physicochemical properties.[1] The presence of a fluorine atom at the ortho position of the benzyl ring can markedly influence the molecule's lipophilicity, metabolic stability, and target binding affinity.[1] This guide provides a comprehensive overview of the available data on the solubility and stability of this compound and its dihydrochloride salt, supplemented with detailed experimental protocols for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its dihydrochloride salt is presented in Table 1.

Table 1: Physicochemical Properties of this compound and its Dihydrochloride Salt

PropertyThis compoundThis compound Dihydrochloride
CAS Number 51859-98-4[2]1349715-77-0[3][4]
Molecular Formula C₇H₉FN₂[2]C₇H₁₁Cl₂FN₂[3][5]
Molecular Weight 140.16 g/mol [2][6]213.08 g/mol [3][5]
Appearance Colorless to pale yellow liquid/crystals[6][7]White crystalline precipitate[3]
Boiling Point ~265.8°C at 760 mmHg[2]Not available
Predicted pKa ~6.74[2]Not applicable
Purity Typically ≥98%[6][7]>98% after recrystallization[3]

Solubility Profile

Table 2: Qualitative Solubility of this compound and its Dihydrochloride Salt

CompoundSolventSolubility Description
This compoundWaterSoluble[6][7]
Organic SolventsSoluble[6][7]
This compound DihydrochlorideWaterHigh solubility[3]
Polar Protic Solvents (e.g., Methanol, Ethanol)High solubility[3]
Experimental Protocol for Equilibrium Solubility Determination

This protocol is adapted from general guidelines for active pharmaceutical ingredients (APIs) and can be applied to this compound.[8][9]

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 37 ± 1 °C).

Materials:

  • This compound

  • Selected solvents (e.g., water, pH 1.2, 4.5, and 6.8 buffers, ethanol, methanol, DMSO)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Calibrated pH meter

  • Analytical balance

  • HPLC with a suitable column and detector (e.g., UV) or a validated spectrophotometric method

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be sufficient to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at the desired temperature (e.g., 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[8]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Centrifuge the collected supernatant to remove any remaining undissolved solids.

  • Analysis:

    • Accurately dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC or spectrophotometric method.

  • Data Reporting:

    • Calculate the solubility in units such as mg/mL or mol/L.

    • Perform a minimum of three replicate determinations for each solvent and report the average solubility and standard deviation.[9]

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add excess this compound to solvent B Seal vials A->B C Incubate with shaking at constant temperature B->C D Allow solids to settle C->D E Withdraw and centrifuge supernatant D->E F Dilute supernatant E->F G Quantify concentration by HPLC/UV-Vis F->G

Workflow for Equilibrium Solubility Determination.

Stability Profile

This compound should be stored in a dark place under an inert atmosphere at temperatures below -20°C to maintain its stability.[2] Hydrazine and its derivatives are known to be susceptible to degradation through oxidation, especially in the presence of metal ions and at elevated temperatures.[3][10][11][12] The ortho-fluorine substituent is expected to influence the molecule's stability by altering the electronic properties of the aromatic ring.[3]

Specific degradation pathways and products for this compound have not been detailed in the available literature. To understand the intrinsic stability, forced degradation studies are recommended.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[13][14][15]

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to 60°C[15]
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to 60°C[15]
Oxidation 3% H₂O₂, room temperature[14]
Thermal Degradation Dry heat (e.g., 60-80°C)
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Experimental Protocol for Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies on this compound.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and other suitable solvents

  • pH meter

  • Heating block or oven

  • Photostability chamber

  • HPLC-UV/DAD or HPLC-MS system

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid/Base Hydrolysis: Mix the stock solution with an equal volume of the acidic or basic solution (e.g., 0.2 M HCl or NaOH to achieve a final concentration of 0.1 M). Store at room temperature or elevated temperature (e.g., 60°C) for a specified time.

    • Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., to a final concentration of 3%). Protect from light and store at room temperature.

    • Thermal Degradation: Store the solid compound and a solution of the compound in an oven at a specified temperature.

    • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber. A control sample should be wrapped in aluminum foil to shield it from light.

  • Sample Neutralization and Dilution:

    • At appropriate time points, withdraw samples.

    • For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

  • Analysis:

    • Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (e.g., with a photodiode array detector or mass spectrometer).

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of this compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Sample at time points B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I Analyze by HPLC-UV/MS H->I J Identify Degradants & Pathway I->J

Workflow for Forced Degradation Studies.

Analytical Methods for Quantification

The quantification of this compound and its potential degradation products typically relies on chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often suitable. Detection is typically performed using a UV detector at a wavelength where the compound exhibits significant absorbance. For the identification of unknown degradation products, a mass spectrometry (MS) detector is invaluable.

  • Gas Chromatography (GC): Due to the relatively low volatility and potential for thermal degradation of hydrazine derivatives, GC analysis may require derivatization to improve volatility and stability.[16]

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound. While qualitative data suggests it is soluble in water and organic solvents and requires controlled conditions for storage, there is a clear need for quantitative studies to precisely define its solubility profile and degradation pathways. The provided experimental protocols offer a framework for researchers to generate this critical data, which is essential for the effective use of this important building block in pharmaceutical research and development.

References

The Multifaceted Biological Landscape of (2-Fluorobenzyl)hydrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluorobenzyl)hydrazine and its derivatives represent a class of chemical compounds with significant potential in medicinal chemistry. The incorporation of a fluorine atom on the benzyl ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules, including metabolic stability, binding affinity, and lipophilicity. This technical guide provides an in-depth overview of the known biological activities of this compound derivatives, with a focus on their roles as monoamine oxidase (MAO) inhibitors, anticancer agents, anticonvulsants, and antimicrobial compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Monoamine Oxidase (MAO) Inhibition

This compound derivatives have been investigated for their ability to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism central to the treatment of depression and neurodegenerative diseases like Parkinson's disease.

Quantitative Data for MAO Inhibition

While specific IC50 values for this compound derivatives are not abundantly available in the public domain, the following table includes data for structurally related fluorinated hydrazine and hydrazone derivatives, providing valuable insights into their potential as MAO inhibitors.

CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)
N'-(4-Fluorobenzylidene)-2-hydroxybenzohydrazideMAO-A0.342Moclobemide6.061
N'-(4-Fluorobenzylidene)-4-hydroxybenzohydrazideMAO-A0.028Moclobemide6.061
(E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-oneMAO-B0.0053Safinamide0.021
(E)-3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-oneMAO-B0.023Safinamide0.021
Isatin-hydrazone derivative IS7 (with p-Br in B-ring)MAO-B0.082Selegiline-
Isatin-hydrazone derivative IS13 (with m-Cl in A-ring)MAO-B0.104Selegiline-

Note: The structures in this table are varied to provide a broader context of fluorinated compounds with MAO inhibitory activity.

Signaling Pathway of MAO Inhibition

The inhibition of MAO-A and MAO-B leads to an accumulation of monoamine neurotransmitters in the presynaptic neuron, thereby increasing their availability in the synaptic cleft. This enhanced neurotransmission is the primary mechanism behind the therapeutic effects of MAO inhibitors.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Storage MAO_A MAO-A Dopamine->MAO_A MAO_B MAO-B Dopamine->MAO_B Dopamine_Synapse Dopamine Vesicle->Dopamine_Synapse Release Metabolites Inactive Metabolites MAO_A->Metabolites MAO_B->Metabolites Fluorobenzyl_Hydrazine This compound Derivative Fluorobenzyl_Hydrazine->MAO_A Inhibition Fluorobenzyl_Hydrazine->MAO_B Inhibition Receptor Dopamine Receptor Dopamine_Synapse->Receptor Signal Signal Transduction Receptor->Signal

MAO Inhibition Signaling Pathway
Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against MAO-A and MAO-B.

MAO_Assay_Workflow prep Prepare Reagents: - MAO-A/MAO-B enzyme - Substrate (e.g., kynuramine) - Test compound dilutions - Control inhibitor (e.g., clorgyline for MAO-A) - Assay buffer plate Plate Setup (96-well): - Add enzyme to wells - Add test compound/control at various concentrations - Add buffer prep->plate preincubate Pre-incubation: Incubate at 37°C for 10-15 minutes plate->preincubate reaction Initiate Reaction: Add substrate to all wells preincubate->reaction incubate Incubation: Incubate at 37°C for 20-30 minutes reaction->incubate stop Stop Reaction: Add a stop solution (e.g., NaOH) incubate->stop read Read Fluorescence: Measure fluorescence of the product (e.g., 4-hydroxyquinoline) stop->read analyze Data Analysis: Calculate % inhibition and determine IC50 values read->analyze

Workflow for MAO Inhibition Assay

Anticancer Activity

The antiproliferative properties of hydrazine derivatives have been a subject of interest in cancer research. The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation. Fluorinated derivatives are of particular interest due to their potential for enhanced activity and improved pharmacological profiles.

Quantitative Data for Anticancer Activity

Direct cytotoxic data for this compound derivatives is limited. However, studies on structurally similar fluorinated isatin-hydrazones provide valuable preliminary insights.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Fluorinated Isatin-Hydrazone 8 (with 4-nitrobenzylidene)A549 (Lung)42.43Cisplatin-
Fluorinated Isatin-Hydrazone 8 (with 4-nitrobenzylidene)HepG2 (Liver)48.43Cisplatin-
5-Fluoro-1-(2-fluorobenzyl)indoline-2,3-dioneHuTu 80 (Duodenum)15.35-Fluorouracil>38.4
5-Fluoro-1-(2-chlorobenzyl)indoline-2,3-dioneM-HeLa (Cervix)16.75-Fluorouracil>38.4

Note: The compounds listed are isatin derivatives, which can be synthesized from hydrazines, indicating a relevant structural class.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.

MTT_Assay_Workflow seed Seed cancer cells in a 96-well plate incubate1 Incubate for 24h to allow cell attachment seed->incubate1 treat Treat cells with various concentrations of the test compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h to allow formazan crystal formation add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize read Measure absorbance at ~570 nm solubilize->read analyze Calculate cell viability and determine IC50 values read->analyze

Workflow for MTT Cytotoxicity Assay

Anticonvulsant Activity

Hydrazine derivatives have been explored for their potential as anticonvulsant agents. The mechanism of action is often associated with the modulation of neurotransmitter systems, such as the enhancement of GABAergic inhibition or the blockade of excitatory channels.

Quantitative Data for Anticonvulsant Activity
CompoundTest ModelED50 (mg/kg)Neurotoxicity (TD50 mg/kg)
4-[1-(4-fluorobenzyl)-5-imidazolyl] dihydropyridine derivative A PTZ62.2> 300
4-[1-(4-fluorobenzyl)-5-imidazolyl] dihydropyridine derivative B PTZ96.7> 300
3-(4-fluoro-3-(trifluoromethyl)benzylamino)-5-(trifluoromethyl)cyclohex-2-enoneMES23.47> 300

Note: PTZ (Pentylenetetrazole-induced seizures) and MES (Maximal Electroshock Seizure) are standard models for anticonvulsant screening.

Experimental Protocol: Anticonvulsant Screening

The preclinical evaluation of anticonvulsant drugs typically involves the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests in rodents.

Anticonvulsant_Screening_Workflow cluster_MES Maximal Electroshock (MES) Test cluster_scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test mes_admin Administer test compound to mice mes_stim Apply electrical stimulus via corneal electrodes mes_admin->mes_stim mes_observe Observe for tonic hind limb extension mes_stim->mes_observe analyze Data Analysis: Determine the median effective dose (ED50) mes_observe->analyze scptz_admin Administer test compound to mice scptz_inject Inject a convulsant dose of PTZ subcutaneously scptz_admin->scptz_inject scptz_observe Observe for clonic seizures for 30 minutes scptz_inject->scptz_observe scptz_observe->analyze neurotox Neurotoxicity Test (e.g., Rotarod): Assess motor impairment and determine TD50 analyze->neurotox

Workflow for Anticonvulsant Screening

Antimicrobial Activity

Hydrazone derivatives, which can be synthesized from this compound, have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The presence of the azomethine group (-N=CH-) is often crucial for their biological action.

Quantitative Data for Antimicrobial Activity

While specific MIC (Minimum Inhibitory Concentration) values for this compound derivatives are not widely reported, data for related fluorinated hydrazones highlight their potential.

CompoundMicroorganismMIC (µg/mL)
N-(2-fluorophenyl)-N′-quinoline-2-yl-methylenehydrazineM. tuberculosis H37Rv< 3.125
4-fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazideS. aureus-
Fluorinated aldimine with ortho-fluoro substitutionVarious bacteria25.0 - 53.6 (µM)

Note: The data presented is for structurally related compounds to indicate the potential antimicrobial efficacy of this chemical class.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

MIC_Workflow prep_comp Prepare serial dilutions of the test compound in a 96-well microtiter plate inoculate Inoculate each well with the microbial suspension prep_comp->inoculate prep_inoc Prepare a standardized inoculum of the test microorganism prep_inoc->inoculate controls Include positive (no drug) and negative (no bacteria) controls inoculate->controls incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24h) controls->incubate read Visually inspect for turbidity or use a plate reader to determine microbial growth incubate->read determine_mic Identify the lowest concentration with no visible growth (MIC) read->determine_mic

Workflow for MIC Determination

Conclusion

This compound derivatives constitute a promising scaffold for the development of novel therapeutic agents with a wide range of biological activities. The available data, primarily from structurally related fluorinated compounds, strongly suggests their potential as inhibitors of monoamine oxidase, and as anticancer, anticonvulsant, and antimicrobial agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and conduct further investigations into this versatile class of molecules. Future studies focusing on the synthesis and systematic biological evaluation of a broader range of this compound derivatives are warranted to fully elucidate their therapeutic potential and structure-activity relationships.

The Decisive Role of the Ortho-Fluorine Atom in the Reactivity of (2-Fluorobenzyl)hydrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluorobenzyl)hydrazine is a versatile building block in medicinal chemistry and organic synthesis. The presence of a fluorine atom at the ortho position of the benzyl ring profoundly influences its chemical properties and reactivity compared to its non-fluorinated counterpart, benzylhydrazine. This technical guide provides a comprehensive analysis of the electronic and steric effects of the ortho-fluorine atom, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. Understanding these effects is crucial for the rational design of novel therapeutics and synthetic strategies.

The Influence of the Fluorine Atom: A Dual Nature

The fluorine atom in this compound exerts a significant influence on the molecule's reactivity through a combination of inductive and steric effects. Its high electronegativity leads to a strong electron-withdrawing inductive effect (-I), which alters the electron density of the aromatic ring and the benzylic carbon. This electronic perturbation directly impacts the nucleophilicity and basicity of the hydrazine moiety.[1] Concurrently, the ortho-positioning of the fluorine atom introduces steric hindrance, which can modulate the accessibility of the reactive centers to other molecules.[1]

Electronic Effects

The primary electronic effect of the ortho-fluorine atom is the withdrawal of electron density from the benzene ring. This has several key consequences for the reactivity of this compound:

  • Decreased Basicity of the Hydrazine Moiety: The electron-withdrawing nature of the fluorine atom reduces the electron density on the nitrogen atoms of the hydrazine group, thereby decreasing their basicity. This is reflected in the predicted pKa values. A lower pKa value indicates a weaker base.

  • Activation of the Benzyl Carbon: The inductive withdrawal of electrons makes the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack.[1]

  • Modulation of Reaction Rates and Selectivity: The electronic influence of the fluorine atom can affect the energy of transition states in chemical reactions, thereby modulating reaction rates and influencing the regioselectivity and stereoselectivity of the outcome.[1]

Steric Effects

The placement of the fluorine atom at the ortho position creates a sterically hindered environment around the benzylic carbon and the hydrazine group. This steric bulk can:

  • Hinder Nucleophilic Attack: While the benzylic carbon is electronically activated, the fluorine atom can physically obstruct the approach of bulky nucleophiles.

  • Influence Conformational Preferences: The steric interaction between the fluorine atom and the hydrazine moiety can lead to preferred conformations of the molecule, which can in turn affect its binding to biological targets or its reactivity in specific chemical transformations.

Quantitative Data Summary

The following tables summarize the available quantitative data that illustrates the impact of the ortho-fluorine atom on the properties of benzylhydrazine derivatives.

CompoundPredicted pKaReference
This compound6.74[2]
Benzylhydrazine8.45ChemicalBook

Table 1: Comparison of Predicted pKa Values. The lower predicted pKa of this compound compared to benzylhydrazine provides a quantitative measure of the electron-withdrawing effect of the ortho-fluorine atom, which reduces the basicity of the hydrazine moiety.

Starting MaterialProductReagents and ConditionsYieldReference
2-Fluorobenzyl bromideThis compoundHydrazine hydrate, K2CO3, Ethanol, rt, 48h76%[1]
2-Fluorobenzyl chlorideThis compound dihydrochlorideHydrazine hydrate, NaHCO3, Methanol or Ethanol, 60-80°C, 4-8h; then HCl70-85%[3]

Table 2: Synthesis Yields of this compound and its Dihydrochloride Salt. These yields demonstrate the feasibility of synthesizing this compound via nucleophilic substitution, a reaction influenced by the electronic and steric properties of the ortho-fluorinated starting material.

CompoundTargetIC50 (µM)Reference
Hydrazone derivative of 4-fluorobenzaldehyde (Compound 2b)hMAO-A0.028[4]
Moclobemide (Reference Drug)hMAO-A6.061[4]
4-hydroxy-N'-(1-phenylethylidene)-2H-benzo[e][1]thiazine-3-carbohydrazide 1,1-dioxide (9i)MAO-A0.11[5]
methyl 4-hydroxy-2H-benzo[e][3]thiazine-3-carboxylate 1,1-dioxide (3)MAO-B0.21[5]

Table 3: Monoamine Oxidase (MAO) Inhibitory Activity of Selected Hydrazine Derivatives. While direct comparative data for this compound and benzylhydrazine is limited, the data for related fluorinated hydrazone derivatives show potent MAO inhibitory activity, suggesting that the fluorobenzylhydrazine scaffold is a promising starting point for the design of MAO inhibitors. The significantly higher potency of the fluorinated derivative compared to the reference drug Moclobemide highlights the positive contribution of the fluoro-substituted aromatic ring.

Experimental Protocols

Synthesis of this compound

Method: Based on the procedure described in the Journal of Medicinal Chemistry, 1995, vol. 38, # 19, p. 3884 - 3888.[1]

Materials:

  • 2-Fluorobenzyl bromide (1.0 mol, 190 g)

  • Hydrazine hydrate (5.0 mol, 250 g)

  • Potassium carbonate (1.0 mol, 137 g)

  • Ethanol (2 L)

  • Ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of hydrazine hydrate (250 g) and potassium carbonate (137 g) in ethanol (2 L), slowly add 2-fluorobenzyl bromide (190 g) at room temperature.

  • Stir the reaction mixture continuously at room temperature for 48 hours.

  • After completion of the reaction, concentrate the mixture by distillation under reduced pressure.

  • Extract the residue with ether to separate the organic phase.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate again under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography to obtain this compound. Yield: 109 g (76%).[1]

Synthesis of 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate

Method: A multi-step synthesis involving the formation of a dithiocarbazate precursor followed by condensation with 5-chloroisatin.[6]

Step 1: Synthesis of the 2-fluorobenzyl hydrazinecarbodithioate precursor

  • Dissolve potassium hydroxide (11.2 g, 0.2 mol) in 70 ml of 90% ethanol.

  • To this solution, add hydrazine hydrate (10.0 g, 0.2 mol, 99%) and stir at 0 °C.

  • To the cooled solution, add carbon disulfide (15.2 g, 0.2 mol) dropwise, maintaining the temperature below 0 °C with constant stirring.

  • Upon addition of carbon disulfide, two layers will form; collect the lower, brown layer.

  • Add 40% ethanol (60 ml) to the brown solution and cool the mixture in an ice bath.

  • Add 2-fluorobenzyl chloride (28.9 g, 0.2 mol) dropwise with vigorous stirring.

  • Filter the resulting white product and use it directly in the next step without further purification.

Step 2: Condensation with 5-chloroisatin

  • Prepare a solution of 5-chloroisatin (1.82 g, 10.0 mmol) in hot ethanol (40 ml).

  • Prepare a solution of the dithiocarbazate precursor from Step 1 (2.16 g, 10.0 mmol) in hot ethanol (40 ml).

  • Add the 5-chloroisatin solution to the dithiocarbazate solution.

  • Heat the mixture at 80 °C with continuous stirring for 15 minutes.

  • Allow the mixture to cool to room temperature and stand for about 20 minutes until a precipitate forms.

  • Collect the precipitate by filtration and dry it over silica gel.

  • Purify the crude solid by recrystallization from ethanol solution. Yield: 3.23 g (85%).[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key reaction mechanism involving an ortho-fluorinated aromatic compound and a general experimental workflow for the synthesis of this compound derivatives.

Synthesis_of_N_Aryl_Indolines Indoline Indoline LithiatedIndoline Lithiated Indoline Indoline->LithiatedIndoline Deprotonation nBuLi n-BuLi nBuLi->LithiatedIndoline SNAr_Intermediate SNAr Intermediate (Meisenheimer Complex) LithiatedIndoline->SNAr_Intermediate Nucleophilic Attack oF_Hydrazone 2-Fluorobenzaldehyde Dimethylhydrazone oF_Hydrazone->SNAr_Intermediate Product_Hydrazone 2-(1-indolinyl)benzaldehyde Dimethylhydrazone SNAr_Intermediate->Product_Hydrazone Fluoride Elimination Final_Product N-Aryl Indoline (Aminophosphine Precursor) Product_Hydrazone->Final_Product Reduction Reduction Silane Reduction Reduction->Final_Product

Caption: Synthesis of N-Aryl Indolines via SNAr Reaction.

Experimental_Workflow Start Start: Reactants (2-Fluorobenzyl Halide, Hydrazine Hydrate, Base) Reaction Reaction in Solvent (e.g., Ethanol) Controlled Temperature Start->Reaction Workup Work-up: - Concentration - Extraction - Drying Reaction->Workup Purification Purification: Silica Gel Chromatography Workup->Purification Final_Product Final Product: This compound Purification->Final_Product Characterization Characterization: - NMR - IR - Mass Spectrometry Final_Product->Characterization

Caption: General Workflow for this compound Synthesis.

Conclusion

The ortho-fluorine atom in this compound is not a mere spectator but an active participant that profoundly shapes the molecule's reactivity. Its strong electron-withdrawing inductive effect decreases the basicity of the hydrazine moiety and activates the benzylic carbon for nucleophilic attack. Simultaneously, its steric presence can modulate reaction pathways and conformational preferences. A thorough understanding of these dual effects, supported by quantitative data and detailed mechanistic insights, is paramount for leveraging the full potential of this compound as a key intermediate in the development of novel pharmaceuticals and advanced materials. The provided data and protocols serve as a valuable resource for researchers in this endeavor.

References

A Comprehensive Technical Review of (2-Fluorobenzyl)hydrazine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(2-Fluorobenzyl)hydrazine is a fluorinated organic compound that serves as a versatile building block in medicinal chemistry and drug development. Its unique structural features, combining a reactive hydrazine moiety with a fluorinated aromatic ring, make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound and its derivatives, with a focus on their potential in pharmaceutical research.

Physicochemical Properties

This compound, with the chemical formula C₇H₉FN₂, is a colorless liquid at room temperature. The presence of the fluorine atom at the ortho position of the benzyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

PropertyValueReference
Molecular Weight 140.16 g/mol [1]
CAS Number 51859-98-4[1]
Boiling Point ~265.8 °C[2]
Predicted Density 1.144 g/cm³[3]
Predicted pKa ~6.74[3]

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺141.08226
[M+Na]⁺163.06420
[M-H]⁻139.06770
[M+NH₄]⁺158.10880
[M+K]⁺179.03814

Synthesis of this compound and its Derivatives

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a 2-fluorobenzyl halide with hydrazine. The following diagram illustrates a general synthetic workflow.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Fluorobenzyl_halide 2-Fluorobenzyl halide (X = Cl, Br) Nucleophilic_Substitution Nucleophilic Substitution 2-Fluorobenzyl_halide->Nucleophilic_Substitution Hydrazine Hydrazine (N₂H₄) or Hydrazine hydrate Hydrazine->Nucleophilic_Substitution 2-Fluorobenzylhydrazine This compound Nucleophilic_Substitution->2-Fluorobenzylhydrazine

General synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound hydrochloride

A detailed experimental protocol for the synthesis of the hydrochloride salt of this compound has been reported.[4]

Procedure:

  • A solution of water (500 ml) and hydrazine hydrate (301.5 g) is pre-cooled to 0-5°C.

  • 2-Fluorobenzyl chloride (100 g) is slowly added to the cooled solution.

  • The reaction mixture temperature is raised to 25-30°C and stirred for 4 hours.

  • Dichloromethane is added, and the mixture is stirred for 20 minutes.

  • The organic and aqueous layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are treated with an ethyl acetate-hydrochloric acid solution (260 ml) and stirred for 4 hours at 25-30°C.

  • The precipitated solid is filtered and washed with dichloromethane.

  • The wet compound is recrystallized from isopropanol to yield this compound hydrochloride.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various heterocyclic compounds, particularly hydrazones, which have demonstrated a wide range of biological activities.[5] These activities include antimicrobial, anticancer, and enzyme inhibitory effects.

Antimicrobial Activity

Hydrazone derivatives incorporating the (2-Fluorobenzyl) moiety have been investigated for their antimicrobial properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell wall.

CompoundOrganismMIC (µg/mL)Reference
N'-(phenyl-methylene)-2-(2-fluorophenyl)acetohydrazideStaphylococcus aureus12.5N/A
N'-(4-chlorophenyl-methylene)-2-(2-fluorophenyl)acetohydrazideStaphylococcus aureus6.25N/A
N'-(4-nitrophenyl-methylene)-2-(2-fluorophenyl)acetohydrazideEscherichia coli25N/A
Anticancer Activity

Fluorinated hydrazone derivatives have shown promise as anticancer agents. Their mechanism of action can involve the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

CompoundCell LineIC₅₀ (µM)Reference
4-((2-(4-fluorobenzoyl)hydrazono)methyl)-2-methoxyphenyl 4-methoxybenzenesulfonatehCA I0.0304[6]
4-((2-(4-fluorobenzoyl)hydrazono)methyl)-2-methoxyphenyl 4-methoxybenzenesulfonatehCA II0.0232[6]
4-((2-(4-fluorobenzoyl)hydrazono)methyl)-2-methoxyphenyl 4-methoxybenzenesulfonateAChE0.0121[6]
4-((2-(4-fluorobenzoyl)hydrazono)methyl)-2-methoxyphenyl 4-methoxybenzenesulfonateBChE0.0764[6]
Enzyme Inhibition and Signaling Pathways

Hydrazone derivatives of this compound can act as inhibitors of various enzymes, including carbonic anhydrases (CAs) and cholinesterases (AChE, BChE).[6] The inhibition of these enzymes can have therapeutic effects in various diseases, including glaucoma, Alzheimer's disease, and cancer. The binding of these inhibitors to the active site of the enzyme can block its catalytic activity, thereby modulating downstream signaling pathways.

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a this compound derivative targeting a receptor tyrosine kinase (RTK).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibition

Hypothetical inhibition of an RTK signaling pathway.

Detailed Experimental Protocol for a Derivative

The following is a detailed experimental protocol for the synthesis and characterization of 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate, a derivative of this compound.[7]

Synthesis of the 2-fluorobenzyl hydrazinecarbodithioate precursor:
  • Potassium hydroxide (11.2 g, 0.2 mol) is dissolved in 70 ml of 90% ethanol.

  • Hydrazine hydrate (10.0 g, 0.2 mol, 99%) is added to the solution and stirred at 0 °C.

  • Carbon disulfide (15.2 g, 0.2 mol) is added dropwise while maintaining the temperature below 0 °C.

  • Two layers form, and the lower brown layer is collected.

  • 40% ethanol (60 ml) is added to the brown solution, and the mixture is cooled in an ice bath.

  • 2-fluorobenzyl chloride (28.9 g, 0.2 mol) is added dropwise with vigorous stirring.

  • The resulting white product is filtered and used directly in the next step.

Synthesis of the final compound:
  • A solution of 5-chloroisatin (1.82 g, 10.0 mmol) in hot ethanol (40 ml) is added to a solution of the dithiocarbazate precursor (2.16 g, 10.0 mmol) in hot ethanol (40 ml).

  • The mixture is heated at 80 °C with continuous stirring for 15 minutes.

  • The mixture is cooled to room temperature and allowed to stand for about 20 minutes until a precipitate forms.

  • The precipitate is collected by filtration and dried over silica gel.

  • The crude solid is purified by recrystallization from ethanol.

Yield: 3.23 g (85%) Melting Point: 227–228 °C

Characterization Data:

  • Elemental Analysis (Calculated for C₁₆H₁₁ClFN₃OS₂): C, 50.59%; H, 2.92%; N, 11.06%.

  • Elemental Analysis (Found): C, 50.67%; H, 2.89%; N, 11.01%.

  • FT-IR (KBr, ν, cm⁻¹): 3155 (NH), 1692 (C=O), 1613 (C=N), 1070 (C=S), 1141 (N-N).

  • ¹H NMR (400 MHz, d₆-DMSO) δ (p.p.m.): 4.56 (s, 2H), 6.96 (d, J = 8.3 Hz, 1H), 7.18–7.26 (m, 2H), 7.36–7.45 (m, 2H), 7.53–7.58 (m, 2H), 11.47 (s, 1H), 13.89 (s, 1H).

Conclusion

This compound is a valuable and versatile building block in the synthesis of novel bioactive molecules. Its derivatives, particularly hydrazones, have demonstrated significant potential as antimicrobial and anticancer agents, as well as inhibitors of key physiological enzymes. The synthetic accessibility of this compound and the tunability of its derivatives' properties make it an attractive scaffold for further exploration in drug discovery and development. Future research will likely focus on the synthesis of new derivatives with improved potency and selectivity, as well as detailed investigations into their mechanisms of action to identify novel therapeutic targets.

References

Methodological & Application

Synthesis of (2-Fluorobenzyl)hydrazine from 2-Fluorobenzyl Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (2-fluorobenzyl)hydrazine from 2-fluorobenzyl bromide. This versatile building block is of significant interest in medicinal chemistry and drug development due to its utility in the synthesis of various pharmacologically active compounds.

Application Notes

This compound is a key intermediate in the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in numerous drug candidates.[1] The presence of the fluorobenzyl moiety can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

One of the primary applications of this compound is in the preparation of acylamino substituted benzylbenzohydrazide derivatives.[2] These derivatives are crucial in the development of novel therapeutic agents. The hydrazine functional group serves as a powerful nucleophile and is readily condensed with carbonyl compounds like aldehydes and ketones to form hydrazones, which can then be further elaborated or cyclized.[1]

The unique electronic and steric properties conferred by the 2-fluoro substituent make this reagent essential for structure-activity relationship (SAR) studies in lead optimization and for the exploration of new chemical space in high-throughput screening libraries.[1] Hydrazine derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties, making this compound a valuable starting material for the discovery of new drugs.

Reaction Scheme and Mechanism

The synthesis of this compound from 2-fluorobenzyl bromide proceeds via a nucleophilic substitution reaction. Hydrazine, acting as the nucleophile, displaces the bromide ion from the benzylic carbon of 2-fluorobenzyl bromide.

Reaction:

The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a standard procedure for the synthesis of benzylhydrazines.

Materials and Equipment:

  • 2-Fluorobenzyl bromide

  • Hydrazine hydrate

  • Potassium carbonate

  • Ethanol

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Reflux condenser

  • Rotary evaporator

  • Separatory funnel

  • Glassware for extraction and filtration

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer, add a solution of hydrazine hydrate (250 g, 5.0 mol) and potassium carbonate (137 g, 1.0 mol) in 2 L of ethanol.

  • Addition of 2-Fluorobenzyl Bromide: Slowly add 2-fluorobenzyl bromide (190 g, 1.0 mol) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture continuously at room temperature for 48 hours.

  • Work-up:

    • Concentrate the reaction mixture by distillation under reduced pressure using a rotary evaporator.

    • Extract the residue with diethyl ether.

    • Separate the organic phase and dry it over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent.

    • Concentrate the organic phase again under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Ratio
2-Fluorobenzyl bromide189.041901.01
Hydrazine hydrate50.062505.05
Potassium carbonate138.211371.01
This compound 140.16 109 0.78 78% Yield
Protocol 2: Purification by Silica Gel Column Chromatography

Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of the product from impurities.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • TLC Analysis: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the plate in the same eluent system and visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Experimental Workflow and Signaling Pathway Diagrams

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 2-Fluorobenzyl Bromide C Reaction Mixture (Stir at RT for 48h) A->C B Hydrazine Hydrate + K2CO3 in Ethanol B->C D Concentration (Reduced Pressure) C->D 1. E Extraction (Diethyl Ether) D->E 2. F Drying (Na2SO4) E->F 3. G Concentration F->G 4. H Silica Gel Column Chromatography G->H Crude Product I Pure this compound H->I Purified Product Signaling_Pathway FBH This compound Hydrazone Hydrazone Intermediates FBH->Hydrazone Condensation Acylamino Acylamino Substituted Benzylbenzohydrazides FBH->Acylamino Acylation Carbonyl Aldehydes/Ketones Carbonyl->Hydrazone Heterocycles Nitrogen-Containing Heterocycles Hydrazone->Heterocycles Cyclization Drugs Potential Drug Candidates Heterocycles->Drugs Acylamino->Drugs

References

Application Notes and Protocols: Reaction of (2-Fluorobenzyl)hydrazine with Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of hydrazones derived from the reaction of (2-fluorobenzyl)hydrazine with various carbonyl compounds. The protocols and data presented herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

This compound is a versatile reagent in organic synthesis, primarily utilized as a precursor for the formation of hydrazones.[1] The reaction of this compound with aldehydes and ketones provides a straightforward and efficient method for the synthesis of a diverse range of (2-fluorobenzyl)hydrazone derivatives. These compounds are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial and anticancer properties.[2][3] The presence of the fluorobenzyl moiety can enhance the pharmacological profile of the resulting hydrazones through increased metabolic stability and binding affinity to biological targets.

Reaction of this compound with Carbonyl Compounds

The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond of the hydrazone. This condensation reaction is typically carried out in a suitable solvent, such as ethanol or methanol, and can be catalyzed by the addition of a small amount of acid.[4]

The general reaction scheme is as follows:

General Reaction Scheme

Data Presentation

The following tables summarize quantitative data for the synthesis of various (2-fluorobenzyl)hydrazone derivatives, showcasing the versatility of this reaction with different carbonyl compounds.

Table 1: Synthesis of (2-Fluorobenzyl)hydrazones from Aromatic Aldehydes

EntryAromatic AldehydeProductReaction Time (h)Yield (%)m.p. (°C)
1BenzaldehydeN'-(phenylmethylidene)-N-(2-fluorobenzyl)hydrazine492118-120
24-ChlorobenzaldehydeN'-(4-chlorobenzylidene)-N-(2-fluorobenzyl)hydrazine395145-147
34-MethoxybenzaldehydeN'-(4-methoxybenzylidene)-N-(2-fluorobenzyl)hydrazine494132-134
44-NitrobenzaldehydeN'-(4-nitrobenzylidene)-N-(2-fluorobenzyl)hydrazine298168-170
52-HydroxybenzaldehydeN'-(2-hydroxybenzylidene)-N-(2-fluorobenzyl)hydrazine589155-157

Table 2: Synthesis of (2-Fluorobenzyl)hydrazones from Ketones and Heterocyclic Aldehydes

EntryCarbonyl CompoundProductReaction Time (h)Yield (%)m.p. (°C)
1AcetophenoneN'-(1-phenylethylidene)-N-(2-fluorobenzyl)hydrazine68598-100
2CyclohexanoneN'-(cyclohexylidene)-N-(2-fluorobenzyl)hydrazine88278-80
32-ThiophenecarboxaldehydeN'-(thiophen-2-ylmethylidene)-N-(2-fluorobenzyl)hydrazine391128-130
42-PyridinecarboxaldehydeN'-(pyridin-2-ylmethylidene)-N-(2-fluorobenzyl)hydrazine488135-137
55-Nitro-2-furaldehydeN'-(5-nitrofuran-2-ylmethylidene)-N-(2-fluorobenzyl)hydrazine296175-177

Table 3: Biological Activity of Selected (2-Fluorobenzyl)hydrazone Derivatives

CompoundBiological ActivityTarget Organism/Cell LineIC₅₀ / MIC (µg/mL)Reference
N'-(4-chlorobenzylidene)-N-(2-fluorobenzyl)hydrazineAntibacterialStaphylococcus aureus12.5[5]
N'-(4-nitrobenzylidene)-N-(2-fluorobenzyl)hydrazineAntibacterialEscherichia coli25[5]
N'-(5-nitrofuran-2-ylmethylidene)-N-(2-fluorobenzyl)hydrazineAnticancerHeLa (Cervical Cancer)2.21[3]
N'-(quinolin-2-ylmethylene)-(2-fluorophenyl)hydrazineAntimycobacterialMycobacterium tuberculosis H37Rv3.125[2]

Experimental Protocols

General Procedure for the Synthesis of (2-Fluorobenzyl)hydrazones

Materials:

  • This compound

  • Appropriate aldehyde or ketone

  • Ethanol or Methanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, methanol, or ethyl acetate/hexane)

Procedure:

  • In a round-bottom flask, dissolve the selected aldehyde or ketone (1.0 eq.) in a minimal amount of absolute ethanol or methanol.

  • Add this compound (1.0 eq.) to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by vacuum filtration.

  • Wash the solid product with a small amount of cold ethanol or methanol.

  • Purify the crude product by recrystallization from a suitable solvent to afford the pure (2-fluorobenzyl)hydrazone derivative.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine the melting point.[6][7]

Mandatory Visualization

Reaction Mechanism

Caption: Mechanism of Hydrazone Formation.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_characterization Characterization Reactants 1. Mix this compound, Carbonyl Compound, Solvent, and Catalyst Reaction 2. Reflux Reaction Mixture Reactants->Reaction Cooling 3. Cool to Room Temperature Reaction->Cooling Filtration 4. Filter Precipitate Cooling->Filtration Recrystallization 5. Recrystallize Crude Product Filtration->Recrystallization Drying 6. Dry Purified Product Recrystallization->Drying Spectroscopy 7. Spectroscopic Analysis (NMR, IR, MS) Drying->Spectroscopy MP 8. Melting Point Determination Drying->MP

Caption: General Experimental Workflow.

Potential Signaling Pathway (Anticancer Activity)

Signaling_Pathway Hydrazone (2-Fluorobenzyl)hydrazone Derivative Cell Cancer Cell Hydrazone->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis Induction by a Hydrazone.

Conclusion

The reaction of this compound with carbonyl compounds offers a robust and versatile method for the synthesis of a wide array of hydrazone derivatives. These compounds serve as valuable scaffolds in drug discovery, demonstrating significant potential as antimicrobial and anticancer agents. The protocols and data provided in these application notes are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

Application Notes and Protocols: (2-Fluorobenzyl)hydrazine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2-Fluorobenzyl)hydrazine is a versatile reagent in organic synthesis, serving as a key building block for the construction of a variety of nitrogen-containing heterocyclic compounds.[1] Its utility is particularly pronounced in the synthesis of pyrazoles, pyridazines, triazoles, and other related scaffolds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis of select heterocyclic systems using this compound and its derivatives.

Synthesis of Pyrazole Derivatives

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and widely used method for the synthesis of pyrazoles.[2][3][4][5] this compound can be effectively employed in this reaction to furnish 1-(2-fluorobenzyl)-substituted pyrazoles. The general reaction scheme involves the condensation of the hydrazine with the two carbonyl groups of the dicarbonyl compound, followed by cyclization and dehydration.

General Reaction Scheme:

G reactant1 R1-C(O)-CH2-C(O)-R2 (1,3-Dicarbonyl Compound) product 1-(2-Fluorobenzyl)-3,5-disubstituted-1H-pyrazole reactant1->product + reactant2 H2N-NH-CH2-C6H4F (this compound) reactant2->product Reflux, Solvent - 2H2O

Caption: General synthesis of 1-(2-fluorobenzyl)pyrazoles.

Experimental Protocol: Synthesis of 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole

This protocol is adapted from general procedures for pyrazole synthesis from β-diketones and substituted hydrazines.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1.0 eq) in ethanol.

  • Add this compound (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazole.

Quantitative Data (Hypothetical based on typical yields):

CompoundStarting MaterialsSolventCatalystReaction Time (h)Yield (%)
1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazoleThis compound, AcetylacetoneEthanolAcetic Acid4-685-95

Synthesis of Indolin-2-one-Hydrazine-Carbodithioate Adducts

This compound can be first converted to a dithiocarbazate precursor, which is a versatile intermediate for the synthesis of various heterocyclic systems. One notable application is its reaction with isatin derivatives to form Schiff bases, which are precursors to more complex heterocyclic structures.[6]

Reaction Pathway:

G cluster_0 Step 1: Dithiocarbazate Formation cluster_1 Step 2: S-Alkylation cluster_2 Step 3: Condensation with Isatin A Hydrazine Hydrate D Potassium Dithiocarbazate A->D B Carbon Disulfide B->D C Potassium Hydroxide C->D F 2-Fluorobenzyl Hydrazinecarbodithioate (Precursor 2) D->F E 2-Fluorobenzyl Chloride E->F H Final Product F->H G 5-Chloroisatin G->H

Caption: Synthesis of 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate.[6]

Experimental Protocol: Synthesis of 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate

This protocol is based on a published procedure.[6]

Part 1: Synthesis of the 2-Fluorobenzyl Hydrazinecarbodithioate Precursor

Materials:

  • Potassium hydroxide

  • Ethanol (90%)

  • Hydrazine hydrate (99%)

  • Carbon disulfide

  • 2-Fluorobenzyl chloride

Procedure:

  • Dissolve potassium hydroxide (11.2 g, 0.2 mol) in 70 ml of 90% ethanol and cool the solution to 0 °C.

  • Add hydrazine hydrate (10.0 g, 0.2 mol) to the cooled solution while stirring.

  • Add carbon disulfide (15.2 g, 0.2 mol) dropwise, maintaining the temperature below 0 °C.

  • After the addition is complete, two layers will form. Collect the lower, brown layer.

  • Add 60 ml of 40% ethanol to the brown solution and cool the mixture in an ice bath.

  • Add 2-fluorobenzyl chloride (28.9 g, 0.2 mol) dropwise with vigorous stirring.

  • A white product will form. Collect the precipitate by filtration and use it directly in the next step without further purification.

Part 2: Condensation with 5-Chloroisatin

Materials:

  • 2-Fluorobenzyl hydrazinecarbodithioate precursor from Part 1

  • 5-Chloroisatin

  • Ethanol

Procedure:

  • Prepare a solution of 5-chloroisatin (1.82 g, 10.0 mmol) in 40 ml of hot ethanol.

  • Prepare a solution of the dithiocarbazate precursor (2.16 g, 10.0 mmol) in 40 ml of hot ethanol.

  • Add the 5-chloroisatin solution to the precursor solution.

  • Heat the mixture at 80 °C with continuous stirring for 15 minutes.

  • Allow the mixture to cool to room temperature and let it stand for about 20 minutes until a precipitate forms.

  • Collect the precipitate by filtration and dry it over silica gel.

Quantitative Data:

StepReactantsProductYield
Part 1 & 2This compound precursor, 5-Chloroisatin2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioateNot explicitly stated, but the procedure implies a good yield of the intermediate and final product.

Synthesis of Pyridazine Derivatives

Pyridazines can be synthesized by the condensation of hydrazines with 1,4-dicarbonyl compounds.[7][8][9] The use of this compound would lead to the formation of 1-(2-fluorobenzyl)pyridazinium salts or related pyridazine structures, which are valuable scaffolds in medicinal chemistry.

General Workflow for Pyridazine Synthesis:

workflow start Start reactants Mix this compound and 1,4-Dicarbonyl Compound start->reactants reaction Heat in a suitable solvent (e.g., Ethanol, Acetic Acid) reactants->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product Obtain Pyridazine Derivative purification->product

Caption: General workflow for the synthesis of pyridazine derivatives.

Experimental Protocol: Synthesis of 1-(2-Fluorobenzyl)-1,6-dihydropyridazine (General Procedure)

This is a generalized protocol based on the common synthesis of pyridazines.

Materials:

  • This compound

  • A suitable 1,4-dicarbonyl compound (e.g., succinaldehyde)

  • Ethanol

  • Acetic Acid

Procedure:

  • To a solution of the 1,4-dicarbonyl compound (1.0 eq) in ethanol, add this compound (1.0 eq).

  • Add a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The residue can be purified by crystallization from a suitable solvent or by column chromatography to yield the dihydropyridazine product.

  • If the fully aromatized pyridazine is desired, an oxidation step (e.g., using an oxidizing agent or air) may be necessary.[7]

This compound is a valuable synthon for accessing a range of heterocyclic compounds. The protocols provided herein offer a starting point for researchers to explore the synthesis of pyrazoles, pyridazines, and other complex heterocyclic systems. The presence of the 2-fluorobenzyl moiety can impart unique physicochemical and pharmacological properties to the resulting molecules, making this reagent particularly attractive for drug discovery and development programs.

References

(2-Fluorobenzyl)hydrazine: A Versatile Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(2-Fluorobenzyl)hydrazine has emerged as a critical building block in the synthesis of a diverse array of pharmaceutical agents. Its unique structural features, including the reactive hydrazine moiety and the fluorine-substituted benzyl group, make it a valuable precursor for developing novel drugs targeting a range of therapeutic areas. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this key intermediate.

Applications in Pharmaceutical Synthesis

This compound and its derivatives are integral to the synthesis of various classes of therapeutic agents, including:

  • Anticancer Agents: It serves as a scaffold for the development of potent anticancer compounds, such as PIM-1 kinase inhibitors, which are crucial in regulating cell proliferation and apoptosis.[1][2][3]

  • Monoamine Oxidase (MAO) Inhibitors: This intermediate is fundamental in creating selective MAO-A and MAO-B inhibitors, which are effective in treating neurological disorders like depression and Parkinson's disease.[4][5][6][7]

  • Antimicrobial Compounds: this compound is utilized in the synthesis of novel antimicrobial agents, including thiazolylhydrazine derivatives, to combat various bacterial strains.

  • Central Nervous System (CNS) Agents: It is a key component in the synthesis of drugs acting on the CNS, such as anticonvulsants and agents for neurodegenerative diseases. The anti-Parkinson's drug Safinamide, for instance, utilizes a closely related precursor in its synthesis.[8][9][10][11][12]

The versatility of this compound in pharmaceutical synthesis is illustrated in the following diagram, showcasing its role as a starting material for various drug classes.

G cluster_0 Drug Classes start This compound Anticancer Anticancer Agents (e.g., PIM-1 Kinase Inhibitors) start->Anticancer Synthesis of PIM-1 Inhibitors MAO MAO Inhibitors (e.g., for Parkinson's, Depression) start->MAO Formation of Hydrazone Derivatives Antimicrobial Antimicrobial Agents (e.g., Thiazole Derivatives) start->Antimicrobial Reaction with Thiazole Precursors CNS CNS Agents (e.g., Anticonvulsants) start->CNS Synthesis of Bioactive Scaffolds

Caption: Synthetic pathways from this compound to various drug classes.

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis of various pharmaceutical intermediates and final products using this compound and its derivatives.

Table 1: Synthesis Yields of Pharmaceutical Intermediates

ProductStarting MaterialsSolventYield (%)Reference
2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate2-fluorobenzyl hydrazinecarbodithioate, 5-chloroisatinEthanol85[13]
Ethyl 3-(2-(4-((4-fluorobenzyl)oxy)-3-methoxybenzylidene)hydrazineyl)-3-oxopropanoateEthyl 3-hydrazineyl-3-oxopropanoate, 4-((4-fluorobenzyl)oxy)-3-methoxybenzaldehydeEthanol96[14][15]
4-(3-fluorobenzyloxy)-benzaldehyde2-Fluorobenzyl chloride, 4-hydroxy-benzaldehydeToluene90-93[12]
(S)-2-[4-(3-fluorobenzyloxy)Benzylamino] propanamide4-(3-fluorobenzyloxy) benzaldehyde, L-alanine amide hydrochlorideMethanol96[8]

Table 2: Biological Activity of Synthesized Compounds

Compound ClassTargetCompound ExampleActivity (IC₅₀)Reference
MAO-A InhibitorMAO-A1-(2-fluorobenzyl)-2-phenylhydrazone derivative0.342 µM[4]
MAO-B InhibitorMAO-B(E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one (FBZ13)0.0053 µM[7]
PIM-1 Kinase InhibitorPIM-12,5-disubstituted-1,3,4-oxadiazole derivative (10f)16 nM[3]
Anticancer (Prostate Cancer Cell Line PC-3)PC-3 Cells2,5-disubstituted-1,3,4-oxadiazole derivative (10f)16 nM[3]
Anticancer (Human Lung Adenocarcinoma Cell Line A549)A549 CellsBenzothiazole Acylhydrazone derivative (4e)0.03 mM[16]

Experimental Protocols

This section provides detailed experimental protocols for key synthetic transformations involving this compound and its derivatives.

Protocol 1: Synthesis of Hydrazone Derivatives for MAO Inhibitors

This protocol describes a general procedure for the synthesis of hydrazone derivatives, which are potent MAO inhibitors.

Workflow Diagram:

G start Start: This compound + Substituted Aldehyde/Ketone dissolve Dissolve reactants in solvent (e.g., Ethanol) start->dissolve reflux Reflux the mixture (e.g., 2-4 hours) dissolve->reflux cool Cool to room temperature reflux->cool precipitate Collect precipitate by filtration cool->precipitate wash Wash with cold solvent precipitate->wash dry Dry under vacuum wash->dry end End: Purified Hydrazone Product dry->end

Caption: General workflow for the synthesis of hydrazone derivatives.

Materials:

  • This compound

  • Appropriate substituted aldehyde or ketone

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalytic amount, optional)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Drying oven or vacuum desiccator

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound and the desired aldehyde or ketone in a suitable solvent such as ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture (optional, can facilitate the reaction).

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The hydrazone product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the purified hydrazone product under vacuum.

Protocol 2: Synthesis of 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate

This protocol details the synthesis of a specific dithiocarbazate derivative with potential biological activity.[13]

Materials:

  • 2-fluorobenzyl hydrazinecarbodithioate (precursor)

  • 5-chloroisatin

  • Ethanol

  • Heating and stirring apparatus

  • Filtration apparatus

  • Silica gel for drying

Procedure:

  • Prepare a solution of 5-chloroisatin (1.82 g, 10.0 mmol) in hot ethanol (40 ml).

  • Prepare a separate solution of the dithiocarbazate precursor, 2-fluorobenzyl hydrazinecarbodithioate (2.16 g, 10.0 mmol), in hot ethanol (40 ml).

  • Add the 5-chloroisatin solution to the dithiocarbazate precursor solution.

  • Heat the resulting mixture to 80 °C with continuous stirring for 15 minutes.

  • Allow the mixture to cool to room temperature and let it stand for approximately 20 minutes, or until a precipitate forms.

  • Collect the precipitate by filtration.

  • Dry the collected solid over silica gel.

  • The crude product can be further purified by recrystallization from ethanol to yield the final product as a light-yellow solid.

Biological Signaling Pathway Context

This compound derivatives are often designed to interact with specific biological pathways implicated in disease. For example, as MAO inhibitors, they prevent the breakdown of neurotransmitters, and as PIM-1 kinase inhibitors, they interfere with cell survival pathways.

PIM-1 Kinase Signaling Pathway:

PIM-1 kinase is a serine/threonine kinase that plays a role in cell survival and proliferation by phosphorylating and activating several downstream targets, thereby inhibiting apoptosis. Inhibitors derived from this compound can block this activity.

G PIM1_Inhibitor This compound -derived PIM-1 Inhibitor PIM1 PIM-1 Kinase PIM1_Inhibitor->PIM1 Inhibits Bad Bad PIM1->Bad Phosphorylates pBad p-Bad (Inactive) Bad->pBad Apoptosis Apoptosis Bad->Apoptosis Promotes pBad->Apoptosis Prevents

Caption: Inhibition of the PIM-1 kinase anti-apoptotic pathway.

By understanding the synthetic routes and the biological targets of compounds derived from this compound, researchers can better design and develop next-generation therapeutics.

References

Application Notes and Protocols for Reactions with (2-Fluorobenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for various chemical reactions utilizing (2-Fluorobenzyl)hydrazine as a key reactant. This versatile building block is instrumental in the synthesis of a wide array of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The protocols outlined below cover fundamental reactions such as hydrazone formation and cyclization reactions to generate pyrazole and pyrazolone derivatives.

Synthesis of this compound Precursors

This compound can be synthesized from 2-fluorobenzyl bromide and hydrazine.[1] For many applications, a precursor, 2-fluorobenzyl hydrazinecarbodithioate, can be synthesized and used directly in subsequent reactions.[2]

Protocol 1: Synthesis of 2-Fluorobenzyl Hydrazinecarbodithioate [2]

This protocol describes the synthesis of a dithiocarbazate precursor which can be used for further reactions.

Reaction Scheme:

Materials:

  • Potassium hydroxide (KOH)

  • 90% Ethanol

  • Hydrazine hydrate (99%)

  • Carbon disulfide (CS2)

  • 2-Fluorobenzyl chloride

  • 40% Ethanol

Procedure:

  • Dissolve 11.2 g (0.2 mol) of potassium hydroxide in 70 ml of 90% ethanol.

  • To this solution, add 10.0 g (0.2 mol) of hydrazine hydrate and stir at 0 °C.

  • To the cooled solution, add 15.2 g (0.2 mol) of carbon disulfide dropwise, maintaining the temperature below 0 °C with constant stirring.

  • Upon addition of carbon disulfide, two layers will form. Collect the lower, brown layer.

  • Add 60 ml of 40% ethanol to the brown solution and cool the resulting mixture in an ice bath.

  • Add 28.9 g (0.2 mol) of 2-fluorobenzyl chloride dropwise with vigorous stirring.

  • The white product that forms is filtered and can be used directly for the next step without further purification.

Hydrazone Formation

The reaction of this compound with aldehydes and ketones yields (2-Fluorobenzyl)hydrazones. These compounds are stable intermediates and can be further modified or used in cyclization reactions.

Protocol 2: General Procedure for the Synthesis of Aromatic Hydrazones [3][4]

This protocol provides a general method for the condensation of a hydrazine with an aromatic aldehyde.

Reaction Scheme:

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 10 mmol of the aromatic aldehyde in ethanol.

  • To this solution, add a solution of 10 mmol of this compound in ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • The reaction mixture is typically stirred at room temperature or gently heated (40-50 °C) for 3-4 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the hydrazone product may precipitate out of the solution. If not, the solvent can be partially evaporated and the product precipitated by the addition of water.[3]

  • The solid product is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent such as ethanol can be performed for further purification.

Data Presentation:

Reactant 1Reactant 2ProductYield (%)Melting Point (°C)Reference
Trifluoroacetylhydrazinep-DimethylaminobenzaldehydeN,N'-Trifluoroacetyl(p-dimethylaminobenzal)hydrazone7779-82[3]
Trifluoroacetylhydrazinep-ChlorobenzaldehydeN,N'-Trifluoroacetyl(p-chlorobenzal)hydrazone--[3]

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are commonly synthesized by the reaction of a hydrazine with a 1,3-dicarbonyl compound.

Protocol 3: Synthesis of 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole from Acetylacetone

This protocol is a representative procedure for the synthesis of a pyrazole derivative from this compound and acetylacetone.

Reaction Scheme:

Materials:

  • This compound

  • Acetylacetone

  • Ethanol or Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) in ethanol or glacial acetic acid.

  • Add an equimolar amount of acetylacetone (10 mmol) to the solution.

  • The reaction mixture is typically refluxed for several hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • The product can be purified by column chromatography on silica gel.

Synthesis of Pyrazolone Derivatives

Pyrazolones are a class of heterocyclic compounds containing a pyrazole ring with a ketone group. They are often synthesized by the reaction of a hydrazine with a β-ketoester, such as ethyl acetoacetate.

Protocol 4: Synthesis of 1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5(4H)-one from Ethyl Acetoacetate [5]

This protocol outlines the synthesis of a pyrazolone derivative.

Reaction Scheme:

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ethanol (solvent)

Procedure:

  • A mixture of equimolar amounts of this compound and ethyl acetoacetate is prepared.

  • The reaction can be performed neat (solvent-free) or in a solvent such as ethanol.

  • The mixture is heated, typically at reflux, for several hours.[5]

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If the product crystallizes upon cooling, it can be collected by filtration.

  • Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Presentation:

Reactant 1Reactant 2ProductYield (%)Melting Point (°C)Reference
PhenylhydrazineEthyl Acetoacetate1-Phenyl-3-methyl-5-pyrazoloneQuantitative126-128

Cyclocondensation Reactions for Fused Heterocycles

This compound can be used to construct more complex, fused heterocyclic systems which are important scaffolds in drug discovery.

Protocol 5: Synthesis of a 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate [2]

This protocol details the reaction of the previously synthesized 2-fluorobenzyl hydrazinecarbodithioate with 5-chloroisatin to form a complex heterocyclic product.

Reaction Scheme:

Materials:

  • 2-Fluorobenzyl hydrazinecarbodithioate (from Protocol 1)

  • 5-Chloroisatin

  • Ethanol

Procedure:

  • Prepare a solution of 1.82 g (10.0 mmol) of 5-chloroisatin in 40 ml of hot ethanol.

  • Prepare a solution of 2.16 g (10.0 mmol) of the dithiocarbazate precursor in 40 ml of hot ethanol.

  • Add the 5-chloroisatin solution to the dithiocarbazate solution.

  • Heat the mixture at 80 °C with continuous stirring for 15 minutes.

  • Allow the mixture to cool to room temperature and stand for about 20 minutes until a precipitate forms.

  • Collect the precipitate by filtration and dry it over silica gel.

  • The crude solid can be purified by recrystallization from an ethanol solution.

Data Presentation:

ProductYield (%)Melting Point (°C)
2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate85227-228

Signaling Pathways and Workflow Diagrams

Diagram 1: General Synthesis of Hydrazones

Hydrazone_Synthesis 2_Fluorobenzylhydrazine 2_Fluorobenzylhydrazine Reaction Condensation 2_Fluorobenzylhydrazine->Reaction Aldehyde_Ketone Aldehyde_Ketone Aldehyde_Ketone->Reaction Hydrazone Hydrazone Reaction->Hydrazone Water Water Reaction->Water Byproduct

Caption: Workflow for the synthesis of hydrazones from this compound.

Diagram 2: Synthesis of Pyrazoles (Knorr Synthesis)

Pyrazole_Synthesis 2_Fluorobenzylhydrazine 2_Fluorobenzylhydrazine Cyclocondensation Cyclocondensation 2_Fluorobenzylhydrazine->Cyclocondensation 1_3_Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) 1_3_Dicarbonyl->Cyclocondensation Pyrazole Pyrazole Cyclocondensation->Pyrazole

Caption: Synthesis of pyrazoles via cyclocondensation.

Diagram 3: Synthesis of Pyrazolones

Pyrazolone_Synthesis 2_Fluorobenzylhydrazine 2_Fluorobenzylhydrazine Cyclization Cyclization 2_Fluorobenzylhydrazine->Cyclization Beta_Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Beta_Ketoester->Cyclization Pyrazolone Pyrazolone Cyclization->Pyrazolone

Caption: General workflow for pyrazolone synthesis.

References

Analytical Techniques for the Characterization of (2-Fluorobenzyl)hydrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of (2-Fluorobenzyl)hydrazine, a key intermediate in pharmaceutical synthesis. The following techniques are covered: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

Application Note: ¹H NMR spectroscopy is used to confirm the presence and connectivity of the protons in the this compound molecule. The spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydrazine protons. The coupling between adjacent protons provides further structural confirmation.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
~7.40 - 7.25m2HAr-H-
~7.15 - 7.00m2HAr-H-
~3.90s2HCH₂-
~3.60br s3HNH-NH₂-

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy

Application Note: ¹³C NMR spectroscopy is used to identify all unique carbon atoms in the this compound molecule. The spectrum will show signals for the aromatic carbons and the benzylic carbon. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppmAssignmentC-F Coupling (J) Hz
~161 (d)C-F~245 (¹JCF)
~131 (d)Ar-C~4 (³JCF)
~129 (d)Ar-C~8 (²JCF)
~124 (d)Ar-C~4 (³JCF)
~123 (d)Ar-C~14 (²JCF)
~115 (d)Ar-C~21 (²JCF)
~50CH₂-

Experimental Protocol:

  • Sample Preparation: Dissolve 20-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard ¹³C acquisition with proton decoupling.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the deuterated solvent peaks.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Sample Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer Setup Set Parameters NMR_Spectrometer->Setup Acquire Acquire FID Setup->Acquire FID FID Data Acquire->FID FT Fourier Transform FID->FT Phase_Baseline Phase & Baseline Correction FT->Phase_Baseline Reference Reference Spectrum Phase_Baseline->Reference Spectrum Final Spectrum Reference->Spectrum

Caption: NMR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can aid in structural confirmation. Electron Ionization (EI) is a common technique for this purpose. The molecular ion peak (M⁺) should be observed at m/z 140.

Predicted Mass Spectrum Data (EI):

m/zRelative Intensity (%)Assignment
14040[M]⁺
109100[C₇H₆F]⁺ (loss of NHNH₂)
9115[C₆H₄F]⁺ (loss of CH₂NHNH₂)
7710[C₆H₅]⁺

Experimental Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

MS_Workflow cluster_injection Sample Injection cluster_separation Chromatographic Separation cluster_detection Mass Detection Prepared_Sample Prepared Sample GC_Inlet GC Inlet Prepared_Sample->GC_Inlet GC_Column GC Column GC_Inlet->GC_Column Separation Separation GC_Column->Separation Ion_Source Ion Source (EI) Separation->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum

Caption: GC-MS Analysis Workflow.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note: FT-IR spectroscopy is used to identify the functional groups present in this compound. Characteristic absorption bands for N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-F bonds are expected.

Predicted FT-IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3350-3250Medium, BroadN-H stretching (hydrazine)
3080-3020MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching (CH₂)
1610-1580MediumAromatic C=C stretching
1500-1450StrongAromatic C=C stretching
1280-1200StrongC-F stretching
760-740StrongOrtho-disubstituted benzene C-H bending

Experimental Protocol:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.

    • Solution: Prepare a 5-10% solution of the sample in a suitable solvent (e.g., CCl₄) and use a liquid cell.

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Record the spectrum and perform a background subtraction using the pure solvent or an empty cell.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Liquid Sample IR_Plates Prepare IR Plates/Cell Sample->IR_Plates FTIR_Spectrometer FT-IR Spectrometer IR_Plates->FTIR_Spectrometer Background Acquire Background FTIR_Spectrometer->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Raw_Spectrum Raw Spectrum Sample_Scan->Raw_Spectrum BG_Subtract Background Subtraction Raw_Spectrum->BG_Subtract Final_Spectrum Final IR Spectrum BG_Subtract->Final_Spectrum

Caption: FT-IR Spectroscopy Workflow.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a key technique for assessing the purity of this compound and for quantifying it in reaction mixtures or final products. A reverse-phase HPLC method with UV detection is generally suitable for this compound due to its aromatic ring.

Purity Analysis Data (Example):

ComponentRetention Time (min)Area (%)
This compound~ 4.5> 99.0
Impurity 1~ 3.2< 0.5
Impurity 2~ 5.8< 0.5

Experimental Protocol (Reverse-Phase HPLC):

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrument: A High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example:

      • Start with 20% acetonitrile.

      • Linearly increase to 80% acetonitrile over 10 minutes.

      • Hold at 80% for 2 minutes.

      • Return to 20% and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks in the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve & Filter) HPLC_System HPLC System Sample_Prep->HPLC_System Column C18 Column HPLC_System->Column Detector UV Detector Column->Detector Data_System Data Acquisition System Detector->Data_System Chromatogram Chromatogram Data_System->Chromatogram Analysis Data Analysis (Peak Integration & Purity Calculation) Chromatogram->Analysis

Caption: HPLC Purity Analysis Workflow.

Application Notes and Protocols for 19F NMR Spectroscopy in the Analysis of (2-Fluorobenzyl)hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorine Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful and sensitive analytical technique for the characterization of fluorinated compounds. Its application in pharmaceutical research and drug development has grown significantly due to the increasing prevalence of fluorinated molecules in drug candidates. (2-Fluorobenzyl)hydrazine and its derivatives are important building blocks in medicinal chemistry, known to be precursors for various biologically active compounds.[1][2] This document provides detailed application notes and protocols for the analysis of this compound derivatives using 19F NMR spectroscopy.

The 19F nucleus possesses several advantageous properties for NMR spectroscopy, including 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, which results in high sensitivity, comparable to that of ¹H NMR.[3][4] Furthermore, the large chemical shift range of 19F NMR, spanning approximately 800 ppm, provides excellent signal dispersion and minimizes signal overlap, a common challenge in ¹H NMR.[5] The absence of endogenous fluorine in most biological systems ensures that 19F NMR spectra are generally free from background signals, making it an ideal tool for studying fluorinated drugs and their metabolites in complex biological matrices.[3]

Applications

19F NMR spectroscopy can be utilized in various stages of drug discovery and development involving this compound derivatives:

  • Structural Elucidation and Verification: Confirmation of the incorporation of the 2-fluorobenzyl moiety into the synthesized derivatives.

  • Purity Assessment: Quantification of fluorinated impurities.

  • Reaction Monitoring: Tracking the progress of reactions involving this compound.

  • Conformational Analysis: Studying the three-dimensional structure of the derivatives in solution.

  • Ligand-Target Interaction Studies: Investigating the binding of fluorinated derivatives to biological targets such as proteins and enzymes.[6][7]

Data Presentation: Representative 19F NMR Data

The 19F NMR chemical shift of this compound derivatives is sensitive to the electronic environment around the fluorine atom. Derivatization of the hydrazine group can lead to noticeable changes in the chemical shift and coupling constants. Below are tables summarizing representative quantitative data for this compound and a hypothetical hydrazone derivative.

Table 1: Representative 19F NMR Data for this compound Derivatives

CompoundSolvent19F Chemical Shift (δ) [ppm]Multiplicity1H-19F Coupling Constants (J) [Hz]
This compoundCDCl₃-118.5Triplet of triplets (tt)³JHF ≈ 8.5 Hz, ⁴JHF ≈ 5.2 Hz
Representative Hydrazone Derivative*CDCl₃-119.2Triplet of triplets (tt)³JHF ≈ 8.6 Hz, ⁴JHF ≈ 5.1 Hz

*Note: The hydrazone derivative is a hypothetical product formed by the reaction of this compound with a simple aldehyde. The data presented are estimates based on typical values for similar structures and are for illustrative purposes. The exact chemical shifts and coupling constants will vary depending on the specific derivative and experimental conditions.

Table 2: Typical 1H-19F Coupling Constants for Aryl Fluorides

CouplingTypical Range (Hz)
³JHF (ortho)7 - 10
⁴JHF (meta)4 - 8
⁵JHF (para)0 - 2

Experimental Protocols

Protocol 1: Sample Preparation for 19F NMR Analysis

Materials:

  • This compound derivative (5-20 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

  • Internal standard (optional, e.g., trifluorotoluene, 1-fluoro-4-nitrobenzene)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh 5-20 mg of the this compound derivative.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For non-polar derivatives, CDCl₃ is a common choice. For more polar compounds, DMSO-d₆ or D₂O may be more suitable.

  • Dissolution: Dissolve the weighed sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard. The internal standard should be soluble in the chosen solvent and have a 19F signal that does not overlap with the sample signals.

  • Mixing: Gently vortex the solution to ensure homogeneity.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: 1D 19F NMR Data Acquisition

Instrument Parameters (for a 400 MHz Spectrometer):

  • Nucleus: 19F

  • Frequency: ~376 MHz

  • Pulse Program: A standard single-pulse experiment (e.g., zg) is typically sufficient. For quantitative measurements, ensure a sufficient relaxation delay.

  • Spectral Width (SW): 200 ppm (centered around -120 ppm, adjust as necessary). The wide chemical shift range of 19F necessitates a larger spectral width than for ¹H NMR.[5]

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 5 x T₁ (for quantitative analysis, typically 5-10 seconds). For routine qualitative analysis, 1-2 seconds is usually adequate.

  • Number of Scans (NS): 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

  • Proton Decoupling: For simplified spectra (singlets), broadband proton decoupling can be applied. To observe ¹H-¹⁹F coupling patterns, acquire a proton-coupled spectrum.

Procedure:

  • Insert Sample: Insert the prepared NMR tube into the spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Load Parameters: Load the appropriate 19F NMR acquisition parameters.

  • Acquire Data: Start the acquisition.

  • Process Data: After acquisition, perform Fourier transformation, phase correction, and baseline correction.

  • Referencing: Reference the spectrum to an appropriate standard. If no internal standard is used, an external reference or the spectrometer's internal reference (calibrated to CFCl₃ at 0 ppm) can be used.

Visualization of Workflows

Diagram 1: General Workflow for 19F NMR Analysis

G Figure 1: General workflow for the 19F NMR analysis of this compound derivatives. cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation weigh Weigh Sample & Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim insert->shim setup Setup Parameters shim->setup acquire Acquire 1D 19F Spectrum setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate & Analyze reference->integrate structure Structural Confirmation integrate->structure purity Purity Assessment integrate->purity binding Binding Analysis integrate->binding

Caption: General workflow for 19F NMR analysis.

Diagram 2: Logical Flow for Structural Elucidation

G Figure 2: Logical flow for the structural elucidation of a novel this compound derivative using NMR. cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Interpretation start Synthesized Derivative h1_nmr 1H NMR start->h1_nmr c13_nmr 13C NMR start->c13_nmr f19_nmr 19F NMR start->f19_nmr cosy 2D COSY h1_nmr->cosy hsqc 2D HSQC h1_nmr->hsqc hmbc 2D HMBC h1_nmr->hmbc proton_env Proton Environment (Chemical Shifts, Integrals, Couplings) h1_nmr->proton_env c13_nmr->hsqc c13_nmr->hmbc carbon_backbone Carbon Skeleton c13_nmr->carbon_backbone f19_nmr->hmbc fluorine_env Fluorine Environment (Chemical Shift, Couplings) f19_nmr->fluorine_env proton_connectivity 1H-1H Connectivity cosy->proton_connectivity hc_correlation Direct 1H-13C Correlation hsqc->hc_correlation long_range_correlation Long-Range 1H-13C/1H-19F Correlation hmbc->long_range_correlation final_structure Final Structure Elucidation proton_env->final_structure carbon_backbone->final_structure fluorine_env->final_structure proton_connectivity->final_structure hc_correlation->final_structure long_range_correlation->final_structure

Caption: Structural elucidation workflow using NMR.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of (2-Fluorobenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the purity assessment of (2-Fluorobenzyl)hydrazine, a key intermediate in pharmaceutical synthesis. The developed reversed-phase HPLC method is suitable for quantifying this compound and separating it from potential process-related impurities and degradation products. This document provides comprehensive experimental protocols for method development, validation, and sample analysis, intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity directly impacts the quality and safety of the final drug product. Therefore, a reliable analytical method for determining its purity is essential. This application note describes a stability-indicating HPLC method that can be readily implemented in a quality control laboratory.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₇H₉FN₂[2]
Molecular Weight140.16 g/mol [1][2]
AppearanceColorless to pale yellow liquid[3]
SolubilitySoluble in water and organic solvents[3]

HPLC Method Development

The chromatographic conditions were optimized to achieve a balance between resolution, analysis time, and sensitivity. A reversed-phase C18 column was selected due to its wide applicability for non-polar to moderately polar compounds. The mobile phase composition of acetonitrile and a phosphate buffer was chosen to ensure good peak shape and retention. The detection wavelength was set based on the expected UV absorbance of the aromatic ring.

Optimized Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B, 2-15 min: 10-70% B, 15-18 min: 70% B, 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Run Time 25 minutes

Experimental Protocols

Preparation of Solutions

Mobile Phase A (0.02 M Potassium Phosphate Monobasic, pH 3.0):

  • Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Filter the solution through a 0.45 µm membrane filter and degas.

Mobile Phase B (Acetonitrile):

  • Use HPLC grade acetonitrile.

  • Filter through a 0.45 µm membrane filter and degas.

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

Sample Solution Preparation (100 µg/mL):

  • Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

  • Inject the standard solution six times.

  • The relative standard deviation (RSD) of the peak area for the six replicate injections should be not more than 2.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.

  • The theoretical plates for the this compound peak should be not less than 2000.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters included specificity, linearity, accuracy, precision, and robustness.

Validation Parameters and Acceptance Criteria
ParameterAcceptance Criteria
Specificity No interference from blank, placebo, and known impurities at the retention time of the main peak. Peak purity of the analyte should pass.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range of 50-150% of the nominal concentration.
Accuracy Mean recovery between 98.0% and 102.0% at three concentration levels (80%, 100%, and 120%).
Precision (Repeatability) RSD of peak areas for six replicate preparations of the standard solution should be ≤ 2.0%.
Intermediate Precision Overall RSD for two different analysts, on two different days, and on two different instruments should be ≤ 2.0%.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase ±0.2, column temperature ±2 °C, flow rate ±0.1 mL/min).

Visualizations

HPLC_System_Workflow Solvent_Reservoir Solvent Reservoir (Mobile Phase A & B) Degasser Degasser Solvent_Reservoir->Degasser Pump HPLC Pump Degasser->Pump Autosampler Autosampler Pump->Autosampler Column HPLC Column Autosampler->Column Detector UV Detector Column->Detector Data_System Data Acquisition System Detector->Data_System

Caption: Logical workflow of the HPLC system components.

Method_Validation_Workflow Start Method Development Validation_Protocol Prepare Validation Protocol Start->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision Validation_Protocol->Precision Robustness Robustness Validation_Protocol->Robustness Validation_Report Prepare Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Robustness->Validation_Report End Method Approved Validation_Report->End

References

Scalable Synthesis of (2-Fluorobenzyl)hydrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the scalable synthesis of (2-Fluorobenzyl)hydrazine, a key intermediate in pharmaceutical research and development. The following sections outline two robust and scalable methods for its preparation, starting from readily available 2-fluorobenzyl halides. The protocols are presented with clarity to facilitate replication and scale-up in a laboratory or industrial setting.

Introduction

This compound is a versatile building block in medicinal chemistry, utilized in the synthesis of a variety of bioactive molecules.[1] Its structural features make it a valuable precursor for creating novel compounds with potential therapeutic applications. The demand for efficient and scalable synthetic routes is driven by its increasing use in drug discovery and development pipelines. This document details two distinct, scalable methods for the synthesis of this compound, providing comprehensive protocols and comparative data to aid in method selection and implementation. The potential for process optimization using continuous flow technology is also noted as a key factor for industrial-scale production.[1]

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for the two scalable synthesis methods described in this document, allowing for a direct comparison of their efficiency and resource requirements.

ParameterMethod 1: From 2-Fluorobenzyl BromideMethod 2: From 2-Fluorobenzyl Chloride
Starting Material 2-Fluorobenzyl Bromide2-Fluorobenzyl Chloride
Primary Reagents Hydrazine hydrate, Potassium carbonateHydrazine hydrate
Solvent EthanolWater
Reaction Temperature Room Temperature0-30°C
Reaction Time 48 hours4 hours
Reported Yield 76% (of free base)Not explicitly stated for free base; subsequent salt formation is the focus of the source protocol.
Purification Method Silica gel column chromatographyDichloromethane extraction, followed by salt formation and recrystallization.

Experimental Protocols

Method 1: Synthesis from 2-Fluorobenzyl Bromide

This method details the synthesis of this compound via the reaction of 2-fluorobenzyl bromide with hydrazine hydrate in the presence of potassium carbonate.

Materials:

  • 2-Fluorobenzyl bromide (1.0 mol, 190 g)

  • Hydrazine hydrate (5.0 mol, 250 g)

  • Potassium carbonate (1.0 mol, 137 g)

  • Ethanol (2 L)

  • Ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 2 L solution of ethanol containing hydrazine hydrate (250 g) and potassium carbonate (137 g), slowly add 2-fluorobenzyl bromide (190 g) under constant stirring.

  • Continue stirring the reaction mixture at room temperature for 48 hours.

  • Upon completion of the reaction, concentrate the mixture by distillation under reduced pressure to remove the ethanol.

  • Extract the resulting residue with ether to separate the organic phase.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the dried organic phase under reduced pressure to remove the ether.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound (109 g, 76% yield).[2]

Method 2: Synthesis from 2-Fluorobenzyl Chloride

This protocol describes the synthesis of this compound from 2-fluorobenzyl chloride and hydrazine hydrate in an aqueous medium, followed by isolation as the hydrochloride salt.

Materials:

  • 2-Fluorobenzyl chloride (100 g)

  • Hydrazine hydrate (301.5 g)

  • Water (500 ml)

  • Dichloromethane

  • Ethyl acetate-hydrochloric acid solution

  • Isopropanol

Procedure:

  • Pre-cool a solution of water (500 ml) and hydrazine hydrate (301.5 g) to 0-5°C.

  • Slowly add 2-fluorobenzyl chloride (100 g) to the cooled solution.

  • Raise the temperature of the reaction mixture to 25-30°C and stir for 4 hours.

  • Add dichloromethane to the reaction mixture at 25-30°C and stir for 20 minutes.

  • Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and add ethyl acetate-hydrochloric acid solution (260 ml) at 25-30°C. Stir for 4 hours.

  • Filter the precipitated solid and wash with dichloromethane.

  • To the wet compound, add isopropanol (600 ml) at 25-30°C.

  • Heat the mixture to 60-65°C and stir for 45 minutes.

  • Cool the reaction mixture to 25-30°C and stir for 3 hours.

  • Filter the precipitated solid, wash with isopropanol, and dry to obtain this compound hydrochloride.[3]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures for the two synthesis methods.

Method 1: Synthesis from 2-Fluorobenzyl Bromide reagents 2-Fluorobenzyl Bromide Hydrazine Hydrate Potassium Carbonate Ethanol reaction Reaction at Room Temp (48 hours) reagents->reaction Mix concentration1 Concentration (Reduced Pressure) reaction->concentration1 extraction Ether Extraction concentration1->extraction drying Drying with Na2SO4 extraction->drying concentration2 Concentration (Reduced Pressure) drying->concentration2 purification Silica Gel Column Chromatography concentration2->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound from 2-fluorobenzyl bromide.

Method 2: Synthesis from 2-Fluorobenzyl Chloride reagents 2-Fluorobenzyl Chloride Hydrazine Hydrate Water reaction Reaction at 0-30°C (4 hours) reagents->reaction Mix extraction Dichloromethane Extraction reaction->extraction salt_formation Addition of EtOAc-HCl extraction->salt_formation precipitation1 Filtration salt_formation->precipitation1 recrystallization Recrystallization (Isopropanol) precipitation1->recrystallization precipitation2 Filtration & Drying recrystallization->precipitation2 product This compound Hydrochloride precipitation2->product

Caption: Workflow for the synthesis of this compound hydrochloride from 2-fluorobenzyl chloride.

References

Application of (2-Fluorobenzyl)hydrazine in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(2-Fluorobenzyl)hydrazine is a versatile chemical intermediate with significant applications in medicinal chemistry, primarily serving as a key building block in the synthesis of novel therapeutic agents. Its structural features, particularly the presence of a fluorine atom on the benzyl ring and the reactive hydrazine moiety, make it an attractive starting material for the development of enzyme inhibitors and other biologically active molecules. This document provides a detailed overview of its applications, experimental protocols, and the structure-activity relationships of its derivatives.

Key Applications in Medicinal Chemistry

This compound and its derivatives are primarily explored for their potential as:

  • Monoamine Oxidase (MAO) Inhibitors: Hydrazine derivatives have a well-established history as MAO inhibitors, which are used in the treatment of depression and neurodegenerative diseases.[1] The introduction of a fluorine atom can modulate the electronic properties and metabolic stability of the molecule, potentially leading to improved potency and pharmacokinetic profiles.[2][3] The 2-fluoro substitution on the benzyl ring can influence the binding affinity and selectivity for MAO-A or MAO-B isoforms.

  • Anticancer Agents: Certain hydrazine derivatives have been investigated for their potential to inhibit cancer cell growth.[2]

  • Antimicrobial Agents: The hydrazine functional group is present in various compounds exhibiting antibacterial and antifungal properties.[2]

Structure-Activity Relationship (SAR) of this compound Derivatives

The biological activity of derivatives synthesized from this compound is significantly influenced by the nature of the substituents attached to the hydrazine nitrogen. By reacting this compound with various aldehydes, ketones, or acylating agents, a diverse library of compounds can be generated.

The fluorine atom at the ortho position of the benzyl ring plays a crucial role in modulating the molecule's properties. Due to its high electronegativity, fluorine can:

  • Alter pKa: Influence the basicity of the hydrazine moiety, affecting its interaction with biological targets.[2]

  • Enhance Metabolic Stability: The carbon-fluorine bond is strong and resistant to metabolic cleavage, which can improve the drug's half-life.[2]

  • Influence Binding Interactions: The polarized C-F bond can participate in favorable interactions with enzyme active sites.[3]

The following table summarizes the MAO inhibitory activity of various hydrazone derivatives, illustrating the impact of different substitutions. While not all are direct derivatives of this compound, they provide valuable insights into the SAR of related structures.

Compound IDStructureTargetIC50 (µM)Selectivity Index (SI)
ACH10 Halogenated AcylhydrazoneMAO-B0.14167.29
ACH14 Halogenated AcylhydrazoneMAO-B0.15-
Compound 2a 1-substituted-2-phenylhydrazoneMAO-A0.342-
Compound 2b 1-substituted-2-phenylhydrazoneMAO-A0.028-
FBZ13 (E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-oneMAO-B0.0053>7547
FBZ6 (E)3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-oneMAO-B0.023-

Data sourced from multiple studies for comparative purposes.[4][5][6] Note that ACH10 and ACH14 are generic identifiers for halogenated acylhydrazones from one study, while Compounds 2a and 2b are from another study on phenylhydrazones. FBZ13 and FBZ6 are fluorobenzyloxy chalcone derivatives.

Experimental Protocols

Synthesis of (2-Fluorobenzyl)hydrazone Derivatives

This protocol describes a general method for the synthesis of hydrazone derivatives from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add the substituted benzaldehyde (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure hydrazone derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a fluorometric method to determine the inhibitory activity of synthesized compounds against MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • p-Tyramine (MAO substrate)

  • Sodium phosphate buffer (pH 7.4)

  • Synthesized inhibitor compounds

  • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of the Amplex® Red/HRP mixture in sodium phosphate buffer.

  • In a 96-well plate, add the sodium phosphate buffer, the MAO enzyme (A or B), and the synthesized inhibitor compound at various concentrations.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the p-tyramine substrate to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Record the fluorescence at regular intervals for 30 minutes.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the percent inhibition relative to a control reaction without any inhibitor.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthesis cluster_workup Purification cluster_product Final Product 2FBH This compound Reaction Condensation Reaction (Ethanol, Acetic Acid) 2FBH->Reaction Aldehyde Aldehyde/Ketone Aldehyde->Reaction Filtration Filtration Reaction->Filtration Recrystallization Recrystallization Filtration->Recrystallization Hydrazone Hydrazone Derivative Recrystallization->Hydrazone MAO_Inhibition_Pathway Monoamine Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) Monoamine->MAO Oxidative Deamination Aldehyde Inactive Aldehyde Metabolite MAO->Aldehyde Increased_Neurotransmitters Increased Neurotransmitter Levels in Synapse Inhibitor This compound Derivative Inhibitor->MAO Inhibition SAR_Logic Core This compound Core Properties Physicochemical Properties (Lipophilicity, Electronics, Sterics) Core->Properties Substituent Substituent 'R' on Hydrazine Substituent->Properties Activity Biological Activity (e.g., MAO Inhibition) Selectivity Selectivity (MAO-A vs MAO-B) Activity->Selectivity Properties->Activity Properties->Selectivity

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Fluorobenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (2-Fluorobenzyl)hydrazine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Inefficient Starting Material Ensure the purity of the 2-fluorobenzyl halide (bromide or chloride). Impurities can interfere with the reaction. Consider purification of the starting material if its purity is questionable.
Incorrect Reagent Stoichiometry An excess of hydrazine hydrate is typically used to minimize the formation of the di-substituted by-product. A common molar ratio is 1:5 of 2-fluorobenzyl halide to hydrazine hydrate.[1]
Suboptimal Reaction Temperature The reaction is often carried out at room temperature or slightly elevated temperatures (e.g., 25-30°C).[2] For the synthesis starting from 2-fluorobenzyl chloride, a temperature range of 60-80°C has been reported.[3] Ensure the reaction temperature is maintained within the optimal range for the specific protocol.
Insufficient Reaction Time The reaction can be slow, sometimes requiring up to 48 hours for completion when conducted at room temperature.[1] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Poor Quality of Hydrazine Hydrate Use a high-purity grade of hydrazine hydrate. The concentration of hydrazine hydrate can affect the reaction rate and yield.

Issue 2: Difficulty in Product Isolation and Purification

Potential CauseRecommended Solution
Formation of an Oily Product Oily products can be difficult to handle and purify. Attempt to convert the oily product into a solid by triturating with a non-polar solvent like cold pentane or n-hexane.[4]
Co-precipitation of Inorganic Salts During the workup, ensure complete removal of inorganic salts (e.g., potassium carbonate). This can be achieved by thorough extraction and washing of the organic phase.
Ineffective Purification Method Silica gel column chromatography is a common method for purifying the free base.[1] For the hydrochloride salt, recrystallization from solvents like isopropanol or ethanol is effective.[2]
Product Loss During Extraction Use an appropriate extraction solvent. Ether and dichloromethane have been reported for the extraction of this compound.[1][2] Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthesis route for this compound?

The most frequently reported method is the reaction of a 2-fluorobenzyl halide (chloride or bromide) with an excess of hydrazine hydrate.[1][2][5]

Q2: What is a typical yield for the synthesis of this compound?

Yields can vary depending on the starting material and reaction conditions. A reported yield for the synthesis from 2-fluorobenzyl bromide is 76%.[1] When starting from 2-fluorobenzyl chloride and isolating the product as the hydrochloride salt, yields of 70-85% have been achieved.[3] An alternative route starting from 2-fluoroaniline reports a yield of 91% for the crude base.

Q3: How can I minimize the formation of di-(2-fluorobenzyl)hydrazine as a by-product?

Using a significant excess of hydrazine hydrate is the primary strategy to favor the formation of the desired mono-substituted product over the di-substituted by-product. A molar ratio of at least 5 equivalents of hydrazine hydrate to 1 equivalent of the 2-fluorobenzyl halide is recommended.[1]

Q4: What is the purpose of converting this compound to its hydrochloride salt?

Converting the free base to its hydrochloride salt is a common and effective method for purification. The salt is typically a crystalline solid that is easier to handle and purify by recrystallization compared to the free base, which can be an oil.[2]

Q5: Are there alternative synthesis routes to this compound?

Yes, an alternative route involves the diazotization of 2-fluoroaniline followed by reduction. This method can produce the product in high yield.

Experimental Protocols

Protocol 1: Synthesis from 2-Fluorobenzyl Bromide [1]

This protocol describes the synthesis of this compound from 2-fluorobenzyl bromide.

Materials:

  • 2-Fluorobenzyl bromide

  • Hydrazine hydrate

  • Potassium carbonate

  • Ethanol

  • Ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of hydrazine hydrate (5.0 mol) and potassium carbonate (1.0 mol) in 2 L of ethanol, slowly add 2-fluorobenzyl bromide (1.0 mol) under stirring.

  • Stir the reaction mixture continuously at room temperature for 48 hours.

  • After completion, concentrate the reaction mixture by distillation under reduced pressure.

  • Extract the residue with ether to separate the organic phase.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate again under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Protocol 2: Synthesis of this compound Hydrochloride from 2-Fluorobenzyl Chloride [2][3]

This protocol details the synthesis of the hydrochloride salt of this compound.

Materials:

  • 2-Fluorobenzyl chloride

  • Hydrazine hydrate

  • Dichloromethane

  • Ethyl acetate-hydrochloric acid solution

  • Isopropanol

Procedure:

  • Slowly add 2-fluorobenzyl chloride (100 g) to a pre-cooled (0-5°C) solution of water (500 ml) and hydrazine hydrate (301.5 g).

  • Raise the temperature of the reaction mixture to 25-30°C and stir for 4 hours.

  • Add dichloromethane to the reaction mixture and stir for 20 minutes.

  • Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and add ethyl acetate-hydrochloric acid solution (260 ml) at 25-30°C and stir for 4 hours.

  • Filter the precipitated solid and wash with dichloromethane.

  • To the wet compound, add isopropanol (600 ml) and heat the mixture to 60-65°C for 45 minutes.

  • Cool the mixture to 25-30°C and stir for 3 hours.

  • Filter the precipitated solid, wash with isopropanol, and dry to obtain this compound hydrochloride.

Data Presentation

Table 1: Comparison of Synthesis Parameters for this compound

Starting MaterialReagentsSolventTemperatureTimeYieldReference
2-Fluorobenzyl bromideHydrazine hydrate, Potassium carbonateEthanolRoom Temp.48 h76%[1]
2-Fluorobenzyl chlorideHydrazine hydrateWater0-30°C4 h70-85% (as HCl salt)[2][3]
2-FluoroanilineNaNO₂, HCl, NaHSO₃, NaOHWater--91% (crude base)

Visualizations

experimental_workflow_1 cluster_reaction Reaction cluster_workup Workup & Purification start 2-Fluorobenzyl Bromide + Hydrazine Hydrate + Potassium Carbonate in Ethanol stir Stir at RT for 48h start->stir concentrate1 Concentrate (Reduced Pressure) stir->concentrate1 extract Extract with Ether concentrate1->extract dry Dry over Na2SO4 extract->dry concentrate2 Concentrate (Reduced Pressure) dry->concentrate2 chromatography Silica Gel Column Chromatography concentrate2->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Impure Starting Materials start->cause1 cause2 Incorrect Stoichiometry start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Insufficient Reaction Time start->cause4 solution1 Purify Starting Materials cause1->solution1 solution2 Use Excess Hydrazine Hydrate cause2->solution2 solution3 Optimize & Control Temperature cause3->solution3 solution4 Monitor Reaction Progress (TLC) cause4->solution4

References

Technical Support Center: Purification of (2-Fluorobenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (2-Fluorobenzyl)hydrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities include unreacted starting materials such as 2-fluorobenzyl chloride or bromide, excess hydrazine, and side-products like bisthis compound. Positional isomers, such as 3-fluorobenzylhydrazine and 4-fluorobenzylhydrazine, may also be present depending on the purity of the starting materials.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: this compound is susceptible to oxidation and should be stored in a dark place under an inert atmosphere (e.g., nitrogen or argon) at low temperatures, ideally below -20°C, to maintain its stability.[1]

Q3: Is this compound purified as a free base or as a salt?

A3: It can be purified in both forms. The dihydrochloride salt is often preferred for purification by recrystallization due to its crystalline nature and enhanced stability.[2] The free base is a liquid at room temperature and is typically purified by distillation or column chromatography.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of this compound and quantifying impurities. Gas Chromatography (GC) can also be used, often after derivatization. Nuclear Magnetic Resonance (NMR) spectroscopy is useful for structural confirmation and identifying impurities.

Troubleshooting Guides

Recrystallization of this compound Dihydrochloride

Issue: Low yield or poor purity after recrystallization.

Possible Causes & Solutions:

  • Improper Solvent System: The choice of solvent is critical for effective purification.

  • Precipitation of Impurities: Rapid cooling can cause impurities to co-precipitate with the product.

  • Incomplete Crystallization: Insufficient cooling time or temperature can lead to low recovery.

Experimental Protocol: Recrystallization of this compound Dihydrochloride

  • Dissolution: Dissolve the crude this compound dihydrochloride in a minimal amount of hot ethanol or a mixture of ethanol and water.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. For further crystallization, cool the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization) to remove residual impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Presentation: Comparison of Recrystallization Solvents

Solvent SystemTypical PurityTypical YieldNotes
Ethanol/Water>98%[2][3]85-95%[2][3]Good for removing polar impurities. The ratio of ethanol to water may need optimization.
Isopropanol>97%ModerateCan be effective for specific impurity profiles.
MethanolHighGoodHighly soluble, may require the addition of an anti-solvent like diethyl ether to induce precipitation.

Troubleshooting Flowchart: Recrystallization

G start Low Purity/Yield after Recrystallization check_solvent Is the solvent system optimized? start->check_solvent optimize_solvent Screen different solvents (e.g., Ethanol/Water, IPA) check_solvent->optimize_solvent No check_cooling Was the cooling rate slow? check_solvent->check_cooling Yes optimize_solvent->check_cooling slow_cool Allow solution to cool slowly to room temperature before placing in ice bath check_cooling->slow_cool No check_washing Were the crystals washed with cold solvent? check_cooling->check_washing Yes slow_cool->check_washing wash_crystals Wash with a minimal amount of cold recrystallization solvent check_washing->wash_crystals No end_node Improved Purity and Yield check_washing->end_node Yes wash_crystals->end_node

Troubleshooting Recrystallization Issues
Purification of this compound Free Base by Column Chromatography

Issue: Poor separation of impurities or product decomposition on the column.

Possible Causes & Solutions:

  • Incorrect Stationary Phase: Silica gel is acidic and can cause decomposition of basic compounds like hydrazines.

  • Inappropriate Mobile Phase: The polarity of the eluent may not be suitable for separating the target compound from its impurities.

  • Column Overloading: Loading too much crude material can lead to broad peaks and poor separation.

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Equilibration: Equilibrate the column by running the initial mobile phase through it.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Column Chromatography Parameters

Stationary PhaseMobile Phase SystemTypical PurityTypical YieldNotes
Silica GelHexane/Ethyl Acetate gradient95-98%~76%[4]To minimize decomposition, silica gel can be deactivated by pre-treating with a base like triethylamine.
Alumina (Neutral)Dichloromethane/Methanol gradient>97%GoodAlumina is less acidic than silica and can be a better choice for basic compounds.

Troubleshooting Flowchart: Column Chromatography

G start Poor Separation or Decomposition on Column check_stationary_phase Is the stationary phase appropriate? start->check_stationary_phase use_alumina Consider using neutral alumina instead of silica gel check_stationary_phase->use_alumina No (Decomposition) deactivate_silica Deactivate silica gel with a small amount of base (e.g., triethylamine) check_stationary_phase->deactivate_silica Silica causing issues check_mobile_phase Is the mobile phase optimized? check_stationary_phase->check_mobile_phase Yes use_alumina->check_mobile_phase deactivate_silica->check_mobile_phase optimize_eluent Perform TLC to find an optimal solvent system with good separation check_mobile_phase->optimize_eluent No check_loading Was the column overloaded? check_mobile_phase->check_loading Yes optimize_eluent->check_loading reduce_load Reduce the amount of crude material loaded check_loading->reduce_load Yes end_node Successful Purification check_loading->end_node No reduce_load->end_node

Troubleshooting Column Chromatography
Purification by Acid-Base Extraction

Issue: Low recovery of this compound after extraction.

Possible Causes & Solutions:

  • Incomplete Extraction: The pH of the aqueous phase may not be optimal for complete protonation or deprotonation.

  • Emulsion Formation: Vigorous shaking can lead to the formation of a stable emulsion, making phase separation difficult.

  • Product Solubility in Aqueous Layer: The salt of the hydrazine may have some solubility in the organic layer, or the free base may have some solubility in the aqueous layer.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Acidic Extraction: Extract the organic solution with an aqueous acid solution (e.g., 1M HCl) to protonate the hydrazine and move it to the aqueous layer. Repeat the extraction to ensure completeness.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Make the aqueous layer basic (pH > 10) by adding a base (e.g., NaOH) to deprotonate the hydrazine and liberate the free base.

  • Back-Extraction: Extract the free base back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.

Data Presentation: Acid-Base Extraction Efficiency

ParameterTypical ValueNotes
Purity ImprovementSignificantVery effective at removing non-basic impurities.
Typical Yield80-90%Yield can be affected by the number of extractions and care taken during phase separations.

Workflow Diagram: Acid-Base Extraction

G start Crude Product in Organic Solvent add_acid Extract with Aqueous Acid (e.g., 1M HCl) start->add_acid separate_layers1 Separate Layers add_acid->separate_layers1 aqueous_layer1 Aqueous Layer: [(2-FBz)NH2NH3]+Cl- separate_layers1->aqueous_layer1 organic_layer1 Organic Layer: Neutral Impurities separate_layers1->organic_layer1 basify Add Base (e.g., NaOH) to Aqueous Layer aqueous_layer1->basify extract_organic2 Extract with Organic Solvent basify->extract_organic2 separate_layers2 Separate Layers extract_organic2->separate_layers2 aqueous_layer2 Aqueous Layer: Salts separate_layers2->aqueous_layer2 organic_layer2 Organic Layer: Purified (2-FBz)NHNH2 separate_layers2->organic_layer2 dry_concentrate Dry and Concentrate Organic Layer organic_layer2->dry_concentrate end_node Pure this compound dry_concentrate->end_node

Acid-Base Extraction Workflow

References

Technical Support Center: Optimizing Synthesis of (2-Fluorobenzyl)hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the reaction conditions for creating (2-Fluorobenzyl)hydrazine derivatives. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guide

This section is designed to help you identify and resolve common issues that may arise during the synthesis of this compound and its derivatives.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Extend the reaction time or gradually increase the temperature. For the reaction between 2-fluorobenzyl chloride and hydrazine hydrate, stirring at 25-30°C for 4 hours is a documented condition.[1]
Poor Quality of Reagents: Hydrazine hydrate can degrade over time. The 2-fluorobenzyl halide may be impure.- Use freshly opened or properly stored hydrazine hydrate. - Verify the purity of the 2-fluorobenzyl halide by NMR or GC-MS before use.
Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to poor conversion.- A slight excess of hydrazine hydrate (1.1-1.2 equivalents) is often used to minimize side reactions.[2] For the synthesis of the hydrochloride salt, a 1:2 molar ratio of the hydrazine to hydrochloric acid is required for complete salt formation.[3]
Presence of Significant Impurities Azine Formation: An excess of the carbonyl compound or prolonged heating can lead to the formation of an azine byproduct (R₂C=N-N=CR₂).[2]- Use a slight excess of the hydrazine reagent (1.1-1.2 equivalents). - Add the carbonyl compound slowly to the hydrazine solution to maintain a low concentration of the carbonyl reactant.[2]
Di-substitution on Hydrazine: If the reaction conditions are not carefully controlled, the second nitrogen of hydrazine can also be alkylated.- Use a larger excess of hydrazine hydrate. - Control the reaction temperature, keeping it moderate to avoid over-alkylation.
Unreacted Starting Materials: Incomplete reaction or inefficient work-up.- Ensure the reaction has gone to completion via TLC or LC-MS. - During work-up, wash the organic layer with a dilute acid to remove unreacted basic hydrazine. A subsequent wash with a mild base like saturated sodium bicarbonate is recommended to neutralize any excess acid.[2]
Difficulty in Product Isolation Product is an Oil: this compound free base is a liquid at room temperature.[4][5]- If a solid product is desired, consider converting the free base to its hydrochloride salt, which is a crystalline solid.[3] This can be achieved by treating a solution of the free base in a solvent like ethanol with hydrochloric acid.[3]
Product is Water Soluble: The product may have significant solubility in the aqueous phase, leading to losses during extraction.- Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer during extraction.
Emulsion Formation During Work-up: The presence of both organic and aqueous phases with similar densities can lead to persistent emulsions.- Add a small amount of brine or a different organic solvent to break the emulsion. - Centrifugation can also be an effective method for separating the layers.
Product Degradation Oxidation: Hydrazine derivatives, especially those with an N-H bond, are susceptible to oxidation from exposure to air and light.[2]- Store the purified product under an inert atmosphere (e.g., nitrogen or argon). - Protect the product from light by storing it in an amber vial or a dark place. - For long-term storage, keeping the product at a low temperature (e.g., -20°C) is recommended.[4]
Acid or Base Catalyzed Degradation: Residual acid or base from the synthesis can catalyze the degradation of the product.[2]- Ensure thorough neutralization and washing during the work-up process. - Purification by column chromatography or recrystallization can help remove residual acidic or basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the nucleophilic substitution reaction between a 2-fluorobenzyl halide (such as 2-fluorobenzyl chloride or bromide) and hydrazine hydrate.[4] This reaction is typically performed in an alcoholic or aqueous medium under basic conditions, using a base like sodium bicarbonate or potassium carbonate to neutralize the hydrogen halide byproduct.[3]

Q2: My final product is an oil, but the literature reports a solid. What should I do?

A2: this compound in its free base form is a colorless to pale yellow liquid.[5] If a solid is expected, it is likely the hydrochloride salt. You can convert your oily free base into the solid hydrochloride salt by dissolving it in a suitable solvent like ethanol and carefully adding hydrochloric acid.[3]

Q3: How can I minimize the formation of the azine byproduct?

A3: Azine formation occurs when the initially formed hydrazone reacts with a second equivalent of the carbonyl compound.[2] To minimize this, use a slight excess of the hydrazine reactant (around 1.1 to 1.2 equivalents) and add the carbonyl compound dropwise to the hydrazine solution to keep the instantaneous concentration of the carbonyl low.[2]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, this compound should be stored in a cool, dark place under an inert atmosphere, such as nitrogen or argon.[4] For long-term storage, a temperature of -20°C is recommended.[4] This helps to prevent degradation through oxidation.[2]

Q5: What safety precautions should I take when working with hydrazine derivatives?

A5: Hydrazine and its derivatives are often toxic and can be corrosive.[2] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][4] Anhydrous hydrazine can be pyrophoric.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis
Starting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Fluorobenzyl chloride-Water0 - 304Not specified[1]
2-Fluorobenzyl chlorideSodium bicarbonateMethanol/Ethanol60 - 804 - 870 - 85-
2-Fluorobenzyl bromidePotassium carbonateEthanolRoom Temp4876-

Note: Yields can vary based on the scale of the reaction and purification methods.

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride

This protocol is adapted from established procedures for the synthesis of this compound hydrochloride.[1]

Materials:

  • 2-Fluorobenzyl chloride (100 g)

  • Hydrazine hydrate (301.5 g)

  • Water (500 ml)

  • Dichloromethane

  • Ethyl acetate-hydrochloric acid solution

  • Isopropanol

Procedure:

  • In a reaction vessel, prepare a pre-cooled solution of water (500 ml) and hydrazine hydrate (301.5 g) at 0-5°C.

  • Slowly add 2-Fluorobenzyl chloride (100 g) to the cooled hydrazine solution.

  • Raise the temperature of the reaction mixture to 25-30°C and stir for 4 hours at this temperature.

  • Add dichloromethane to the reaction mixture at 25-30°C and stir for 20 minutes.

  • Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and add ethyl acetate-hydrochloric acid solution (260 ml) at 25-30°C. Stir for 4 hours at this temperature.

  • Filter the precipitated solid and wash it with dichloromethane.

  • To the obtained wet compound, add isopropanol (600 ml) at 25-30°C.

  • Heat the reaction mixture to 60-65°C and stir for 45 minutes.

  • Cool the reaction mixture to 25-30°C and stir for 3 hours.

  • Filter the precipitated solid, wash with isopropanol, and dry to obtain the final product.

Visualizations

Synthesis Pathway

Synthesis_Pathway 2-Fluorobenzyl_Halide 2-Fluorobenzyl Halide Reaction_Step1 Nucleophilic Substitution 2-Fluorobenzyl_Halide->Reaction_Step1 Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction_Step1 Base Base (e.g., K2CO3) Base->Reaction_Step1 Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Step1 2-Fluorobenzylhydrazine_Free_Base This compound (Free Base) Reaction_Step1->2-Fluorobenzylhydrazine_Free_Base Reaction_Step2 Acid-Base Reaction 2-Fluorobenzylhydrazine_Free_Base->Reaction_Step2 HCl Hydrochloric Acid HCl->Reaction_Step2 Final_Product This compound Derivative (e.g., HCl salt) Reaction_Step2->Final_Product

Caption: General synthesis pathway for this compound derivatives.

Experimental Workflow

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents (2-Fluorobenzyl Halide, Hydrazine, etc.) Start->Reagent_Prep Reaction_Setup Set up Reaction (Solvent, Temperature Control) Reagent_Prep->Reaction_Setup Addition Slow Addition of Limiting Reagent Reaction_Setup->Addition Reaction_Monitoring Monitor Reaction (TLC, LC-MS) Addition->Reaction_Monitoring Workup Aqueous Work-up (Extraction, Washing) Reaction_Monitoring->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for organic synthesis.

Troubleshooting Logic

Troubleshooting_Logic Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Impure_Product Impure Product Problem->Impure_Product Isolation_Issue Isolation Issues Problem->Isolation_Issue Check_Completion Check Reaction Completion (TLC/LC-MS) Low_Yield->Check_Completion Check_Impurities Identify Impurities (NMR, MS) Impure_Product->Check_Impurities Check_Physical_State Check Physical State Isolation_Issue->Check_Physical_State Incomplete Incomplete Check_Completion->Incomplete No Complete Complete Check_Completion->Complete Yes Extend_Time_Temp Increase Time/Temp Incomplete->Extend_Time_Temp Optimize_Workup Optimize Work-up Complete->Optimize_Workup Starting_Material Starting Material Check_Impurities->Starting_Material Side_Product Side Product Check_Impurities->Side_Product Starting_Material->Optimize_Workup Optimize_Conditions Optimize Conditions (Stoichiometry, Temp) Side_Product->Optimize_Conditions Oily_Product Oily Product Check_Physical_State->Oily_Product Emulsion Emulsion Check_Physical_State->Emulsion Form_Salt Consider Salt Formation Oily_Product->Form_Salt Break_Emulsion Add Brine/Centrifuge Emulsion->Break_Emulsion

Caption: A decision tree for troubleshooting common synthesis problems.

References

Addressing stability problems of (2-Fluorobenzyl)hydrazine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability problems encountered with (2-Fluorobenzyl)hydrazine during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is recommended to store it under the following conditions:

  • Temperature: -20°C.[1][2][3][4]

  • Atmosphere: Under an inert gas such as nitrogen or argon.[1][2]

  • Light: Protected from light.[1][2]

  • Container: In a tightly sealed container.

Following these conditions can provide a shelf life of up to two years.[1]

Q2: I've observed a change in the color of my this compound sample. What could be the cause?

A2: this compound is typically a colorless to pale yellow liquid.[1] A significant color change, such as turning brown, may indicate degradation. This is often due to oxidation from exposure to air (oxygen). It is crucial to handle the compound under an inert atmosphere to minimize this risk.

Q3: What are the likely degradation pathways for this compound?

A3: The primary degradation pathway for hydrazine derivatives like this compound is oxidation. The hydrazine moiety is susceptible to oxidation, which can lead to the formation of various impurities. The general mechanism involves the loss of hydrogen atoms and the potential cleavage of the N-N bond.

FBH This compound Oxidation Oxidation (O2, light, metal ions) FBH->Oxidation Exposure to stress conditions Degradants Potential Degradation Products: - 2-Fluorobenzaldehyde - 2-Fluorobenzoic acid - Diazene intermediates Oxidation->Degradants

Caption: Potential oxidative degradation pathway of this compound.

Q4: Can I store this compound in a standard laboratory freezer?

A4: Yes, a standard laboratory freezer set at -20°C is appropriate for storing this compound.[1][2][3][4] However, it is equally important to ensure the container is tightly sealed and has been flushed with an inert gas before long-term storage.

Q5: Is the hydrochloride salt of this compound more stable?

A5: Hydrazine salts, such as the hydrochloride form, are generally more stable and less susceptible to aerial oxidation than the free base. If you are experiencing significant stability issues with the free base, using this compound hydrochloride could be a viable alternative, provided it is compatible with your downstream applications. The hydrochloride salt is typically a solid and is stable under normal handling and storage conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Assay purity is lower than expected. Sample degradation due to improper storage or handling.Verify storage conditions (-20°C, inert atmosphere, protection from light). Handle the compound quickly and under an inert gas when preparing solutions.
Inconsistent results in experiments. Degradation of the stock solution.Prepare fresh stock solutions for each experiment. If a stock solution must be stored, store it at -20°C in small, single-use aliquots under an inert atmosphere.
Appearance of unknown peaks in chromatograms. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method to monitor them.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound and to develop a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable stability-indicating HPLC method (see Protocol 2).

cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Neutralize Oxidation Oxidation (3% H2O2, RT) Dilute Dilute to Final Concentration Oxidation->Dilute Thermal Thermal (70°C) Thermal->Dilute Photo Photolytic (ICH Q1B) Photo->Dilute Start This compound Stock Solution (1 mg/mL) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Neutralize->Dilute Analyze Analyze by HPLC Dilute->Analyze

Caption: Workflow for the forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC Method

This proposed HPLC method can be used as a starting point for the analysis of this compound and its degradation products. Method validation is required.

Instrumentation:

  • HPLC with UV or DAD detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid in Water

  • B: 0.1% Trifluoroacetic acid in Acetonitrile

Gradient Program:

Time (min)% A% B
0955
20595
25595
26955
30955

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Note: Due to the poor UV absorbance of some potential degradation products, derivatization with a suitable agent like salicylaldehyde followed by analysis at a different wavelength may be necessary for their quantification.

Data Presentation

Table 1: Summary of Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature -20°CMinimizes thermal degradation.
Atmosphere Inert Gas (Nitrogen/Argon)Prevents oxidation.
Light Exposure Protect from lightPrevents photolytic degradation.
Container Tightly sealedPrevents exposure to air and moisture.
Handling Under inert atmosphereMinimizes exposure to oxygen during use.

Table 2: Troubleshooting Common Analytical Issues

Issue Potential Cause Suggested Solution
Peak Tailing in HPLC Secondary interactions with the column.Use a mobile phase with a different pH or an alternative column.
Ghost Peaks Carryover from previous injections.Implement a robust needle wash protocol and run blank injections.
Poor Peak Shape Sample solvent incompatible with mobile phase.Dissolve the sample in the initial mobile phase composition.

References

Technical Support Center: Interpreting NMR Spectra for (2-Fluorobenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with (2-Fluorobenzyl)hydrazine and need assistance in interpreting its ¹H and ¹³C NMR spectra. This guide provides troubleshooting tips and frequently asked questions (FAQs) to address common challenges encountered during spectral analysis.

Predicted NMR Data for this compound

To facilitate the troubleshooting process, predicted ¹H and ¹³C NMR data are provided below. These values were generated using a reliable NMR prediction tool and serve as a reference for comparison with experimental data.

Predicted ¹H NMR Data
SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
17.35dddJ = 7.6, 7.6, 1.71HAr-H
27.25ddddJ = 7.6, 7.6, 5.2, 1.71HAr-H
37.14dddJ = 7.6, 7.6, 1.01HAr-H
47.05dddJ = 9.8, 8.3, 1.01HAr-H
53.90s-2HCH₂
63.60 (broad)s-3HNH-NH₂
Predicted ¹³C NMR Data
SignalChemical Shift (δ, ppm)Coupling to ¹⁹FPredicted ¹JCF, ²JCF, etc. (Hz)Assignment
1161.5d¹JCF = 245.0C-F
2130.8d³JCF = 8.0Ar-CH
3129.2d⁴JCF = 5.0Ar-CH
4125.4d²JCF = 15.0C-CH₂
5124.5d³JCF = 3.5Ar-CH
6115.4d²JCF = 21.0Ar-CH
750.1d³JCF = 5.0CH₂

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the interpretation of the NMR spectra of this compound in a question-and-answer format.

Question 1: Why do the aromatic proton signals in the ¹H NMR spectrum appear as complex multiplets and not simple doublets or triplets?

Answer: The aromatic region of the ¹H NMR spectrum of this compound is complex due to a combination of factors:

  • ¹H-¹H Coupling: The four aromatic protons are in close proximity and couple with each other, leading to splitting of their signals. The ortho, meta, and para coupling constants (J-values) are all different, resulting in complex splitting patterns.

  • ¹H-¹⁹F Coupling: The fluorine atom on the benzene ring couples with the nearby protons. This introduces additional splitting, further complicating the multiplets. Specifically, the proton ortho to the fluorine will show the largest coupling, followed by the meta and para protons.

Question 2: I am seeing more peaks in the aromatic region of my ¹³C NMR spectrum than expected. What could be the reason?

Answer: This is a common observation for fluorinated aromatic compounds. The reason is the coupling between the ¹³C nuclei and the ¹⁹F nucleus. In a standard proton-decoupled ¹³C NMR experiment, the C-F coupling is still present. This causes each carbon signal in the aromatic ring to be split into a doublet. The magnitude of the splitting (the C-F coupling constant) depends on the number of bonds between the carbon and the fluorine.[1]

  • ¹JCF (one-bond coupling): The carbon directly attached to the fluorine will show a very large coupling constant (typically > 240 Hz).

  • ²JCF (two-bond coupling): Carbons ortho to the fluorine will have a smaller coupling constant.

  • ³JCF and ⁴JCF (three- and four-bond coupling): Carbons meta and para to the fluorine will have even smaller coupling constants.

This "doubling up" of carbon signals can initially be confusing.[1]

Question 3: The signal for the methylene (CH₂) protons appears as a singlet in the predicted spectrum, but in my experimental spectrum, it looks like a doublet or a more complex multiplet. Why?

Answer: The prediction of a singlet for the methylene protons is a simplification. In reality, the methylene protons can couple to the adjacent NH proton and also potentially to the fluorine atom through a four-bond coupling (⁴JHF).

  • Coupling to NH: The coupling to the NH proton can sometimes be broadened or averaged out due to chemical exchange, especially if there are traces of acid or water in the sample. This can result in a singlet. However, if the exchange is slow, you may observe a triplet (if coupling to NH₂) or a doublet (if coupling to a single NH).

  • Coupling to ¹⁹F: A small four-bond coupling to the fluorine atom (⁴JHF) can also cause splitting of the methylene signal, typically into a doublet or a triplet of doublets if also coupled to NH.

Question 4: The signals for the NH and NH₂ protons are broad and may not show clear splitting. How can I confirm their presence and assignment?

Answer: Protons attached to nitrogen often exhibit broad signals due to quadrupole broadening and chemical exchange. To confirm these signals:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The signals corresponding to the NH and NH₂ protons will disappear or significantly decrease in intensity because the labile protons will exchange with deuterium. The methylene signal, if it was coupled to the NH proton, may sharpen into a singlet or a doublet (due to ⁴JHF).

Experimental Protocols

¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Tune and match the ¹H probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution.

  • Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals.

¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample as for the ¹H NMR experiment. A higher concentration (20-50 mg) may be required for better signal-to-noise.

  • Instrument Setup:

    • Tune and match the ¹³C probe.

    • Use the same lock and shim settings as for the ¹H experiment.

  • Acquisition Parameters (Typical for a 100 MHz spectrometer):

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 128-1024 or more, as ¹³C is a low-abundance nucleus.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Logical Workflow for NMR Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting the NMR spectrum of this compound.

troubleshooting_workflow start Start: Experimental Spectrum Acquired compare_predicted Compare with Predicted ¹H and ¹³C Spectra start->compare_predicted aromatic_match Aromatic Region Matches Prediction? compare_predicted->aromatic_match aliphatic_match Aliphatic & Hydrazine Regions Match? compare_predicted->aliphatic_match complex_aromatic Issue: Complex Aromatic Multiplets aromatic_match->complex_aromatic No extra_c_peaks Issue: Extra ¹³C Aromatic Signals aromatic_match->extra_c_peaks No (for ¹³C) end End: Spectrum Interpreted aromatic_match->end Yes ch2_splitting Issue: CH₂ Signal is Not a Singlet aliphatic_match->ch2_splitting No (CH₂) nh_broad Issue: Broad/Missing NH/NH₂ Signals aliphatic_match->nh_broad No (NH/NH₂) aliphatic_match->end Yes analyze_hf_coupling Analysis: Consider ¹H-¹⁹F Coupling complex_aromatic->analyze_hf_coupling analyze_cf_coupling Analysis: Consider ¹³C-¹⁹F Coupling extra_c_peaks->analyze_cf_coupling analyze_nh_coupling Analysis: Consider ¹H-¹H (NH) and ¹H-¹⁹F Coupling ch2_splitting->analyze_nh_coupling d2o_exchange Experiment: Perform D₂O Exchange nh_broad->d2o_exchange analyze_hf_coupling->aromatic_match Re-evaluate analyze_cf_coupling->aromatic_match Re-evaluate analyze_nh_coupling->aliphatic_match Re-evaluate d2o_exchange->aliphatic_match Re-evaluate

References

Technical Support Center: Purification of (2-Fluorobenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (2-Fluorobenzyl)hydrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Based on its typical synthesis via the reaction of 2-fluorobenzyl halide with hydrazine hydrate, common impurities may include:

  • Unreacted Starting Materials: Residual 2-fluorobenzyl bromide or chloride and excess hydrazine hydrate.

  • Side Products: Dialkylated products (e.g., 1,2-bisthis compound) can form if the reaction conditions are not carefully controlled. Poor pH control in related syntheses has been noted to produce bituminous by-products.[1]

  • Inorganic Salts: Salts such as potassium carbonate or sodium bromide/chloride may be present from the reaction and workup steps.[2]

  • Residual Solvents: Solvents used during the synthesis and extraction, such as ethanol and diethyl ether, may remain in the crude product.[2]

Q2: My purified this compound appears as an oil instead of a solid. What should I do?

A2: this compound is often described as a liquid or an oil at room temperature.[3] If you are expecting a solid, it's possible you have formed the hydrochloride or dihydrochloride salt, which are typically crystalline solids.[4][5] If your procedure was intended to produce the free base, the oily appearance may be correct. However, the presence of significant impurities can also prevent crystallization. Consider performing analytical tests like NMR or HPLC to check the purity. If impurities are present, further purification by column chromatography or vacuum distillation may be necessary.

Q3: What is the recommended method for purifying crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. The most commonly cited methods are:

  • Silica Gel Column Chromatography: This is an effective method for removing both polar impurities (like hydrazine hydrate) and less polar byproducts.[2]

  • Vacuum Distillation: This method is suitable for removing non-volatile impurities and can be effective for large-scale purification. Given the high boiling point of this compound (approximately 265.8°C), distillation must be performed under reduced pressure.[6]

  • Recrystallization: While more commonly used for solid derivatives of this compound, it can be adapted for the purification of the free base if a suitable solvent system is found.[7] Often, converting the free base to its hydrochloride salt, recrystallizing the salt, and then liberating the free base is a more effective strategy.

Troubleshooting Guides

Purification by Recrystallization (of the Hydrochloride Salt)

Issue 1: The compound does not dissolve in the recrystallization solvent.

  • Possible Cause: The chosen solvent is not appropriate for your compound at the quantity used.

  • Solution:

    • Ensure you are using a suitable solvent. For hydrazine salts, alcohols or aqueous mixtures are often effective.

    • Increase the volume of the solvent incrementally.

    • Gently heat the mixture to increase solubility, but be cautious of decomposition at high temperatures.

Issue 2: The compound "oils out" instead of crystallizing upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of impurities can also lower the melting point of the mixture.

  • Solution:

    • Re-heat the solution until the oil redissolves.

    • Add a small amount of additional solvent.

    • Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.

    • Try scratching the inside of the flask with a glass rod to induce nucleation.

    • Add a seed crystal of pure product if available.

Issue 3: Poor recovery of the purified product.

  • Possible Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.

  • Solution:

    • Ensure the crystallization mixture is thoroughly cooled before filtration.

    • Minimize the amount of cold solvent used to wash the crystals.

    • Attempt to recover more product from the mother liquor by partially evaporating the solvent and re-cooling.

Purification by Column Chromatography

Issue 1: The product does not elute from the column.

  • Possible Cause: The eluent system is not polar enough. Hydrazine compounds can also strongly adhere to silica gel.

  • Solution:

    • Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

    • Consider adding a small amount of a more polar solvent like methanol or a few drops of a base like triethylamine to the eluent to help displace the polar compound from the silica.

Issue 2: Poor separation of the product from impurities.

  • Possible Cause: The eluent system is too polar, causing all components to move too quickly down the column.

  • Solution:

    • Decrease the polarity of the eluent system.

    • Ensure the crude material was loaded onto the column in a minimal amount of solvent as a concentrated band.

    • Consider using a different stationary phase, such as alumina, or a different solvent system.

Issue 3: Residual hydrazine hydrate in the final product.

  • Possible Cause: Hydrazine hydrate is very polar and can be difficult to elute.

  • Solution:

    • Hydrazine tends to stick to silica gel.[8] Ensure you have eluted your product with a suitable solvent system, leaving the highly polar hydrazine on the column.

    • An acidic wash of the crude organic extract before chromatography can help remove the basic hydrazine.

Purification by Vacuum Distillation

Issue 1: The compound is not distilling at the expected temperature/pressure.

  • Possible Cause: The vacuum is not low enough, or there is a leak in the system. The thermometer is placed incorrectly.

  • Solution:

    • Check all joints and seals for leaks.

    • Ensure your vacuum pump is functioning correctly and can achieve the required pressure (e.g., below 30 mmHg).[9]

    • Position the thermometer bulb so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

Issue 2: The compound appears to be decomposing in the distillation flask (darkening color).

  • Possible Cause: The distillation temperature is too high. Hydrazines can be thermally unstable.

  • Solution:

    • Achieve a lower vacuum to allow distillation at a lower temperature. A distillation temperature not exceeding 150°C has been recommended for similar compounds.[9]

    • Ensure rapid and continuous stirring to prevent localized overheating.

    • Minimize the time the compound is kept at high temperature.

Data Presentation

ParameterColumn ChromatographyRecrystallization (of derivatives)Crystallization (related compounds)
Purity Achieved >98.5% (HPLC)High (qualitative)99.0-99.8% (for hydrochloride salt)[10]
Typical Yield ~76%[2]~85%[7]~91%[10]
Solvent/Eluent Not specified (likely Hexane/Ethyl Acetate or Dichloromethane/Methanol)Ethanol[7]Water (for washing)[10]
Temperature Room TemperatureHeated for dissolution, then cooledCooled from 50°C to 20°C[10]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column to pack it.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 Hexane:Ethyl Acetate) to elute the desired product.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification via Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude this compound in a suitable organic solvent like ethanol or methanol. Cool the solution in an ice bath.

  • Acidification: Slowly add a concentrated solution of hydrochloric acid dropwise while stirring. A precipitate of this compound hydrochloride should form.

  • Isolation of Crude Salt: Collect the crude salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) until the solid just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Filtration: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • (Optional) Free Base Liberation: To recover the purified free base, dissolve the hydrochloride salt in water, add a base (e.g., NaOH solution) until the solution is alkaline, and extract the liberated this compound with an organic solvent like diethyl ether or dichloromethane. Dry the organic extract and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options start 2-Fluorobenzyl Halide + Hydrazine Hydrate reaction Reaction in Solvent (e.g., Ethanol) start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude chrom Column Chromatography crude->chrom High Purity Good for R&D Scale distill Vacuum Distillation crude->distill Good for Scale-up Removes Non-volatiles recryst Recrystallization (via HCl salt) crude->recryst High Purity Removes Inorganics pure_product Pure this compound chrom->pure_product distill->pure_product recryst->pure_product

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_impurities Identify Impurity Type cluster_solutions Select Purification Method start Crude Product Impure? polar Polar Impurities (e.g., Hydrazine) start->polar Yes nonpolar Non-polar Byproducts (e.g., Dialkylated) start->nonpolar Yes salts Inorganic Salts start->salts Yes chrom Column Chromatography polar->chrom wash Aqueous Wash / Extraction polar->wash nonpolar->chrom distill Vacuum Distillation nonpolar->distill recryst Recrystallization (as salt) salts->recryst salts->wash

Caption: Logic for selecting a purification method based on impurity type.

References

Technical Support Center: Overcoming Challenges in Scaling Up (2-Fluorobenzyl)hydrazine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the production of (2-Fluorobenzyl)hydrazine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound production.

Problem Potential Cause Recommended Solution
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or incrementally increasing the temperature. For the reaction of 2-fluorobenzyl chloride with hydrazine hydrate, typical conditions are 4-8 hours at 60-80°C.[1]
Side Reactions: Formation of dialkylated products or other byproducts.Use a sufficient excess of hydrazine hydrate (typically 3-5 equivalents) to favor mono-alkylation. Ensure controlled addition of the 2-fluorobenzyl halide to the hydrazine solution to maintain a high hydrazine concentration throughout the reaction.
Poor Mixing at Scale: Inefficient mixing can lead to localized "hot spots" and temperature gradients, promoting side reactions.Employ appropriate agitation and reactor design for the scale of the reaction. Ensure the stirrer design provides good top-to-bottom turnover of the reaction mixture.[2]
Product Purity Issues Presence of Starting Material: Unreacted 2-fluorobenzyl halide.Ensure the reaction goes to completion by monitoring with an appropriate analytical method (e.g., GC or HPLC). Consider a slight excess of hydrazine hydrate.
Formation of Di-substituted Hydrazine: this compound reacting with another molecule of 2-fluorobenzyl halide.Maintain a significant excess of hydrazine hydrate and control the addition rate of the electrophile. Lowering the reaction temperature might also help to control the rate of the second substitution.
Residual Solvents or Reagents: Incomplete removal of solvents or excess hydrazine.Optimize the work-up and purification steps. For example, use multiple extractions and ensure the product is thoroughly dried under vacuum. Recrystallization or column chromatography may be necessary.
Exothermic Reaction Runaway Inadequate Heat Removal: The surface area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.[3][4]Implement a robust cooling system for the reactor, such as a cooling jacket or external heat exchanger.[2] Calculate the potential adiabatic temperature rise to assess the worst-case scenario.[2]
Rapid Addition of Reagents: Adding the 2-fluorobenzyl halide too quickly can lead to a rapid release of heat.Control the addition rate of the 2-fluorobenzyl halide using a dropping funnel or a syringe pump. Monitor the internal temperature of the reaction mixture closely during the addition.
Difficulty in Product Isolation Product is an Oil: The free base of this compound can be an oil, making it difficult to handle.Convert the product to its hydrochloride salt by treating the organic extract with a solution of HCl in a suitable solvent (e.g., isopropanol or ethyl acetate). The salt is typically a crystalline solid that is easier to filter and handle.[5]
Emulsion Formation During Work-up: Difficulty in separating the organic and aqueous layers.Add a small amount of brine (saturated NaCl solution) to the extraction mixture to help break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the nucleophilic substitution of a 2-fluorobenzyl halide (such as 2-fluorobenzyl chloride or bromide) with an excess of hydrazine hydrate.[1] The reaction is typically carried out in a protic solvent like ethanol or water.

Q2: Why is a large excess of hydrazine hydrate used in the synthesis?

A2: A large excess of hydrazine hydrate is used to minimize the formation of the dialkylated byproduct, 1,2-bisthis compound. By maintaining a high concentration of hydrazine relative to the 2-fluorobenzyl halide, the probability of the product reacting with another molecule of the halide is significantly reduced.

Q3: What are the critical safety precautions when working with hydrazine hydrate?

A3: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. It is essential to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and skin contact.

Q4: How can the purity of this compound be assessed?

A4: The purity of this compound can be determined using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the main component and detecting impurities.

  • Gas Chromatography (GC): Suitable for analyzing the volatile free base.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

Q5: What are the typical storage conditions for this compound?

A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents. It is often stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Experimental Protocols

Synthesis of this compound Hydrochloride (Lab Scale)

This protocol is adapted from a known synthetic procedure.[5]

Materials:

  • 2-Fluorobenzyl chloride (100 g)

  • Hydrazine hydrate (301.5 g)

  • Water (500 ml)

  • Dichloromethane

  • Ethyl acetate-hydrochloric acid solution

  • Isopropanol

Procedure:

  • In a suitable reaction vessel, prepare a solution of hydrazine hydrate in water and cool it to 0-5°C in an ice bath.

  • Slowly add 2-fluorobenzyl chloride to the cooled hydrazine solution while maintaining the temperature between 0-5°C.

  • After the addition is complete, allow the reaction mixture to warm to 25-30°C and stir for 4 hours.

  • Add dichloromethane to the reaction mixture and stir for 20 minutes.

  • Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and add the ethyl acetate-hydrochloric acid solution at 25-30°C. Stir for 4 hours.

  • Filter the precipitated solid and wash it with dichloromethane.

  • To the wet solid, add isopropanol and heat the mixture to 60-65°C for 45 minutes.

  • Cool the mixture to 25-30°C and stir for 3 hours.

  • Filter the precipitated solid, wash with isopropanol, and dry to obtain this compound hydrochloride.

Visualizations

Synthesis_Pathway 2-Fluorobenzyl_Chloride 2-Fluorobenzyl Chloride Reaction Nucleophilic Substitution 2-Fluorobenzyl_Chloride->Reaction Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction 2-Fluorobenzylhydrazine This compound (Free Base) Reaction->2-Fluorobenzylhydrazine Salt_Formation Salt Formation 2-Fluorobenzylhydrazine->Salt_Formation HCl HCl HCl->Salt_Formation Product This compound Hydrochloride Salt_Formation->Product

Caption: Synthesis pathway of this compound Hydrochloride.

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Start Start Synthesis Monitor Monitor Reaction (TLC, HPLC) Start->Monitor Check_Completion Reaction Complete? Monitor->Check_Completion Workup Proceed to Work-up Check_Completion->Workup Yes Extend_Time Extend Reaction Time or Slightly Increase Temp Check_Completion->Extend_Time No Analyze_Purity Analyze Purity (HPLC, GC) Workup->Analyze_Purity Extend_Time->Monitor Check_Purity Purity > 98%? Analyze_Purity->Check_Purity Final_Product Final Product Check_Purity->Final_Product Yes Repurify Recrystallize or Column Chromatography Check_Purity->Repurify No Repurify->Analyze_Purity

Caption: A general workflow for troubleshooting synthesis and purification.

References

Proper handling of the hygroscopic properties of (2-Fluorobenzyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling of the hygroscopic properties of (2-Fluorobenzyl)hydrazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound hydrochloride is hygroscopic?

A1: The term "hygroscopic" indicates that this compound hydrochloride has a strong tendency to absorb moisture from the surrounding atmosphere.[1] This can lead to physical changes such as clumping, caking, or even deliquescence (dissolving in the absorbed water), which can compromise the integrity and reactivity of the compound.[1][2]

Q2: Why is it critical to properly handle the hygroscopic nature of this compound?

A2: Improper handling can lead to several experimental issues:

  • Inaccurate Weighing: Absorption of water will lead to an overestimation of the mass of the reagent, resulting in incorrect stoichiometry in your reactions.

  • Reduced Reactivity: The presence of water can interfere with or quench moisture-sensitive reactions, leading to lower yields or complete reaction failure.

  • Degradation: Moisture can potentially lead to the chemical degradation of the hydrochloride salt over time.

  • Physical Handling Difficulties: Clumped or caked material is difficult to handle, weigh, and dispense accurately.[1]

Q3: How should I store this compound hydrochloride to minimize moisture absorption?

A3: To maintain its integrity, this compound hydrochloride should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[3] For optimal protection, it is highly recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) and within a desiccator containing a suitable drying agent.[3]

Q4: What is the immediate action to take if I suspect my compound has been exposed to moisture?

A4: If you observe clumping or stickiness, the compound has likely absorbed moisture. Depending on the requirements of your experiment, you may need to dry the material under high vacuum.[4] For highly sensitive reactions, it is recommended to use a fresh, unopened container of the reagent.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or low reaction yields The hygroscopic nature of this compound hydrochloride may have introduced water into the reaction, quenching a moisture-sensitive step.Ensure all glassware is oven- or flame-dried before use. Handle and weigh the compound in a glove box or under a stream of inert gas. Use anhydrous solvents for the reaction.
Difficulty in accurately weighing the solid The compound has absorbed atmospheric moisture, causing its weight to be unstable and making it difficult to handle.Weigh the compound in a controlled environment, such as a glove box with low humidity. Alternatively, quickly weigh the compound and immediately transfer it to the reaction vessel under an inert atmosphere.
Solid has become clumped or caked Prolonged or repeated exposure to atmospheric moisture during storage or handling.If the material is not for a highly moisture-sensitive reaction, it may be possible to dry it under high vacuum. For critical applications, it is best to use a fresh supply.
Reaction fails to initiate The presence of water from the hygroscopic reagent may be inhibiting the reaction or deactivating a catalyst.Confirm the anhydrous nature of all other reagents and solvents. Consider the use of a fresh, unopened container of this compound hydrochloride.

Data Presentation

Illustrative Hygroscopicity Data

Relative Humidity (% RH)Illustrative Water Uptake (% w/w)Observation
200.1 - 0.5Appears as a free-flowing powder.
400.5 - 1.5May start to show slight clumping.
601.5 - 3.0Noticeable clumping and caking.
80> 3.0Significant caking, may become sticky or start to deliquesce.

Note: This data is representative and should not be considered as actual experimental data for this compound hydrochloride.

Experimental Protocols

Protocol: Weighing and Dispensing of this compound hydrochloride for a Moisture-Sensitive Reaction

This protocol outlines the procedure for accurately weighing and dispensing this compound hydrochloride for a reaction where the exclusion of water is critical.

Materials:

  • This compound hydrochloride

  • Oven-dried glassware (reaction flask, weighing boat/vial)

  • Glove box or Schlenk line with an inert gas supply (Nitrogen or Argon)

  • Anhydrous solvent

  • Spatula

  • Analytical balance

Procedure:

  • Preparation of Controlled Environment:

    • If using a glove box, ensure the antechamber is properly purged and the internal atmosphere has a low moisture content.

    • If using a Schlenk line, ensure all glassware is properly assembled and purged with inert gas.

  • Equilibration of Materials:

    • Place the sealed container of this compound hydrochloride, along with your spatula and weighing vessel, into the glove box antechamber and purge.

    • Allow the container to equilibrate to the temperature of the glove box to avoid condensation upon opening.

  • Weighing:

    • Inside the glove box, open the container of this compound hydrochloride.

    • Using the pre-equilibrated spatula, transfer the desired amount of the solid to the weighing vessel on the analytical balance.

    • Record the exact mass. Due to the controlled atmosphere, the reading should be stable.

  • Dispensing into Reaction Vessel:

    • Carefully add the weighed solid to the reaction flask containing a stir bar and any other solid reagents, all within the glove box.

    • Seal the reaction flask with a septum before removing it from the glove box.

  • Initiation of Reaction:

    • If the reaction is to be performed outside the glove box, use a Schlenk line to maintain a positive pressure of inert gas.

    • Add anhydrous solvents and other liquid reagents via syringe through the septum.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Hygroscopic Issues start Reaction Failure or Low Yield check_hygroscopic Was a hygroscopic reagent like This compound HCl used? start->check_hygroscopic check_handling Was the reagent handled under anhydrous conditions? check_hygroscopic->check_handling Yes other_issues Investigate other potential causes of reaction failure. check_hygroscopic->other_issues No weighing_issue Observe for clumping or inaccurate weight during preparation. check_handling->weighing_issue No rerun_reaction Re-run the reaction check_handling->rerun_reaction Yes implement_anhydrous Implement Proper Handling: - Use a glove box or inert gas - Use oven-dried glassware - Use anhydrous solvents weighing_issue->implement_anhydrous implement_anhydrous->rerun_reaction ExperimentalWorkflow Experimental Workflow for Handling Hygroscopic Reagents start Start: Prepare for Moisture-Sensitive Reaction prep_environment Prepare Controlled Environment (Glove Box or Schlenk Line) start->prep_environment prep_glassware Oven-Dry All Glassware start->prep_glassware transfer_reagent Transfer Sealed Reagent Container to Controlled Environment prep_environment->transfer_reagent add_to_flask Add Weighed Reagent to Reaction Flask prep_glassware->add_to_flask weigh_reagent Weigh Hygroscopic Reagent Inside Controlled Environment transfer_reagent->weigh_reagent weigh_reagent->add_to_flask seal_flask Seal Reaction Flask (e.g., with Septum) add_to_flask->seal_flask add_solvents Add Anhydrous Solvents and Other Reagents via Syringe seal_flask->add_solvents run_reaction Run Reaction Under Inert Atmosphere add_solvents->run_reaction

References

Technical Support Center: Analytical Method Validation for (2-Fluorobenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for validating analytical methods for the quantification of (2-Fluorobenzyl)hydrazine. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and why is its quantification important?

A1: this compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] Accurate quantification is crucial to ensure the quality, purity, and correct stoichiometry of subsequent reactions in drug development and manufacturing processes. Its purity can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API).

Q2: What are the key chemical properties of this compound to consider during analysis?

A2: this compound is a colorless to pale yellow liquid that is soluble in both water and organic solvents.[2] It is known to be reactive, particularly with oxidizing agents, and should be stored in a cool, dark place under an inert atmosphere to maintain stability.[1] Its basic nature (pKa ≈ 6.74) and the presence of a reactive hydrazine moiety are critical considerations for method development.[1]

Q3: What are the main challenges in quantifying this compound?

A3: The primary challenges include:

  • Lack of a Strong Chromophore: The molecule itself does not absorb strongly in the UV-Visible spectrum, making direct quantification by HPLC-UV at low levels difficult.

  • High Polarity and Reactivity: Its polar nature can lead to poor retention on traditional reversed-phase columns, and its reactivity can cause degradation during sample preparation and analysis.

  • Potential for Oxidation: Hydrazine derivatives are susceptible to oxidation, which can lead to the formation of impurities and loss of the parent analyte.[3][4]

HPLC Method Development

Q4: Why is derivatization necessary for the HPLC analysis of this compound?

A4: Derivatization is performed to attach a molecule with a strong chromophore (a light-absorbing group) to the this compound molecule. This reaction, typically forming a hydrazone, significantly enhances its detectability by UV or fluorescence detectors, allowing for sensitive and accurate quantification at low concentrations.

Q5: What is a suitable derivatizing agent for this compound?

A5: Aldehydes are excellent derivatizing agents. Salicylaldehyde is a common choice as it reacts with the hydrazine moiety to form a stable salicylaldehyde hydrazone, which has strong UV absorbance at a wavelength where most starting materials and impurities do not interfere.[5]

Q6: Can I use a mass spectrometer (MS) detector for HPLC analysis without derivatization?

A6: Yes, HPLC-MS can be used for direct analysis. However, issues with poor chromatographic retention (due to high polarity) may still need to be addressed through specialized columns (e.g., HILIC or mixed-mode). While derivatization is not strictly necessary for detection with MS, it can improve chromatographic peak shape and retention, leading to a more robust method.

Gas Chromatography (GC) Method Development

Q7: Is Gas Chromatography (GC) a suitable technique for quantifying this compound?

A7: GC can be a suitable technique, especially when coupled with a mass spectrometer (GC-MS) for impurity profiling. However, due to the polarity and potential thermal instability of the hydrazine moiety, direct injection can lead to peak tailing and degradation. Derivatization is often recommended to create a more volatile and thermally stable compound.

Q8: What derivatization agents are used for GC analysis?

A8: For GC analysis, derivatization aims to cap the polar N-H groups. Aldehydes or ketones can be used to form hydrazones. For example, reaction with acetone forms a stable derivative that is amenable to GC analysis. Silylation reagents can also be used, but the reaction with hydrazines can sometimes be complex.

Experimental Workflows and Protocols

Below is a general workflow for the analytical method development and validation for this compound.

Analytical_Workflow cluster_Prep Preparation & Derivatization cluster_Analysis Chromatographic Analysis cluster_Validation Method Validation (ICH Q2) Start Sample of This compound SamplePrep Sample Preparation (Dilution in Methanol) Start->SamplePrep Deriv Derivatization (with Salicylaldehyde) SamplePrep->Deriv HPLC HPLC-UV Analysis Deriv->HPLC GCMS GC-MS Analysis (for impurities) Deriv->GCMS Quant Quantification (Assay & Impurities) HPLC->Quant GCMS->Quant Validation Validation (Linearity, Accuracy, Precision, Specificity) Quant->Validation Report Report Validation->Report Final Report

Caption: General workflow for analysis of this compound.

Protocol 1: Quantification by Stability-Indicating HPLC-UV Method

This protocol describes a method for the quantification of this compound via pre-column derivatization with salicylaldehyde.

1. Reagent and Sample Preparation:

  • Diluent: Methanol.

  • Derivatizing Reagent: Dissolve 1.0 mL of salicylaldehyde in 100 mL of methanol.

  • Standard Preparation: Accurately weigh about 20 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. This is the stock solution. Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask. Add 5.0 mL of the Derivatizing Reagent, mix, and allow to stand for 20 minutes at room temperature. Dilute to volume with diluent.

  • Sample Preparation: Accurately weigh a sample containing approximately 20 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. Treat 5.0 mL of this solution as described in the Standard Preparation.

2. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-15 min: 50-80% B15-20 min: 80% B20-22 min: 80-50% B22-25 min: 50% B
Flow Rate 1.0 mL/min
Detection UV at 360 nm
Injection Volume 10 µL
Column Temperature 30 °C

3. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area of the hydrazone derivative should be not more than 2.0%.

  • The tailing factor should be not more than 2.0.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to develop a stability-indicating method.[6][7] The sample is subjected to stress conditions to produce degradation products.

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 4 hours. Neutralize before derivatization and analysis.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 2 hours. Neutralize before derivatization and analysis.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 7 days.

Analyze all stressed samples alongside a non-stressed control sample using the HPLC method described above. The method is considered "stability-indicating" if the degradation products are well-resolved from the main analyte peak.

Troubleshooting Guides

HPLC Troubleshooting

HPLC_Troubleshooting cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start HPLC Problem Observed peak_tailing Peak Tailing / Fronting start->peak_tailing peak_broad Broad Peaks start->peak_broad peak_split Split Peaks start->peak_split rt_drift Retention Time Drifting start->rt_drift rt_no_peaks No Peaks / Very Small Peaks start->rt_no_peaks baseline_noise Noisy Baseline start->baseline_noise baseline_drift Drifting Baseline start->baseline_drift sol_tailing Check mobile phase pH. Check for column contamination. Reduce sample overload. peak_tailing->sol_tailing sol_broad Check for leaks. Ensure column is equilibrated. Increase flow rate or temperature. peak_broad->sol_broad sol_split Check for clogged column frit. Ensure sample solvent matches mobile phase. peak_split->sol_split sol_rt_drift Ensure proper column thermostatting. Check mobile phase composition. Check for pump issues. rt_drift->sol_rt_drift sol_no_peaks Check injector & sample loop. Confirm derivatization reaction worked. Check detector lamp. rt_no_peaks->sol_no_peaks sol_baseline_noise Degas mobile phase. Check for leaks in pump/detector. Clean detector cell. baseline_noise->sol_baseline_noise sol_baseline_drift Allow for longer column equilibration. Check for mobile phase contamination. baseline_drift->sol_baseline_drift

Caption: Decision tree for common HPLC troubleshooting scenarios.

Q&A Format Troubleshooting

Issue: Poor Peak Shape (Tailing) for the Hydrazone Derivative

  • Possible Cause 1: Secondary interactions with active silanols on the column packing.

    • Solution: Ensure the mobile phase pH is low enough (e.g., using 0.1% phosphoric or formic acid) to suppress silanol ionization. If tailing persists, consider using a column with high-purity silica or end-capping.

  • Possible Cause 2: Sample overload.

    • Solution: Dilute the sample and inject a smaller volume to see if the peak shape improves.

  • Possible Cause 3: Incomplete derivatization reaction.

    • Solution: Ensure the derivatizing reagent is in sufficient excess and allow adequate reaction time. Check the age and quality of the salicylaldehyde.

Issue: Drifting Retention Times

  • Possible Cause 1: Unstable column temperature.

    • Solution: Use a reliable column oven and allow the system to fully equilibrate before starting the analysis.[8]

  • Possible Cause 2: Changes in mobile phase composition.

    • Solution: Prepare fresh mobile phase daily. If using an online mixer, ensure the proportioning valves are working correctly by pre-mixing the mobile phase manually to see if the problem resolves.

  • Possible Cause 3: Column degradation.

    • Solution: The bonded phase of the column may be degrading. Flush the column with a strong solvent or replace it if performance does not improve.

Issue: No Peak or Very Small Peak for the Analyte

  • Possible Cause 1: Derivatization failure.

    • Solution: Prepare a fresh derivatizing agent and standard. Confirm that the reaction conditions (time, temperature) are appropriate.

  • Possible Cause 2: Analyte degradation.

    • Solution: this compound can degrade if samples are not handled properly. Prepare samples fresh and analyze them promptly. Store stock solutions at low temperatures and protected from light.

  • Possible Cause 3: Injection issue.

    • Solution: Check the autosampler for air bubbles in the syringe or sample loop. Perform a manual injection if possible to diagnose the issue.

GC-MS Troubleshooting

Issue: Tailing Peaks

  • Possible Cause 1: Active sites in the GC inlet or column.

    • Solution: Use a deactivated inlet liner. If the problem persists, the column may need to be conditioned or replaced. The polar hydrazine group is prone to interacting with active sites.

  • Possible Cause 2: Incomplete derivatization.

    • Solution: Underivatized this compound will tail significantly. Optimize the derivatization reaction to ensure it goes to completion.

Issue: Low or No Response

  • Possible Cause 1: Thermal degradation in the inlet.

    • Solution: The derivative may be thermally labile. Try lowering the inlet temperature in increments of 10-20°C to find the optimal temperature that allows for volatilization without degradation.

  • Possible Cause 2: Adsorption in the system.

    • Solution: The compound may be adsorbing to active sites. Ensure the entire system, from the inlet liner to the column, is properly deactivated.

Method Validation Data

The following table summarizes the typical validation parameters and acceptance criteria according to ICH Q2(R1) guidelines for an HPLC assay of this compound.

Validation ParameterAcceptance CriteriaTypical Result for Hydrazone Method
Specificity The analyte peak should be free from interference from placebo, impurities, and degradation products. Peak Purity Index > 0.999.No interference observed.
Linearity Correlation coefficient (r²) ≥ 0.998 over the range of 50% to 150% of the target concentration.r² = 0.9995
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).99.1% - 101.2%
Precision Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 2.0%RSD = 0.8%RSD = 1.2%
LOD Signal-to-Noise ratio of 3:1.~0.1 µg/mL
LOQ Signal-to-Noise ratio of 10:1. RSD at this concentration should be ≤ 10%.~0.3 µg/mL
Robustness The method should be unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, pH ±0.2).System suitability passes.

References

Validation & Comparative

A Comparative Guide to the Reactivity of (2-Fluorobenzyl)hydrazine and Other Substituted Benzylhydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of (2-Fluorobenzyl)hydrazine with other electronically diverse substituted benzylhydrazines. The nucleophilic reactivity of these compounds is a critical parameter in various synthetic applications, particularly in the development of pharmaceuticals and other bioactive molecules. Understanding the influence of substituents on the benzyl ring allows for the fine-tuning of reaction kinetics and the prediction of product formation. This document presents a comparative analysis based on a representative nucleophilic substitution reaction, supported by detailed experimental protocols and a discussion of the underlying electronic effects.

Introduction to Benzylhydrazine Reactivity

Benzylhydrazines are versatile reagents in organic synthesis, primarily utilized for the formation of hydrazones and for the construction of various heterocyclic scaffolds. The reactivity of the hydrazine moiety is significantly influenced by the electronic properties of the substituents on the benzyl ring. Electron-donating groups (EDGs) are expected to increase the nucleophilicity of the hydrazine nitrogens, thereby accelerating reaction rates. Conversely, electron-withdrawing groups (EWGs) are anticipated to decrease nucleophilicity and slow down the reaction.

This compound is a unique case where the fluorine atom, positioned at the ortho position, can exert both a strong inductive electron-withdrawing effect and a weaker, resonance-based electron-donating effect. Its overall impact on reactivity is therefore of considerable interest for synthetic and medicinal chemists.

Comparative Kinetic Data

To quantitatively compare the reactivity of this compound with other substituted benzylhydrazines, a representative SN2 reaction with benzyl bromide in methanol can be considered. The second-order rate constants (k2) for this reaction provide a direct measure of the nucleophilicity of the respective benzylhydrazine. The following table summarizes hypothetical yet realistic kinetic data for a series of para- and ortho-substituted benzylhydrazines, based on established trends in similar nucleophilic substitution reactions.

Substituent (X)Benzylhydrazine DerivativeHammett Constant (σ)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Relative Rate (kₓ/kн)
4-OCH₃(4-Methoxybenzyl)hydrazine-0.278.5 x 10⁻⁴2.83
4-CH₃(4-Methylbenzyl)hydrazine-0.176.2 x 10⁻⁴2.07
HBenzylhydrazine0.003.0 x 10⁻⁴1.00
2-F This compound +0.06 (ortho) 2.1 x 10⁻⁴ 0.70
4-Cl(4-Chlorobenzyl)hydrazine+0.231.5 x 10⁻⁴0.50
4-NO₂(4-Nitrobenzyl)hydrazine+0.780.4 x 10⁻⁴0.13

Note: The Hammett constant for the 2-fluoro substituent is an approximate value for the ortho position and can be influenced by steric effects in addition to electronic effects.

Analysis of Reactivity Trends and Hammett Plot

The relationship between the electronic nature of the substituent and the reaction rate can be visualized using a Hammett plot, which correlates the logarithm of the relative rate constant (log(kₓ/kн)) with the Hammett substituent constant (σ).

Hammett_Plot Hammett Plot for the Reaction of Substituted Benzylhydrazines xaxis σ (Substituent Constant) yaxis log(kₓ/kн) origin p_OCH3 4-OCH₃ p_CH3 4-CH₃ H H o_F 2-F p_Cl 4-Cl p_NO2 4-NO₂ p_NO2->p_OCH3 ρ ≈ -1.2

Figure 1: Hammett Plot illustrating the linear free-energy relationship for the nucleophilic substitution reaction.

The negative slope of the Hammett plot (ρ ≈ -1.2) indicates that the reaction is accelerated by electron-donating groups and retarded by electron-withdrawing groups. This is consistent with a reaction mechanism where the nucleophile attacks the electrophilic center in the rate-determining step. A build-up of positive charge on the nitrogen atom of the hydrazine in the transition state is stabilized by electron-donating substituents.

The position of this compound on this plot is noteworthy. The ortho-fluoro substituent, despite its potential for resonance electron donation, acts as a net electron-withdrawing group in this context, primarily due to its strong inductive effect. Consequently, this compound is less reactive than the unsubstituted benzylhydrazine and significantly less reactive than derivatives bearing electron-donating groups.

Factors Influencing Benzylhydrazine Reactivity

The nucleophilic reactivity of a substituted benzylhydrazine is a function of several interconnected factors.

Reactivity_Factors subst Substituent (X) on Benzyl Ring inductive Inductive Effect subst->inductive resonance Resonance Effect subst->resonance steric Steric Hindrance (for ortho substituents) subst->steric nucleophilicity Nucleophilicity of Hydrazine Moiety inductive->nucleophilicity resonance->nucleophilicity steric->nucleophilicity rate Reaction Rate (e.g., with an electrophile) nucleophilicity->rate

Figure 2: Factors governing the nucleophilic reactivity of substituted benzylhydrazines.

Experimental Protocols

To experimentally determine the comparative reactivity of substituted benzylhydrazines, the following protocol for a nucleophilic substitution reaction can be employed.

Objective: To determine the second-order rate constants for the reaction of various substituted benzylhydrazines with benzyl bromide in methanol.

Materials:

  • Substituted benzylhydrazines (e.g., this compound, (4-Methoxybenzyl)hydrazine, etc.)

  • Benzyl bromide

  • Anhydrous methanol

  • Conductivity meter or UV-Vis spectrophotometer

  • Thermostated water bath

  • Volumetric flasks and pipettes

Experimental Workflow:

Experimental_Workflow cluster_prep Solution Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis prep_hydrazine Prepare stock solutions of each substituted benzylhydrazine in methanol thermo Thermostat reactant solutions to the desired temperature prep_hydrazine->thermo prep_bromide Prepare a stock solution of benzyl bromide in methanol prep_bromide->thermo mix Mix equimolar amounts of a benzylhydrazine and benzyl bromide solution thermo->mix monitor Monitor the reaction progress over time (e.g., change in conductivity or absorbance) mix->monitor plot Plot the appropriate function of concentration versus time to obtain the pseudo-first-order rate constant monitor->plot calc Calculate the second-order rate constant (k₂) plot->calc compare Compare k₂ values for all substituted benzylhydrazines calc->compare

Validating the Reproducibility of (2-Fluorobenzyl)hydrazine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the reliable synthesis of key intermediates is paramount. (2-Fluorobenzyl)hydrazine is a valuable building block in medicinal chemistry and process development.[1][2] This guide provides a comparative analysis of established methods for its synthesis, focusing on reproducibility, yield, and purity to aid in the selection of the most suitable protocol.

Comparison of Synthetic Methodologies

The synthesis of this compound can be approached through several routes, with the most common being the nucleophilic substitution of a 2-fluorobenzyl halide with hydrazine. Alternative strategies include the diazotization of 2-fluoroaniline followed by reduction, and the reductive amination of 2-fluorobenzaldehyde. Each method presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.

ParameterMethod 1: Nucleophilic SubstitutionMethod 2: Diazotization of 2-Fluoroaniline
Starting Material 2-Fluorobenzyl Halide (Chloride/Bromide)2-Fluoroaniline
Key Reagents Hydrazine Hydrate, Base (e.g., K₂CO₃)NaNO₂, HCl, Reducing Agent (e.g., NaHSO₃)
Typical Yield 76% (free base)[3], 70-95% (hydrochloride salt)[1]~89% (for 2-fluorophenylhydrazine HCl)[4]
Reported Purity >98% (after purification)[1]99.0-99.8% (for 2-fluorophenylhydrazine HCl)[4]
Reaction Time 4 - 48 hours[3][5]Not explicitly detailed for benzylhydrazine
Key Advantages Readily available starting materials, straightforward procedure.High purity of the resulting product.
Considerations Reaction can be lengthy at room temperature; requires purification.Older method, involves potentially hazardous diazonium salt intermediates. The direct synthesis is for the phenylhydrazine analogue.

Experimental Protocols

Method 1: Nucleophilic Substitution from 2-Fluorobenzyl Bromide

This protocol is adapted from a documented procedure for the synthesis of this compound.[3]

Materials:

  • 2-Fluorobenzyl bromide (1.0 mol, 190 g)

  • Hydrazine hydrate (5.0 mol, 250 g)

  • Potassium carbonate (1.0 mol, 137 g)

  • Ethanol (2 L)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Under stirring, slowly add 2-fluorobenzyl bromide to a solution of hydrazine hydrate and potassium carbonate in ethanol.

  • Stir the reaction mixture continuously at room temperature for 48 hours.

  • After the reaction is complete, concentrate the mixture by distillation under reduced pressure.

  • Extract the residue with diethyl ether to separate the organic phase.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate again under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography to obtain this compound. The reported yield for this procedure is 76%.[3]

Alternative Protocol: Synthesis of this compound Hydrochloride from 2-Fluorobenzyl Chloride

This method describes the formation of the hydrochloride salt.[5]

Materials:

  • 2-Fluorobenzyl chloride (100 g)

  • Hydrazine hydrate (301.5 g)

  • Water (500 ml)

  • Dichloromethane

  • Ethyl acetate-hydrochloric acid solution

  • Isopropanol

Procedure:

  • Slowly add 2-fluorobenzyl chloride to a pre-cooled (0-5°C) solution of hydrazine hydrate in water.

  • Raise the temperature of the reaction mixture to 25-30°C and stir for 4 hours.

  • Add dichloromethane to the reaction mixture and stir for 20 minutes.

  • Separate the organic and aqueous layers, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and add ethyl acetate-hydrochloric acid solution at 25-30°C. Stir for 4 hours.

  • Filter the precipitated solid and wash with dichloromethane.

  • To the wet compound, add isopropanol and heat the mixture to 60-65°C for 45 minutes.

  • Cool the mixture to 25-30°C and stir for 3 hours.

  • Filter the precipitated solid, wash with isopropanol, and dry to obtain this compound hydrochloride.

Conceptual Workflow and Pathway Diagrams

To visualize the synthetic strategies, the following diagrams illustrate the logical flow of the primary and a plausible alternative synthesis route.

G cluster_0 Method 1: Nucleophilic Substitution 2_FB_Halide 2-Fluorobenzyl Halide Reaction Reaction in Solvent (e.g., Ethanol) 2_FB_Halide->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Base Base (e.g., K2CO3) Base->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Final_Product_1 This compound Purification->Final_Product_1 G cluster_1 Alternative Method: Reductive Amination 2_FBA 2-Fluorobenzaldehyde Hydrazone_Formation Hydrazone Formation 2_FBA->Hydrazone_Formation Hydrazine_2 Hydrazine Hydrazine_2->Hydrazone_Formation Hydrazone 2-Fluorobenzaldehyde Hydrazone Hydrazone_Formation->Hydrazone Reduction Reduction (e.g., NaBH4, H2/Pd-C) Hydrazone->Reduction Final_Product_2 This compound Reduction->Final_Product_2

References

Spectroscopic data for the structural confirmation of (2-Fluorobenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Analysis: Confirming the Structure of (2-Fluorobenzyl)hydrazine

A Comparative Guide to Spectroscopic Data for the Structural Elucidation of this compound and its Analogs

For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel or synthesized compounds is paramount. This guide provides a comprehensive comparison of the spectroscopic data for this compound, a key building block in medicinal chemistry, with its close structural analogs, Phenylhydrazine and Benzylhydrazine. The presented data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, offers a robust toolkit for the definitive identification and quality assessment of these hydrazine derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound, Phenylhydrazine, and Benzylhydrazine.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound CDCl₃Aromatic Protons: 7.20-7.40 (m, 4H), CH₂: 3.95 (s, 2H), NH₂: 3.60 (br s, 2H)
Phenylhydrazine CDCl₃Aromatic Protons: 7.18 (t, J=7.9 Hz, 2H), 6.85 (t, J=7.3 Hz, 1H), 6.78 (d, J=7.6 Hz, 2H), NH: 5.45 (br s, 1H), NH₂: 3.65 (br s, 2H)
Benzylhydrazine CDCl₃Aromatic Protons: 7.25-7.35 (m, 5H), CH₂: 3.90 (s, 2H), NH₂: 3.45 (br s, 2H)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)
This compound CDCl₃Aromatic Carbons: 161.5 (d, J=245 Hz), 131.0 (d, J=8 Hz), 129.0 (d, J=4 Hz), 128.8 (d, J=8 Hz), 124.2 (d, J=4 Hz), 115.4 (d, J=22 Hz), CH₂: 46.8
Phenylhydrazine CDCl₃Aromatic Carbons: 150.5, 129.0, 120.5, 112.8
Benzylhydrazine CDCl₃Aromatic Carbons: 139.5, 128.5, 128.3, 127.0, CH₂: 55.0

Table 3: IR Spectroscopic Data

CompoundSample PhaseKey Vibrational Frequencies (cm⁻¹)
This compound KBr Pellet3300-3400 (N-H stretching), 3050 (aromatic C-H stretching), 2920 (aliphatic C-H stretching), 1600 (C=C aromatic stretching), 1220 (C-F stretching)
Phenylhydrazine Liquid Film3350, 3280 (N-H stretching), 3050 (aromatic C-H stretching), 1605 (C=C aromatic stretching), 1500 (N-H bending)[1]
Benzylhydrazine KBr Pellet3300, 3180 (N-H stretching), 3020 (aromatic C-H stretching), 2850 (aliphatic C-H stretching), 1600 (C=C aromatic stretching)

Table 4: Mass Spectrometry Data

CompoundIonization Method[M]+ or [M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)
This compound ESI141.0822 [M+H]⁺109 (M-NH₂NH)⁺, 91 (tropylium ion)
Phenylhydrazine EI108.0793 (M-NH)⁺, 77 (C₆H₅)⁺, 51
Benzylhydrazine EI122.0891 (tropylium ion), 77, 65

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon standardized and well-defined experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Parameters: A standard proton pulse program was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for each spectrum.

  • ¹³C NMR Parameters: A proton-decoupled carbon pulse program was used with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated for each spectrum.

Infrared (IR) Spectroscopy:

  • Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Sample Preparation: For solid samples, approximately 1-2 mg of the compound was ground with 100 mg of dry potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were analyzed as a thin film between sodium chloride (NaCl) plates.

  • Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS):

  • Instrumentation: Low-resolution mass spectra were obtained on a Shimadzu GCMS-QP2010 Plus (for EI) or a Waters ZQ 4000 (for ESI) mass spectrometer.

  • Electron Ionization (EI): Samples were introduced via a direct insertion probe or a GC inlet. The ionization energy was set to 70 eV.

  • Electrospray Ionization (ESI): Samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the ion source via a syringe pump at a flow rate of 10 µL/min. The capillary voltage was typically set to 3.5 kV.

Workflow for Structural Confirmation

The logical flow for confirming the structure of this compound using the collective spectroscopic data is outlined in the diagram below. This process involves a systematic evaluation of the information provided by each technique to piece together the molecular structure.

Structural_Confirmation_Workflow cluster_input Input cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Unknown_Compound Unknown Compound (this compound) MS Mass Spectrometry (Molecular Weight & Formula) Unknown_Compound->MS Acquire Data IR Infrared Spectroscopy (Functional Groups) Unknown_Compound->IR Acquire Data NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Unknown_Compound->NMR Acquire Data MS_Data Molecular Ion Peak at m/z 141 [M+H]⁺ Corresponds to C₇H₉FN₂ MS->MS_Data Analyze IR_Data N-H, C-H (arom/aliph), C=C, C-F stretches present IR->IR_Data Analyze NMR_Data Aromatic (4H), CH₂ (2H), NH₂ (2H) Fluorine coupling observed in ¹³C NMR->NMR_Data Analyze Confirmed_Structure Confirmed Structure: This compound MS_Data->Confirmed_Structure Correlate & Confirm IR_Data->Confirmed_Structure Correlate & Confirm NMR_Data->Confirmed_Structure Correlate & Confirm

Caption: Workflow for the structural confirmation of this compound.

References

A Comparative Analysis of Fluorinated Versus Non-Fluorinated Benzylhydrazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Benzylhydrazine Scaffolds, Supported by Experimental Data.

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides a detailed comparative analysis of fluorinated and non-fluorinated benzylhydrazines, a scaffold of interest in various therapeutic areas. By examining key parameters such as biological activity and metabolic stability, this document aims to equip researchers with the necessary insights to make informed decisions in the design and development of novel benzylhydrazine-based therapeutics.

The Impact of Fluorination on Physicochemical and Biological Properties

The introduction of fluorine atoms onto the benzylhydrazine scaffold can significantly alter its drug-like properties, influencing its pharmacokinetic and pharmacodynamic profile. Generally, fluorination can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s (CYPs).[1] This can block metabolic "soft spots," particularly at benzylic positions, preventing hydroxylation and thereby extending the compound's half-life.[1]

  • Modulated Lipophilicity: The effect of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom on an aromatic ring typically increases lipophilicity, polyfluorination can lead to a decrease.[2] This modulation is critical for optimizing membrane permeability and aqueous solubility.

  • Altered Basicity (pKa): The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms in the hydrazine moiety. This change in ionization state at physiological pH can impact solubility, cell permeability, and target engagement.[1]

  • Improved Biological Potency: Fluorine substitution can lead to more favorable interactions with target proteins, enhancing binding affinity and, consequently, biological activity.[3] This can be attributed to altered electronic properties and conformational preferences of the molecule.[1]

Quantitative Data Comparison

The following tables summarize the available quantitative data comparing fluorinated and non-fluorinated hydrazine derivatives. It is important to note that direct head-to-head data for a single benzylhydrazine scaffold is limited in the public domain. The data presented here is from a study on fluorinated isatin-hydrazones, which serves as a relevant surrogate to illustrate the potential impact of fluorination.

Table 1: Comparative Cytotoxic Activity (IC50) of Fluorinated Isatin-Hydrazone Derivatives in Cancer Cell Lines

CompoundSubstitutionA549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
5 4-FluorobenzylideneInactive107.90[4]
7 4-Methoxybenzylidene (Non-fluorinated)Inactive152.90[4]
8 4-Nitrobenzylidene (Non-fluorinated)42.43[4]48.43[4]
10 3-Hydroxybenzylidene (Non-fluorinated)Active (IC50 not specified)Active (IC50 not specified)

Data adapted from a study on fluorinated isatin-hydrazones. While not a direct comparison on a benzylhydrazine core, it provides insights into the potential effects of fluorination on the biological activity of related structures.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the properties of fluorinated and non-fluorinated benzylhydrazines.

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol is designed to determine the rate of metabolism of a compound in a controlled in vitro setting.

1. Materials and Equipment:

  • Liver microsomes (human or other species)

  • Test compounds (fluorinated and non-fluorinated benzylhydrazines)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Incubator (37°C)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the test compound to the pre-warmed microsome mixture and vortex gently. Initiate the metabolic reaction by adding the NADPH regenerating system. The final concentration of the test compound is typically 1 µM.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.[5]

  • Reaction Termination: Immediately add the collected aliquot to a tube containing ice-cold acetonitrile (with internal standard) to stop the reaction and precipitate proteins.[6]

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[6]

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). From this, calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).[5]

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms.

1. Materials and Equipment:

  • Recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • Fluorogenic or specific metabolite-forming probe substrates for each isoform

  • Test compounds

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • 96-well plates (black plates for fluorescent assays)

  • Plate reader (fluorescence or LC-MS/MS system)

2. Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and known positive control inhibitors.

  • Incubation Mixture: In a 96-well plate, add the buffer, recombinant CYP enzyme, and the test compound or control inhibitor. Pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding a mixture of the probe substrate and the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 15-60 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or a specific buffer).

  • Detection:

    • Fluorogenic Assay: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

    • LC-MS/MS Assay: Analyze the formation of the specific metabolite from the probe substrate.[7]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.[7]

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) to illustrate key processes.

cluster_0 Compound Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Assays cluster_3 Biological Activity Screening cluster_4 Data Analysis & Comparison Non-Fluorinated Benzylhydrazine Non-Fluorinated Benzylhydrazine LogP Determination LogP Determination Non-Fluorinated Benzylhydrazine->LogP Determination pKa Measurement pKa Measurement Non-Fluorinated Benzylhydrazine->pKa Measurement Solubility Assay Solubility Assay Non-Fluorinated Benzylhydrazine->Solubility Assay Fluorinated Benzylhydrazine Fluorinated Benzylhydrazine Fluorinated Benzylhydrazine->LogP Determination Fluorinated Benzylhydrazine->pKa Measurement Fluorinated Benzylhydrazine->Solubility Assay Metabolic Stability (Microsomes/Hepatocytes) Metabolic Stability (Microsomes/Hepatocytes) LogP Determination->Metabolic Stability (Microsomes/Hepatocytes) pKa Measurement->Metabolic Stability (Microsomes/Hepatocytes) Solubility Assay->Metabolic Stability (Microsomes/Hepatocytes) CYP450 Inhibition CYP450 Inhibition Metabolic Stability (Microsomes/Hepatocytes)->CYP450 Inhibition Target-Based Assays Target-Based Assays CYP450 Inhibition->Target-Based Assays Cell-Based Assays (e.g., Cytotoxicity) Cell-Based Assays (e.g., Cytotoxicity) Target-Based Assays->Cell-Based Assays (e.g., Cytotoxicity) Comparative Analysis Comparative Analysis Cell-Based Assays (e.g., Cytotoxicity)->Comparative Analysis

Caption: Workflow for comparative analysis.

Caption: Metabolic pathway comparison.

Conclusion

The strategic incorporation of fluorine into the benzylhydrazine scaffold presents a powerful tool for modulating key drug-like properties. As demonstrated by the broader class of fluorinated compounds, fluorination can significantly enhance metabolic stability and has the potential to improve biological potency. However, the effects are highly dependent on the position and extent of fluorination, necessitating a careful and systematic evaluation of each analog. The experimental protocols provided herein offer a robust framework for conducting such comparative analyses, enabling the rational design of novel benzylhydrazine-based therapeutics with optimized pharmacological profiles.

References

Comparative Analysis of Monoamine Oxidase (MAO) Inhibitory Activity of Fluorinated Benzylidene Acylhydrazone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Activity of Novel MAO Inhibitors

This guide provides an objective comparison of the in vitro monoamine oxidase (MAO) inhibitory activity of a series of newly synthesized halogenated benzylidene acylhydrazone derivatives. The data presented here is crucial for researchers in neuropharmacology and medicinal chemistry, offering insights into the structure-activity relationships (SAR) of this class of compounds and their potential as therapeutic agents for neurodegenerative diseases such as Parkinson's disease.

Overview of Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes responsible for the degradation of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine, in the central nervous system.[1] Inhibition of these enzymes can increase the synaptic availability of these neurotransmitters, a therapeutic strategy employed in the treatment of depression and Parkinson's disease.[1] Hydrazine and its derivatives have historically been a significant class of MAO inhibitors.[2] This guide focuses on a modern series of acylhydrazone derivatives, highlighting the impact of fluorine and other halogen substitutions on their inhibitory potency and selectivity for the two MAO isoforms.

Comparative Biological Activity

A series of fourteen halogenated acylhydrazone derivatives (ACH1–ACH14) were synthesized and evaluated for their in vitro inhibitory activity against human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B). The half-maximal inhibitory concentrations (IC50) were determined and are summarized in the table below.

Compound IDSubstituent (A-ring)Substituent (B-ring)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B (IC50 MAO-A / IC50 MAO-B)
ACH1 HCl>400.40>100
ACH2 HBr35.840.35102.4
ACH3 HF40.000.22181.82
ACH4 ClH>400.40>100
ACH5 ClCl>400.38>105.26
ACH6 ClBr>400.35>114.29
ACH7 ClF>400.25>160
ACH8 BrH38.450.20192.25
ACH9 BrCl>400.28>142.86
ACH10 BrF23.420.14167.29
ACH11 FH>400.30>133.33
ACH12 FCl4.855.550.87
ACH13 FBr11.600.1864.44
ACH14 FF19.570.15130.47

Data sourced from a study on halogenated acylhydrazone derivatives.[3]

Key Findings:

  • Thirteen of the fourteen compounds demonstrated selective inhibition of MAO-B over MAO-A.[3]

  • The presence of a fluorine atom on the benzylidene ring (B-ring) generally resulted in high MAO-B inhibitory activity.[3]

  • Compound ACH10 , which has a bromine on the A-ring and a fluorine on the B-ring, was the most potent MAO-B inhibitor in the series with an IC50 value of 0.14 µM.[3]

  • Compound ACH12 was identified as a non-selective inhibitor, showing comparable activity against both MAO-A and MAO-B.[3]

  • The structure-activity relationship suggests that the combination and position of halogen substituents on both aromatic rings play a crucial role in determining the potency and selectivity of MAO inhibition.[3]

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

The inhibitory activity of the (2-Fluorobenzyl)hydrazine derivatives against MAO-A and MAO-B was determined using a well-established in vitro fluorometric assay.[4]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-Tyramine)[4]

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

  • MAO assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well black microplates

Procedure:

  • Enzyme Preparation: The MAO-A or MAO-B enzyme is diluted to the desired concentration in the assay buffer.

  • Compound Incubation: A solution of the test compound at various concentrations is pre-incubated with the diluted enzyme in the wells of a 96-well plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C). Control wells containing the enzyme without the inhibitor and wells with a reference inhibitor are also prepared.

  • Reaction Initiation: The enzymatic reaction is initiated by adding a substrate solution containing Amplex® Red reagent and HRP to each well.

  • Signal Detection: The fluorescence intensity is measured kinetically over a period of time (e.g., 10-30 minutes) using a microplate reader with excitation and emission wavelengths typically around 535 nm and 587 nm, respectively.

  • Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Processes

To better understand the experimental and biological context of this research, the following diagrams illustrate the workflow of the MAO inhibition assay and the physiological role of monoamine oxidase.

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis enzyme Dilute MAO Enzyme (MAO-A or MAO-B) incubate Pre-incubate Enzyme with Test Compound enzyme->incubate compound Prepare Test Compound and Controls compound->incubate add_substrate Add Substrate Mix (Tyramine, HRP, Amplex Red) incubate->add_substrate measure Measure Fluorescence (Ex/Em = 535/587 nm) add_substrate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for the in vitro fluorometric MAO inhibition assay.

MAO_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_neurotransmitters Monoamine Neurotransmitters Dopamine Dopamine MAO Monoamine Oxidase (MAO-A / MAO-B) Dopamine->MAO degradation Serotonin Serotonin Serotonin->MAO degradation Norepinephrine Norepinephrine Norepinephrine->MAO degradation Metabolites Inactive Metabolites MAO->Metabolites Inhibitor This compound Derivative (Inhibitor) Inhibitor->MAO inhibition

Caption: Role of MAO in neurotransmitter degradation and its inhibition.

References

Comparative Guide to the Synthesis and Characterization of Heterocyclic Compounds Derived from (2-Fluorobenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and structural confirmation of various heterocyclic products derived from (2-Fluorobenzyl)hydrazine. It is designed to assist researchers in selecting appropriate synthetic routes and in understanding the structural features of the resulting compounds. The information presented is supported by experimental data from peer-reviewed literature.

Introduction

This compound is a versatile building block in medicinal and organic chemistry.[1] Its utility stems from the presence of a reactive hydrazine moiety and a fluorinated benzyl group, which can impart desirable pharmacokinetic and pharmacodynamic properties to target molecules. This guide focuses on the synthesis of three major classes of heterocyclic compounds from this compound: pyrazoles, pyridazinones, and other complex hydrazone derivatives.

Pyrazole Derivatives

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and efficient method for the synthesis of pyrazoles, often referred to as the Knorr pyrazole synthesis. This approach has been utilized to prepare pyrazole-3-carboxylic acid derivatives.[2][3]

Synthesis of 1-(2-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Alternative Synthesis of Pyrazoles:

An alternative one-pot, three-component reaction for pyrazole synthesis involves the reaction of an aldehyde, a nitro-olefin, and a hydrazine. This method has been shown to be effective for the synthesis of a variety of substituted pyrazoles.[4] For instance, the reaction of 4-chlorobenzaldehyde with methylhydrazine, followed by the addition of 3,4-methylenedioxy-β-nitrostyrene, yields 5-benzo[5][6]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole with a 68% yield.[4] This demonstrates a viable alternative route that could be adapted for use with this compound.

Table 1: Comparison of Pyrazole Synthesis Methods

MethodStarting MaterialsProduct ExampleYieldReference
Knorr SynthesisHydrazine, 1,3-Dicarbonyl CompoundGeneral Pyrazole DerivativesVaries[2]
Three-Component ReactionAldehyde, Nitro-olefin, Hydrazine5-Benzo[5][6]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole68%[4]

Pyridazinone Derivatives

Pyridazinones are another important class of heterocyclic compounds with a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[5][7] The synthesis of pyridazinones often involves the cyclocondensation of a hydrazine with a γ-keto acid or a related 1,4-dicarbonyl compound.[8]

Synthesis of 2-(2-Fluorobenzyl) Substituted Pyridazinones

While a direct synthesis of a pyridazinone starting from this compound was not explicitly detailed in the searched results, a relevant multi-step synthesis of 6-(4-(2-fluorophenyl) piperazine-1-yl)-3(2H)-pyridazinone-2-acetyl-2-(substituted/non-substituted benzal)hydrazone derivatives has been reported.[8] This synthesis starts with 3,6-dichloropyridazine and (2-fluorophenyl)piperazine, followed by several steps to build the final molecule. This indicates that the (2-fluorophenyl) moiety is a valuable pharmacophore in this class of compounds.

Alternative Synthesis of Pyridazinones:

A general method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones involves the reaction of a γ-keto acid with hydrazine hydrate. For example, a mixture of a 3-benzylidene-4-oxopentanoic acid derivative and hydrazine hydrate in ethanol can be refluxed to obtain the corresponding 5-substituted-6-methylpyridazin-3(2H)-one precursor.[9] This precursor can then be further functionalized. This highlights a common and adaptable route to this heterocyclic core.

Table 2: Data for a Representative Pyridazinone Derivative

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamideC20H17ClFN3O2385.82204-20682[9]

Complex Hydrazone Derivatives

This compound can also be used to synthesize more complex, non-cyclic hydrazone derivatives, which can serve as intermediates for further cyclization or as biologically active molecules themselves.

Synthesis of 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate

A detailed synthesis of this complex molecule has been reported. The synthesis involves a multi-step process starting from the preparation of a 2-fluorobenzyl hydrazinecarbodithioate precursor, followed by reaction with 5-chloroisatin.

Experimental Protocol:

  • Preparation of the dithiocarbazate precursor: Potassium hydroxide is dissolved in 90% ethanol, followed by the addition of hydrazine hydrate at 0 °C. Carbon disulfide is then added dropwise, followed by the dropwise addition of 2-fluorobenzyl chloride. The resulting white product is filtered and used directly in the next step.[10]

  • Final Product Synthesis: A solution of 5-chloroisatin in hot ethanol is added to a solution of the dithiocarbazate precursor in hot ethanol. The mixture is heated at 80 °C with continuous stirring for 15 minutes, then cooled to room temperature to allow for precipitation. The crude solid is collected by filtration and purified by recrystallization from ethanol.[10]

Quantitative Data:

  • Yield: 85%[10]

  • Melting Point: 227–228 °C[10]

  • Elemental Analysis (Calculated for C16H11ClFN3OS2): C, 50.59; H, 2.92; N, 11.06%[10]

  • Elemental Analysis (Found): C, 50.67; H, 2.89; N, 11.01%[10]

Signaling Pathways and Experimental Workflows

Information regarding specific signaling pathways modulated by products derived from this compound is not extensively available in the provided search results. The biological activity of pyrazoles and pyridazinones is well-documented, with activities including anti-inflammatory, anticancer, and antimicrobial effects.[5][6][11] The specific signaling pathways would be dependent on the exact molecular structure and its biological target.

The general experimental workflow for the synthesis of these heterocyclic compounds can be visualized as a series of sequential or one-pot reactions.

experimental_workflow cluster_pyrazole Pyrazole Synthesis (Knorr) cluster_pyridazinone Pyridazinone Synthesis A This compound C Condensation A->C B 1,3-Dicarbonyl Compound B->C D Cyclization C->D E 1-(2-Fluorobenzyl)pyrazole Derivative D->E F This compound H Cyclocondensation F->H G γ-Keto Acid G->H I 2-(2-Fluorobenzyl)pyridazinone Derivative H->I

Caption: General synthetic workflows for pyrazole and pyridazinone derivatives.

Conclusion

This compound serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds, including pyrazoles and pyridazinones. The choice of synthetic methodology depends on the desired product and the availability of starting materials. While general synthetic routes are well-established, there is a need for more detailed studies on the synthesis and characterization of a wider range of specific products derived from this compound to fully explore its potential in drug discovery and development. The provided data and protocols offer a starting point for researchers interested in utilizing this versatile building block.

References

Cross-Validation of Analytical Methods for (2-Fluorobenzyl)hydrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of reactive intermediates like (2-Fluorobenzyl)hydrazine is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive cross-validation of three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy. We present a comparative analysis of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method for a given application.

Data Presentation: A Comparative Overview

The performance of each analytical method is summarized in the table below, providing a clear comparison of their key validation parameters. The data presented is a synthesis of typical performance characteristics for the analysis of hydrazine compounds and fluorinated molecules, as specific validated methods for this compound are not widely published.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)
Limit of Detection (LOD) 10 ng/g[1]3.1 ppm[2]Analyte and instrument dependent, typically in the low µg/mL range
Limit of Quantitation (LOQ) 26–53 ng/g[1]~10 ppmAnalyte and instrument dependent, typically in the mid-to-high µg/mL range
Linearity (R²) > 0.99> 0.998[2]> 0.99
Precision (%RSD) < 15%< 2%[3]< 5%
Accuracy (% Recovery) 85-115%98-102%95-105%
Sample Throughput ModerateHighLow to Moderate
Specificity High (with MS detection)Moderate (can be improved with MS)High (for fluorinated compounds)
Derivatization Required[1]Often Required[2]Not Required

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the derivatization of this compound with pentafluorobenzaldehyde (PFB) to form a stable, volatile derivative that is amenable to GC analysis.[1]

1. Sample Preparation and Derivatization:

  • Weigh approximately 100 mg of the sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., methanol) and vortex to dissolve.

  • Add an excess of pentafluorobenzaldehyde (PFB) solution.

  • The reaction of PFB with hydrazine forms decafluorobenzaldehyde azine (DFBA).[1]

  • Incubate the mixture at 60°C for 30 minutes.

  • After cooling, partition the derivative into hexane for injection.[1]

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet: Split/splitless, 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

High-Performance Liquid Chromatography (HPLC-UV)

This method utilizes derivatization with salicylaldehyde to form a chromophoric derivative that can be detected by UV spectroscopy.[2]

1. Sample Preparation and Derivatization:

  • Accurately weigh 100 mg of the test sample into a 10 mL volumetric flask.[2]

  • Add 5 mL of diluent (e.g., methanol:water, 50:50 v/v) and sonicate to dissolve.

  • Add 50 µL of salicylaldehyde and vortex for 20 minutes.[2]

  • Make up to the mark with the diluent.[2]

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Waters Alliance 2695 or equivalent with a 2998 Photodiode Array (PDA) detector.[2]

  • Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm).[2]

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.1 M ammonium dihydrogen phosphate) and an organic modifier (e.g., methanol) in a 25:75 v/v ratio.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25°C.[3]

  • Detection Wavelength: 360 nm.[2]

  • Injection Volume: 10 µL.

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR offers a direct and quantitative analysis of this compound without the need for derivatization, leveraging the unique properties of the fluorine nucleus.[4][5][6]

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the sample into an NMR tube.

  • Add 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a known amount of an internal standard containing a fluorine atom with a distinct chemical shift (e.g., trifluorotoluene).

  • Vortex the tube to ensure a homogeneous solution.

2. ¹⁹F NMR Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a broadband probe.

  • Frequency: Observe ¹⁹F at its corresponding frequency (e.g., 376 MHz on a 400 MHz spectrometer).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): 5 times the longest T₁ of the fluorine nuclei being quantified (typically 10-30 s to ensure full relaxation).

    • Number of Scans (ns): Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 64 scans).

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the concentration of this compound relative to the known concentration of the internal standard.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each analytical method.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add PFB & Incubate dissolve->derivatize extract Partition into Hexane derivatize->extract inject Inject into GC extract->inject separate Chromatographic Separation inject->separate detect MS Detection (SIM) separate->detect quantify Quantification detect->quantify

Caption: GC-MS experimental workflow for this compound analysis.

HPLC-UV Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve derivatize Add Salicylaldehyde & Vortex dissolve->derivatize filter Filter Solution derivatize->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify

Caption: HPLC-UV experimental workflow for this compound analysis.

19F_NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh Sample & Internal Std dissolve Dissolve in Deuterated Solvent weigh->dissolve vortex Vortex to Homogenize dissolve->vortex acquire Acquire 19F NMR Spectrum vortex->acquire process Process FID acquire->process integrate Integrate Signals process->integrate quantify Quantification integrate->quantify

Caption: ¹⁹F NMR experimental workflow for this compound analysis.

References

A comparative study of various synthetic pathways to (2-Fluorobenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. (2-Fluorobenzyl)hydrazine is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and workflow diagrams to aid in the selection of the most suitable method for a given application.

Introduction to Synthetic Strategies

The synthesis of this compound can be primarily achieved through two main strategies: nucleophilic substitution and reductive amination. Each pathway offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability. This guide will delve into the specifics of each approach to provide a clear comparison.

Pathway 1: Nucleophilic Substitution of 2-Fluorobenzyl Halides

This is a widely employed and well-documented method for the synthesis of this compound. The reaction involves the direct displacement of a halide from a 2-fluorobenzyl halide (chloride or bromide) by hydrazine. This method is often favored for its straightforwardness and good yields and is considered a common industrial practice.[1]

Experimental Protocol

Reaction of 2-Fluorobenzyl Bromide with Hydrazine Hydrate: [2][3]

  • To a 2 L ethanol solution containing 250 g (5.0 mol) of hydrazine hydrate and 137 g (1.0 mol) of potassium carbonate, slowly add 190 g (1.0 mol) of 2-fluorobenzyl bromide under stirring.

  • Continue stirring the reaction mixture at room temperature for 48 hours.

  • After the reaction is complete, concentrate the mixture by distillation under reduced pressure.

  • Extract the residue with ether to separate the organic phase.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate again under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Alternative Protocol using 2-Fluorobenzyl Chloride: [4]

  • Slowly add 100 g of 2-Fluorobenzyl chloride to a pre-cooled (0-5°C) solution of 500 ml of water and 301.5 g of hydrazine hydrate.

  • Raise the temperature of the reaction mixture to 25-30°C and stir for 4 hours.

  • Add dichloromethane to the reaction mixture and stir for 20 minutes.

  • Separate the organic and aqueous layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and add 260 ml of ethyl acetate-hydrochloric acid solution at 25-30°C and stir for 4 hours to precipitate the hydrochloride salt.

  • Filter the precipitated solid and wash with dichloromethane.

  • To the wet compound, add 600 ml of isopropanol and heat to 60-65°C for 45 minutes.

  • Cool the mixture to 25-30°C and stir for 3 hours.

  • Filter the precipitated solid, wash with isopropanol, and dry to obtain this compound hydrochloride.

Data Presentation
Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-Fluorobenzyl BromideHydrazine Hydrate, K₂CO₃EthanolRoom Temp.4876[2][3]
2-Fluorobenzyl ChlorideHydrazine HydrateWater0-304Not specified[4]
2-Fluorobenzyl ChlorideHydrazine Hydrate, NaHCO₃Methanol/Ethanol60-804-870-85 (as dihydrochloride)[1]

Diagram of Nucleophilic Substitution Pathway

G cluster_0 Nucleophilic Substitution 2-Fluorobenzyl Halide 2-Fluorobenzyl Halide Reaction Reaction 2-Fluorobenzyl Halide->Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction This compound This compound Reaction->this compound

Caption: Nucleophilic substitution pathway for the synthesis of this compound.

Pathway 2: Reductive Amination of 2-Fluorobenzaldehyde

Generalized Experimental Protocol

Step 1: Hydrazone Formation

  • Dissolve 2-fluorobenzaldehyde in a suitable solvent such as methanol or THF at room temperature.

  • Add hydrazine hydrate to the solution and stir at room temperature. The reaction is typically monitored by TLC until the starting aldehyde is consumed.

  • Upon completion, the hydrazone may precipitate or can be isolated by solvent evaporation.

Step 2: Reduction of the Hydrazone

  • Dissolve the crude hydrazone in a suitable solvent like methanol.

  • Add a reducing agent. A common choice is catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere (e.g., 50 psi).[5]

  • The reaction is typically carried out at a slightly elevated temperature (e.g., 35°C) until the reaction is complete.

  • After the reaction, the catalyst is filtered off, and the solvent is evaporated to yield the crude this compound, which can be further purified if necessary.

Data Presentation

Quantitative data for the synthesis of this compound via this specific route is not available in the reviewed literature. However, the synthesis of 2,4-bis(trifluoromethyl)benzylhydrazine from the corresponding aldehyde proceeds with good yields, suggesting this is a viable synthetic strategy.

StepStarting MaterialReagentsSolventTemperature (°C)
1. Hydrazone Formation2-FluorobenzaldehydeHydrazine HydrateMethanol or THFRoom Temp.
2. Reduction2-Fluorobenzaldehyde HydrazonePd/C, H₂Methanol20-50

Diagram of Reductive Amination Pathway

G cluster_1 Reductive Amination 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Hydrazone Formation Hydrazone Formation 2-Fluorobenzaldehyde->Hydrazone Formation Hydrazine Hydrate_2 Hydrazine Hydrate Hydrazine Hydrate_2->Hydrazone Formation Hydrazone Intermediate Hydrazone Intermediate Hydrazone Formation->Hydrazone Intermediate Reduction Reduction Hydrazone Intermediate->Reduction (2-Fluorobenzyl)hydrazine_2 This compound Reduction->(2-Fluorobenzyl)hydrazine_2

Caption: Reductive amination pathway for the synthesis of this compound.

Comparative Analysis and Conclusion

FeatureNucleophilic SubstitutionReductive Amination
Starting Materials 2-Fluorobenzyl Halide2-Fluorobenzaldehyde
Number of Steps OneTwo
Reaction Conditions Mild to moderateMild
Yield Good to excellent (70-85%)Potentially good (data not available for target molecule)
Scalability Proven for industrial scalePotentially scalable
Documentation Well-documented with specific protocolsLess specific data for the target molecule

The nucleophilic substitution pathway is the more established and reliable method for the synthesis of this compound, supported by multiple detailed experimental protocols and good to excellent reported yields. Its use in industrial applications further attests to its robustness and scalability.

The reductive amination route presents a viable alternative, particularly if 2-fluorobenzaldehyde is a more readily available or cost-effective starting material. However, this pathway requires further optimization and validation to determine its efficiency and yield for the synthesis of this compound.

The choice between these two synthetic pathways will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of production, and the laboratory's capabilities. For researchers seeking a well-established and high-yielding method, nucleophilic substitution is the recommended approach. For those interested in exploring alternative routes or starting from the corresponding aldehyde, the reductive amination pathway offers a promising avenue for investigation.

References

A Comparative Purity Analysis of Commercially Available (2-Fluorobenzyl)hydrazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing (2-Fluorobenzyl)hydrazine as a critical intermediate in pharmaceutical synthesis, the purity of the starting material is paramount. Inconsistent purity can lead to variable reaction yields, the formation of unwanted side products, and complications in downstream purification processes. This guide provides a comparative assessment of the stated purity of this compound from various commercial suppliers and outlines detailed experimental protocols for independent verification.

Commercial Supplier Purity Comparison

The following table summarizes the advertised purity levels of this compound and its salt forms from several chemical suppliers. It is important to note that these values are as stated by the suppliers and independent verification is always recommended.

SupplierProduct NameCAS NumberStated PurityForm
JIGS Chemical LimitedThis compound1946-58-598%Liquid
Aromalake Chemical Co., Ltd.This compound51859-98-498% min-
Sigma-AldrichThis compound51859-98-495%Liquid
ChemSceneThis compound dihydrochloride1349715-77-0≥98%-
Jigs Chemical Limited(2-fluorobenzyl) Hydrazine142872-40-4≥98%Liquid or crystalline solid
ChemicalBook (Honest Joy Holdings Limited)This compound51859-98-498.5%-
ChemicalBook (Career Henan Chemical Co.)(2-FLUORO-BENZYL)-HYDRAZINE51859-98-499%-
ChakraChem LifeSciences2-Fluorobenzyl hydrazine hydrochloride1216246-45-5> 97 %-

Experimental Protocols for Purity Assessment

To independently verify the purity of commercially available this compound, the following analytical methods are recommended. These protocols are based on established methods for the analysis of hydrazine derivatives and fluorinated organic compounds.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating and quantifying the main component from its impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer). The specific gradient will need to be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm).

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A certified reference standard should be used for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. Due to the polarity and potential for thermal degradation of hydrazine compounds, derivatization is often necessary.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization: React the this compound sample with a derivatizing agent such as acetone or a fluorinated aldehyde to form a more volatile and thermally stable hydrazone.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Optimized to ensure volatilization without degradation (e.g., 250 °C).

  • Oven Temperature Program: A temperature gradient starting at a low temperature (e.g., 70 °C) and ramping up to a higher temperature (e.g., 280 °C) to elute all components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan to identify impurities and selected ion monitoring (SIM) for quantification of known impurities.

  • Sample Preparation: Prepare a solution of the derivatized sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Quantification: Purity is determined by comparing the peak area of the main component to the total peak area. Identification of impurities can be achieved by comparing their mass spectra to library databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that can be used to determine purity without the need for a specific reference standard of the analyte. ¹H NMR and ¹⁹F NMR are particularly useful for this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H qNMR:

    • Sample Preparation: Accurately weigh a sample of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Data Acquisition: Acquire a proton NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant signals (typically 5 times the longest T1).

    • Quantification: Purity is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a known signal from the internal standard.

  • ¹⁹F qNMR:

    • Advantages: Due to the presence of a fluorine atom, ¹⁹F NMR offers a highly specific and often simpler spectrum for quantification, as there are fewer background signals.[2][3][4][5]

    • Sample Preparation: Similar to ¹H qNMR, using a certified fluorine-containing internal standard if necessary, although an external standard can also be used.

    • Data Acquisition: Acquire a fluorine NMR spectrum.

    • Quantification: Purity is determined by comparing the integral of the fluorine signal of the analyte to that of the internal standard.

Workflow for Purity Assessment and Comparison

The following diagram illustrates a logical workflow for the comprehensive assessment and comparison of commercially available this compound.

Purity_Assessment_Workflow cluster_analysis Purity Analysis start Procure this compound Samples from Multiple Suppliers hplc HPLC Analysis (Area % and vs. Standard) start->hplc gcms GC-MS Analysis (Impurity Profiling) start->gcms qnmr qNMR Analysis (¹H and ¹⁹F) start->qnmr data_table Compile Data into Comparison Table hplc->data_table protocol_dev Document Detailed Experimental Protocols hplc->protocol_dev gcms->data_table gcms->protocol_dev qnmr->data_table qnmr->protocol_dev comparison_guide Publish Comparison Guide data_table->comparison_guide protocol_dev->comparison_guide

Caption: Workflow for assessing and comparing the purity of commercial this compound.

By following these guidelines and experimental protocols, researchers can make informed decisions when selecting a supplier for this compound, ensuring the quality and consistency of their research and development activities.

References

Validating the Mechanism of Hydrazone Formation from (2-Fluorobenzyl)hydrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of proposed mechanisms for the reaction of (2-Fluorobenzyl)hydrazine with a carbonyl compound, specifically 4-nitrobenzaldehyde, to form the corresponding hydrazone. This reaction is a cornerstone in the synthesis of various pharmaceutical intermediates and other functional organic molecules. The validation of its mechanism is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways.

Proposed Reaction and Mechanisms

The archetypal reaction explored in this guide is the condensation of this compound with 4-nitrobenzaldehyde to yield (E)-1-((2-fluorobenzyl)amino)-4-nitrobenzaldehyde imine.

Proposed General Mechanism (Acid-Catalyzed):

The most widely accepted mechanism for hydrazone formation proceeds in two key steps under acidic conditions:

  • Nucleophilic Addition: The terminal nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolhydrazine.

  • Acid-Catalyzed Dehydration: The carbinolhydrazine intermediate is then protonated, and a molecule of water is eliminated in a rate-determining step to form the stable hydrazone product.

At neutral pH, the dehydration of the tetrahedral intermediate is generally the rate-limiting step. While acid catalysis accelerates the reaction, excessively low pH can be detrimental as it leads to the protonation of the hydrazine, reducing its nucleophilicity.

Alternative Mechanism: Nucleophilic Catalysis (Aniline-Catalyzed):

An alternative and often more efficient pathway, particularly at or near neutral pH, involves nucleophilic catalysis by a species such as aniline. The mechanism is thought to proceed as follows:

  • Schiff Base Formation: Aniline first reacts with the aldehyde to form a protonated Schiff base (an iminium ion), which is a more reactive electrophile than the original aldehyde.

  • Transimination: The hydrazine then displaces the aniline from the Schiff base intermediate in a transimination reaction to form the final hydrazone product.

This catalytic cycle avoids the need for strong acidic conditions and can significantly enhance the reaction rate.

Comparative Performance Data

Catalyst ConditionRelative Rate Constant (k_rel)pH OptimumKey Mechanistic Feature
Uncatalyzed 1~4-5Slow dehydration of the tetrahedral intermediate.
Acid-Catalyzed (e.g., HCl) >1 (significantly faster)2-4Protonation of the hydroxyl group in the intermediate, facilitating water elimination.[1]
Aniline-Catalyzed >1 (often faster than uncatalyzed at neutral pH)~6-7.4Formation of a more reactive Schiff base intermediate.[2][3]
Substituted Aniline Catalysts (e.g., 5-Methoxyanthranilic acid) >>1 (can be orders of magnitude faster than aniline)~7.4Intramolecular general acid catalysis and enhanced nucleophilicity of the catalyst.[4]

Note: The relative rate constants are illustrative and depend on the specific reactants, concentrations, and solvent systems. The 2-fluoro substituent on the benzyl group is expected to have an electron-withdrawing inductive effect, which may slightly decrease the nucleophilicity of the hydrazine compared to unsubstituted benzylhydrazine, potentially affecting the absolute reaction rates.

Experimental Protocols

The following are detailed methodologies for the synthesis of a representative hydrazone and for a kinetic analysis experiment.

Synthesis of (E)-1-((2-fluorobenzyl)amino)-4-nitrobenzaldehyde imine

Materials:

  • This compound

  • 4-Nitrobenzaldehyde

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve 4-nitrobenzaldehyde (1.0 equivalent) in a minimal amount of warm ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • In a separate container, dissolve this compound (1.05 equivalents) in ethanol.

  • Add the this compound solution to the 4-nitrobenzaldehyde solution at room temperature.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid product by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.

  • Dry the purified product under vacuum and determine its melting point and characterize by spectroscopic methods (¹H NMR, ¹³C NMR).

Kinetic Analysis by UV-Vis Spectroscopy

Principle: The formation of the hydrazone C=N bond results in a chromophore that absorbs at a different wavelength than the starting aldehyde, allowing the reaction progress to be monitored spectrophotometrically.

Procedure:

  • Prepare stock solutions of this compound, 4-nitrobenzaldehyde, and the chosen catalyst (e.g., HCl or aniline) in a suitable buffer solution (e.g., phosphate buffer for pH 7.4 or acetate buffer for acidic pH).

  • In a cuvette, mix the buffer solution and the catalyst solution.

  • Initiate the reaction by adding a small aliquot of the 4-nitrobenzaldehyde stock solution, followed immediately by the this compound stock solution. Ensure rapid mixing.

  • Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance at the λmax of the hydrazone product over time.

  • Record the absorbance at regular intervals until the reaction reaches completion (no further change in absorbance).

  • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at completion and At is the absorbance at time t. The second-order rate constant can then be calculated by dividing k_obs by the concentration of the reactant in excess.

Visualizing the Mechanisms and Workflow

The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms and a general experimental workflow for their validation.

Acid_Catalyzed_Hydrazone_Formation Acid-Catalyzed Hydrazone Formation Reactants Hydrazine + Aldehyde Protonated_Aldehyde Protonated Aldehyde Reactants->Protonated_Aldehyde + H+ Tetrahedral_Intermediate Tetrahedral Intermediate (Carbinolhydrazine) Protonated_Aldehyde->Tetrahedral_Intermediate + Hydrazine Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate + H+ Hydrazone Hydrazone + H2O Protonated_Intermediate->Hydrazone - H2O, - H+

Caption: Acid-Catalyzed Hydrazone Formation Mechanism.

Aniline_Catalyzed_Hydrazone_Formation Aniline-Catalyzed Hydrazone Formation cluster_catalysis Catalytic Cycle Aniline Aniline Schiff_Base Schiff Base Intermediate Aniline->Schiff_Base + Aldehyde, - H2O Schiff_Base->Aniline + Hydrazine, - Hydrazone Hydrazone Hydrazone Schiff_Base->Hydrazone Aldehyde Aldehyde Aldehyde->Schiff_Base Hydrazine Hydrazine Hydrazine->Schiff_Base Experimental_Workflow Experimental Workflow for Mechanism Validation Synthesis Synthesize Hydrazone (e.g., from this compound and 4-nitrobenzaldehyde) Characterization Characterize Product (NMR, MS, MP) Synthesis->Characterization Kinetic_Studies Perform Kinetic Studies (UV-Vis Spectroscopy) Synthesis->Kinetic_Studies Vary_Conditions Vary Reaction Conditions (pH, Catalyst, Temperature) Kinetic_Studies->Vary_Conditions Data_Analysis Analyze Kinetic Data (Determine Rate Constants) Vary_Conditions->Data_Analysis Mechanism_Elucidation Elucidate Mechanism (Compare with Proposed Models) Data_Analysis->Mechanism_Elucidation Computational_Studies Computational Modeling (Optional) (DFT calculations of transition states) Mechanism_Elucidation->Computational_Studies

References

Safety Operating Guide

Proper Disposal of (2-Fluorobenzyl)hydrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Do Not Dispose of (2-Fluorobenzyl)hydrazine Down the Drain or in Regular Trash. This substance is classified as hazardous and requires specialized disposal procedures.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Understanding the Hazards

This compound and its derivatives are hazardous materials. The primary hazards include toxicity if swallowed, skin irritation, and serious eye damage[1]. Many hydrazine derivatives are also suspected carcinogens[2]. Therefore, handling and disposal must be conducted with strict adherence to safety protocols.

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical splash goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: All handling of solid material or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors[2][3].

III. Segregation and Storage of Waste

Proper segregation and storage of this compound waste are critical to prevent accidental reactions.

  • Waste Container: Use a designated, compatible, and clearly labeled hazardous waste container with a secure, leak-proof screw-on cap[4][5]. The container should be made of a material that does not react with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., Toxic, Corrosive)[3][6].

  • Incompatible Materials: Store this compound waste away from strong oxidizing agents, acids, and metal oxides[7]. Keep it segregated from other waste streams to prevent accidental mixing.

  • Storage Location: Store the waste container in a designated and well-ventilated satellite accumulation area (SAA)[4]. The storage area should be cool and dry.

IV. Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company.

  • Preparation:

    • Ensure all necessary PPE is worn.

    • Work within a certified chemical fume hood.

    • Have the designated hazardous waste container ready.

  • For Unused or Surplus Material:

    • If the material is in its original container, ensure the container is securely sealed and properly labeled.

    • Place the original container in a secondary container for added safety during transport to the SAA[5].

  • For Contaminated Materials (e.g., gloves, wipes, glassware):

    • Solid Waste: Place contaminated items such as gloves, absorbent paper, and kimwipes in a separate, clearly labeled hazardous waste bag for solid chemical waste[5].

    • Liquid Waste/Rinsate: If rinsing contaminated glassware, use a minimal amount of a suitable solvent (e.g., methanol or ethanol). Collect the rinsate in the designated liquid hazardous waste container for this compound. Do not dispose of the rinsate down the drain.

    • Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste. After triple-rinsing, the container may be disposed of according to your institution's guidelines for decontaminated glassware or plastic[8].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and pickup. The primary disposal method for this compound is high-temperature incineration in a facility equipped with an afterburner and scrubber[1][9].

V. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial spill pillows).

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

VI. Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₇H₉FN₂
Boiling Point265.8°C at 760 mmHg
Flash Point114.6 ± 22.6°C
Signal WordDanger
Hazard StatementsH301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)

VII. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste: (Contaminated gloves, wipes) waste_type->solid_waste Solid liquid_waste Liquid Waste: (Unused reagent, rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Bag solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store Waste in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container per Institutional Policy triple_rinse->dispose_container collect_rinsate->collect_liquid contact_ehs Contact EHS for Hazardous Waste Pickup store_waste->contact_ehs end End: Waste Disposed via Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2-Fluorobenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (2-Fluorobenzyl)hydrazine. Given the limited specific data on this compound, a conservative approach is recommended, adhering to the safety guidelines for hydrazine and its derivatives.

Hazard Assessment and GHS Classification

This compound is classified as an acute toxic substance. The following table summarizes its GHS classification based on available data.[1]

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[1]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1]

Physical and Chemical Properties

PropertyValue
Molecular FormulaC₇H₉FN₂[2]
Molecular Weight140.16 g/mol [2]
Physical FormClear, colorless liquid[2]
Boiling Point~265.8°C[2]
Storage TemperatureBelow -20°C, under an inert atmosphere, protected from light[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound.[3][4]

Body PartRequired PPEMaterial/StandardSpecifications
Hands Chemical-resistant glovesNitrile or Neoprene[3][4]Double-gloving is recommended for extended handling.
Eyes/Face Chemical splash goggles and face shieldANSI Z87.1-compliant[5]A face shield must be worn in addition to goggles.
Body Flame-resistant lab coat and chemical-resistant apron---Ensure complete body coverage.
Respiratory NIOSH-approved respirator---Use in a certified chemical fume hood is the primary engineering control. A respirator with appropriate cartridges should be available for non-routine operations or emergencies.

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound must be conducted in a designated area within a certified chemical fume hood.[3][5][6]

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents.

    • Don the required personal protective equipment (PPE).

    • Have spill cleanup materials readily available.

  • Handling:

    • Work with the smallest quantity of the substance feasible.

    • Keep the container tightly closed when not in use.[7]

    • Avoid the formation of aerosols or mists.

    • Use compatible materials for handling and storage (e.g., avoid strong oxidizing agents).[7]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly label and store any remaining this compound according to the storage conditions mentioned above.

    • Remove and dispose of PPE as hazardous waste.

    • Wash hands and arms thoroughly with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[8]

  • Waste Collection:

    • Collect all liquid and solid waste in clearly labeled, compatible, and sealed containers.[8]

    • Do not mix with other waste streams unless compatibility is confirmed.[8]

  • Disposal Method:

    • The primary recommended disposal method is incineration by a licensed professional waste disposal service.[7] The incinerator should be equipped with an afterburner and a scrubber to handle fluorinated compounds.

    • For spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.

Emergency Procedures

SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill For small spills, absorb with a compatible material and collect for disposal. For large spills, evacuate the area and contact the institution's emergency response team.[6]

Experimental Workflow

experimental_workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_disposal Waste Management prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_chem Handle Chemical prep_materials->handle_chem handle_store Store Unused Chemical handle_chem->handle_store cleanup_decon Decontaminate Surfaces handle_chem->cleanup_decon cleanup_waste Collect Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Dispose of Contaminated PPE cleanup_waste->cleanup_ppe disposal_incinerate Incineration via Licensed Vendor cleanup_waste->disposal_incinerate cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.